Boc-amino-PEG3-SS-acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H31NO7S2 |
|---|---|
分子量 |
413.6 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C16H31NO7S2/c1-16(2,3)24-15(20)17-5-6-21-7-8-22-9-10-23-11-13-26-25-12-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) |
InChI 键 |
YGTPMONHRLIFLB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to Boc-amino-PEG3-SS-acid: A Cleavable Linker for Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-amino-PEG3-SS-acid is a heterobifunctional, cleavable linker integral to the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs). Its precisely engineered chemical structure allows for the stable linkage of a therapeutic payload to a targeting moiety, such as a monoclonal antibody, and subsequent controlled release of the payload within the target cell. This guide provides a comprehensive technical overview of this compound, including its chemical properties, primary applications, detailed experimental protocols, and visualizations of its mechanism of action and synthetic workflow.
The molecule consists of three key components:
-
Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the primary amine, enabling a sequential and controlled conjugation strategy. This group is readily removed under mild acidic conditions to expose the amine for payload attachment.
-
PEG3 Spacer: A three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker. This property is crucial for improving the solubility, stability, and pharmacokinetic profile of the resulting conjugate, particularly when working with hydrophobic payloads. The PEG spacer also provides spatial separation between the antibody and the payload, which can help to reduce steric hindrance and potential immunogenicity.
-
Disulfide-Acid Moiety: The disulfide bond serves as a cleavable linkage that is stable in the bloodstream but is susceptible to reduction in the intracellular environment. The terminal carboxylic acid provides a reactive handle for conjugation to the payload, typically after activation.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for easy reference.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | tert-butyl (2-(2-(2-((2-carboxyethyl)disulfanyl)ethoxy)ethoxy)ethyl)carbamate |
| CAS Number | 2749285-27-4[1] |
| Molecular Formula | C16H31NO7S2[1] |
| Molecular Weight | 413.54 g/mol [1] |
| Purity | >96%[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons.[2] |
| Storage | Store at -20°C, protected from light and moisture.[2] |
Primary Use: A Cleavable Linker in Antibody-Drug Conjugates (ADCs)
The primary application of this compound is as a cleavable linker in the synthesis of ADCs.[] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker plays a critical role in the efficacy and safety of an ADC.
The disulfide bond within this compound is relatively stable in the oxidizing environment of the bloodstream. However, upon internalization of the ADC into a target cell, the significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond.[][4] This intracellular reduction releases the therapeutic payload in its active form, leading to targeted cell death.[] The concentration of glutathione is up to 1000-fold higher inside a cell compared to the plasma, providing a robust mechanism for selective drug release.[5][]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of an ADC. Specific reaction conditions may require optimization based on the specific antibody and payload being used.
Protocol 1: Antibody Reduction and Linker Conjugation
This protocol describes the initial steps of reducing the interchain disulfide bonds of a monoclonal antibody and conjugating the this compound linker.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dissolve the mAb in PBS to a final concentration of 5-10 mg/mL.
-
Antibody Reduction: Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution. Incubate the reaction at 37°C for 1-2 hours to reduce the disulfide bonds.[7]
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column equilibrated with PBS. This step is critical to prevent the reducing agent from reacting with the linker in the subsequent step.
-
Linker Preparation: Dissolve this compound in DMSO to prepare a 10-20 mM stock solution.[7]
-
Conjugation Reaction: Add a 5-10 fold molar excess of the this compound solution to the reduced antibody solution.[7] Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[7]
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.[7]
Protocol 2: Boc Deprotection and Payload Conjugation
This protocol outlines the removal of the Boc protecting group and the subsequent conjugation of the cytotoxic payload.
Materials:
-
Antibody-linker conjugate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Activated payload (e.g., NHS-ester of a cytotoxic drug)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., diisopropylethylamine - DIPEA)
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Boc Deprotection:
-
Payload Conjugation:
-
Dissolve the deprotected antibody-linker conjugate in an anhydrous aprotic solvent such as DMF or DMSO.
-
Add the activated payload and a tertiary amine base (e.g., DIPEA) to the solution. The molar excess of the payload will influence the final drug-to-antibody ratio (DAR).
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight.
-
-
Final Purification: Purify the final ADC using SEC or HIC to remove any unreacted payload, linker, and other impurities.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using several methods.
Methods:
-
UV-Vis Spectroscopy: This is a simple method that can be used if the antibody and the payload have distinct absorbance maxima.[] By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the λmax of the payload), the concentrations of the antibody and the payload can be determined, and the DAR can be calculated.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The peak areas of the different species can be used to calculate the average DAR.[]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of the different ADC species, allowing for a precise determination of the DAR distribution.[11]
Mandatory Visualization
Signaling Pathway: Intracellular Cleavage of the Disulfide Linker
The following diagram illustrates the cleavage of the disulfide bond within the ADC upon entering the reducing environment of the target cell, primarily mediated by glutathione (GSH).
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 11. sciex.com [sciex.com]
An In-depth Technical Guide to Boc-amino-PEG3-SS-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-amino-PEG3-SS-acid is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical structure, properties, and detailed protocols for its application. The unique architecture of this linker, featuring a cleavable disulfide bond, a polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected amine, and a terminal carboxylic acid, offers a versatile platform for the controlled assembly of complex biomolecules.
The strategic design of this compound allows for the sequential conjugation of different molecular entities. The terminal carboxylic acid can be activated to react with primary amines, while the Boc-protected amine provides a latent reactive site that can be exposed under specific acidic conditions. The PEG3 spacer enhances aqueous solubility and can reduce potential immunogenicity of the resulting conjugate.[1] Crucially, the disulfide bond remains stable in systemic circulation but is readily cleaved in the reducing intracellular environment, enabling targeted payload release.[2]
Chemical Structure and Properties
The structure of this compound is characterized by four key functional components:
-
Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the primary amine, preventing its reaction during the initial conjugation steps. It can be selectively removed under mild acidic conditions.[3]
-
PEG3 Spacer: A three-unit polyethylene glycol spacer increases the hydrophilicity of the molecule, improving solubility in aqueous media.[4]
-
Disulfide Bond: This bond is relatively stable in the bloodstream but is susceptible to cleavage by reducing agents such as glutathione, which is found in high concentrations within cells. This feature is critical for the intracellular release of conjugated payloads.[2]
-
Carboxylic Acid: The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond, typically via activation with carbodiimide (B86325) chemistry (e.g., EDC/NHS).[4]
Quantitative Data
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₁NO₇S₂ | [5] |
| Molecular Weight | 413.54 g/mol | [5] |
| Appearance | Colorless oil | [1] |
| Purity | >96% | [5] |
| Solubility | Soluble in DMF and DMSO | [1] |
| Storage Conditions | -20°C | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the key reactions involving this compound.
Activation of Carboxylic Acid and Conjugation to an Amine
This protocol describes the activation of the terminal carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent conjugation to a primary amine-containing molecule (e.g., a cytotoxic drug).
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Preparation of Reagents: Allow all reagents to equilibrate to room temperature before use to prevent moisture condensation. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid:
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound (NHS ester) solution to the amine-containing molecule solution. For optimal coupling, the pH should be adjusted to 7.2-7.5.[6]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add a quenching solution, such as hydroxylamine, to a final concentration of 10-50 mM to hydrolyze any unreacted NHS ester.
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted starting materials and byproducts.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Dissolve the Boc-protected conjugate in an organic solvent such as DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[8]
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Remove the TFA and solvent, typically by evaporation under reduced pressure.
-
The resulting deprotected conjugate can be purified by precipitation or chromatography.
Disulfide Bond Cleavage
The disulfide bond in the linker is designed to be cleaved in a reducing environment. This can be demonstrated in vitro using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
Materials:
-
Disulfide-linked conjugate
-
DTT or TCEP
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the disulfide-linked conjugate in the reaction buffer.
-
Add a molar excess of DTT (e.g., 10-50 mM) or TCEP to the solution.
-
Incubate the reaction at 37°C for 1-2 hours.
-
The cleavage can be monitored by analytical techniques such as HPLC or mass spectrometry to detect the released payload.
Mandatory Visualizations
Logical Workflow for ADC Synthesis
The following diagram illustrates the sequential steps involved in synthesizing an Antibody-Drug Conjugate using this compound.
Caption: Logical workflow for ADC synthesis using this compound.
Signaling Pathway for ADC-Mediated Cell Killing
This diagram illustrates the mechanism of action of an ADC constructed with a cleavable linker like this compound, leading to targeted cell death.
Caption: Mechanism of action for an ADC with a cleavable disulfide linker.
Conclusion
This compound is a well-defined and versatile chemical tool for the advanced synthesis of bioconjugates. Its distinct functional groups allow for a controlled and sequential conjugation strategy, which is paramount in the construction of homogeneous and effective therapeutic agents like ADCs. The cleavable disulfide bond provides a mechanism for targeted drug release in the reducing intracellular environment, a key feature for improving the therapeutic index of potent cytotoxic payloads. The information and protocols provided in this guide are intended to empower researchers in drug development to effectively utilize this linker in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action for Boc-amino-PEG3-SS-acid in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Boc-amino-PEG3-SS-acid, a cleavable linker utilized in the development of antibody-drug conjugates (ADCs). This document details the linker's core functionality, presents relevant quantitative data, outlines detailed experimental protocols for ADC characterization, and visualizes key pathways and workflows.
Core Concepts: The Role of this compound in ADCs
This compound is a heterobifunctional linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies. Its structure is integral to the stable circulation and targeted release of the therapeutic agent. The key components of this linker are:
-
Boc-protected Amine Group: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the terminal amine. This allows for a controlled, sequential conjugation process, where the payload can be attached to the linker first, followed by deprotection and subsequent reaction with the antibody.
-
PEG3 Spacer: The three-unit polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic component that enhances the solubility and pharmacokinetic properties of the resulting ADC.[1] The PEG spacer can also mitigate aggregation and potential immunogenicity of the conjugate.[1]
-
Disulfide (SS) Bond: The disulfide bond is the critical cleavable element of the linker. It is designed to be stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the reducing intracellular environment of target cells.[][]
-
Carboxylic Acid Group: This terminal functional group provides a reactive site for conjugation with the cytotoxic payload, typically through the formation of an amide bond.
The overarching mechanism of action for an ADC utilizing this linker follows a multi-step process: from systemic circulation to targeted cell entry, and finally, intracellular payload release.
Mechanism of Action: From Systemic Stability to Intracellular Cleavage
The therapeutic efficacy of an ADC is critically dependent on the stability of the linker in circulation and its ability to release the payload specifically within the target cancer cells. The disulfide bond within this compound is central to this functionality.
In Systemic Circulation: The extracellular environment, including the bloodstream, is relatively oxidizing. This condition ensures that the disulfide bond remains largely intact, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[4]
Tumor Targeting and Internalization: The monoclonal antibody component of the ADC directs the conjugate to the tumor cells that express the specific target antigen on their surface. Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5]
Intracellular Payload Release: Following internalization, the ADC is trafficked through the endosomal-lysosomal pathway.[6] The release of the cytotoxic payload is primarily triggered by the significantly higher concentration of reducing agents within the cell, most notably glutathione (B108866) (GSH).[][7] The intracellular concentration of GSH (1-10 mM) is up to 1000-fold higher than in the extracellular environment (~5 µM in blood).[] This steep redox gradient drives the cleavage of the disulfide bond through thiol-disulfide exchange, liberating the active payload.[7] In some cases, lysosomal degradation of the antibody may precede or occur concurrently with the reduction of the disulfide bond to release the payload.[4][8]
Quantitative Data
While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize representative data for ADCs employing disulfide linkers, which provide a relevant benchmark for stability and efficacy.
Table 1: Comparative In Vivo Stability of ADC Linkers
| Linker Type | Animal Model | Time Point | % Intact ADC Remaining in Plasma | Reference |
|---|---|---|---|---|
| Hindered Disulfide | Mouse | 7 days | ~50% | [9] |
| Unhindered Disulfide | Mouse | 4 days | ~20% | [9] |
| Thioether (Non-cleavable) | Mouse | 7 days | >60% |[10] |
Table 2: In Vitro Cytotoxicity of Disulfide-Linked ADCs
| ADC Target | Cell Line | Payload | Linker | IC50 (ng/mL) | Reference |
|---|---|---|---|---|---|
| CanAg | COLO205 | DM4 | SPDB (hindered disulfide) | <1 | [11] |
| HER2 | BT474 | MMAE | Azobenzene-disulfide | ~10 | [7] |
| CD19 | Ramos | PBD | Disulfide | Not specified |[12][13] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of ADCs synthesized with this compound.
In Vitro ADC Stability Assay in Human Plasma
Objective: To evaluate the stability of the ADC and quantify the rate of premature payload release in human plasma.
Methodology:
-
ADC Preparation: Prepare the ADC at a stock concentration of 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Incubation: Dilute the ADC stock solution into fresh human plasma to a final concentration of 100 µg/mL. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Processing:
-
For Intact ADC Quantification (ELISA): Immediately freeze the collected aliquots at -80°C until analysis.
-
For Free Payload Quantification (LC-MS/MS): Precipitate proteins by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant for analysis.[14]
-
-
Quantification:
-
Data Analysis: Plot the concentration of intact ADC and free payload over time. Calculate the half-life (t½) of the ADC in plasma.
Cell-Based Cytotoxicity Assay
Objective: To determine the in vitro potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed the target antigen-positive and antigen-negative cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
ADC Dilution: Prepare a serial dilution of the ADC, the unconjugated antibody, and the free payload in cell culture medium. A typical concentration range for the ADC would be from 0.01 ng/mL to 1000 ng/mL.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 incubator.[15]
-
Viability Assessment: Add a cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.[15]
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve (percent viability vs. log of ADC concentration) and determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).[15]
Intracellular Payload Release Assay
Objective: To confirm the intracellular cleavage of the disulfide linker and release of the cytotoxic payload.
Methodology:
-
Cell Treatment: Plate antigen-positive cells and treat them with a high concentration of the ADC (e.g., 10x IC50) for various time points (e.g., 2, 8, 24, 48 hours).
-
Cell Lysis: At each time point, wash the cells with cold PBS to remove any non-internalized ADC. Lyse the cells using a suitable lysis buffer.
-
Fractionation (Optional): Separate the cell lysate into cytosolic and lysosomal fractions by differential centrifugation.
-
Sample Preparation: Precipitate proteins from the lysate (or fractions) using cold acetonitrile. Centrifuge and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to detect and quantify the released payload and any payload-linker metabolites.[10]
-
Data Analysis: Correlate the amount of released payload with the incubation time to understand the kinetics of intracellular cleavage.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the mechanism of action and evaluation of ADCs utilizing a this compound linker.
Caption: General mechanism of action for a disulfide-linked ADC.
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: Example signaling pathway for an ADC with a DNA-damaging payload.
Conclusion
This compound serves as a critical component in the design of advanced antibody-drug conjugates. Its heterobifunctional nature allows for a controlled synthesis process, while the hydrophilic PEG spacer improves the overall properties of the conjugate. The key feature, a glutathione-sensitive disulfide bond, enables a favorable therapeutic window by ensuring stability in systemic circulation and facilitating targeted payload release within the reducing environment of cancer cells. A thorough understanding and characterization of these mechanisms, through the experimental protocols outlined in this guide, are essential for the successful development of safe and effective ADC-based therapies.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosome as a Chemical Reactor [mdpi.com]
- 7. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]
- 8. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eag.com [eag.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Strategic Role of the Boc Protecting Group in Boc-amino-PEG3-SS-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs), the strategic use of protecting groups is paramount for achieving controlled and efficient synthesis. This technical guide provides a comprehensive examination of the tert-butyloxycarbonyl (Boc) protecting group's critical role in the heterobifunctional linker, Boc-amino-PEG3-SS-acid. This linker is instrumental in the development of next-generation ADCs, offering a cleavable disulfide linkage for intracellular drug release.
Core Compound Profile: this compound
This compound is a versatile linker molecule comprised of three key functional components: a Boc-protected amine, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal carboxylic acid with a disulfide bond. This unique structure enables a sequential and controlled conjugation process, which is essential for the production of homogeneous and effective ADCs.
| Property | Specification | Source |
| Molecular Formula | C16H31NO7S2 | [1] |
| Molecular Weight | 413.54 g/mol | [1] |
| Purity | >96% | [1] |
| Appearance | Colorless oil | [2] |
| Solubility | Soluble in DMF and DMSO | [2] |
| Storage | -20°C, protected from light and moisture | [2] |
The Pivotal Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that temporarily blocks an amino group, preventing it from participating in unwanted side reactions during chemical synthesis.[3] In the context of this compound, the Boc group serves several critical functions:
-
Enabling Sequential Conjugation: The primary role of the Boc group is to allow for a controlled, stepwise conjugation strategy. The carboxylic acid end of the linker can be activated and reacted with a payload molecule first. Subsequently, the Boc group is removed to reveal the amine, which can then be conjugated to another molecule, or in a more common ADC workflow, the disulfide end is reacted with an antibody after payload attachment to the deprotected amine of a similar linker. This prevents cross-reactivity and ensures the desired final conjugate structure.
-
Maintaining Linker Integrity: During the initial conjugation steps involving the carboxylic acid, the Boc group ensures the stability of the amino functionality, preventing self-reaction or degradation.
-
Facilitating Purification: The presence of the Boc group alters the polarity and size of the linker-payload conjugate, which can be advantageous for purification from unreacted starting materials.
The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) bond to release the free amine, carbon dioxide, and isobutylene.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research and drug development. The following protocols provide a framework for its use in the synthesis of antibody-drug conjugates.
Protocol 1: Boc Group Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation reactions.
Materials:
-
Boc-protected compound (e.g., this compound conjugated to a payload)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve the Boc-protected compound in DCM in a round-bottom flask.
-
Add TFA to the solution to a final concentration of 20-50%.[3]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, azeotrope the resulting oil with toluene (B28343) (3 x 10 mL) and concentrate under vacuum.
-
The deprotected compound is then dried under high vacuum and can be used immediately in the next conjugation step.
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis Workflow
This protocol describes a typical workflow for the synthesis of an ADC using a Boc-protected linker.
Part A: Antibody Reduction
-
Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) containing 1 mM EDTA.
-
Add a 10-20 fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to partially reduce the interchain disulfide bonds of the antibody.[5]
-
Incubate the reaction at 37°C for 1-2 hours.[3]
-
Remove the excess TCEP using a desalting column equilibrated with a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4).[6]
Part B: Linker-Payload Conjugation to Antibody
-
Immediately after the removal of the reducing agent, add the deprotected and payload-conjugated linker (Payload-amino-PEG3-SS-acid) to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a common starting point.[6]
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.[3] The disulfide group of the linker will react with the free thiols on the antibody.
-
The progress of the conjugation can be monitored by measuring the release of a byproduct, if applicable (e.g., pyridine-2-thione if using a pyridyl disulfide variant, at 343 nm).[5]
Part C: Purification and Characterization
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unconjugated linker-payload and other impurities.[5]
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the complex processes involved in ADC synthesis and their mechanism of action.
Caption: Workflow for ADC synthesis using a Boc-protected linker.
Mechanism of Action: ADC Targeting the HER2 Pathway
ADCs synthesized with linkers like this compound are often designed to target cancer cells overexpressing specific surface antigens, such as the Human Epidermal Growth Factor Receptor 2 (HER2).[7] Upon binding to HER2, the ADC is internalized, and the disulfide bond in the linker is cleaved in the reducing intracellular environment, releasing the cytotoxic payload and inducing cell death.[8]
Caption: Mechanism of a HER2-targeting ADC.
Conclusion
The Boc protecting group is a cornerstone of the functionality of this compound, enabling a controlled and sequential approach to the synthesis of complex biomolecules like antibody-drug conjugates. This level of control is essential for producing homogenous and effective targeted therapies. A thorough understanding of the role of the Boc group, in conjunction with the PEG spacer and the cleavable disulfide linkage, provides drug development professionals with the chemical rationale to effectively design and synthesize next-generation ADCs with improved therapeutic indices.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Strategic Role of the PEG3 Spacer in Boc-amino-PEG3-SS-acid Linkers: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted functions of the discrete three-unit polyethylene (B3416737) glycol (PEG3) spacer within Boc-amino-PEG3-SS-acid linkers, a critical component in the design of modern antibody-drug conjugates (ADCs). We will delve into the core principles of how this specific spacer modulates the physicochemical and pharmacokinetic properties of ADCs, provide a summary of relevant quantitative data, and present detailed experimental protocols for the synthesis and evaluation of ADCs utilizing this linker technology.
Introduction to this compound Linkers
This compound is a heterobifunctional, cleavable linker designed for the precise construction of ADCs.[1][2] Its architecture consists of three key components:
-
Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, protected amine, allowing for the controlled and sequential conjugation of a cytotoxic payload. This protecting group can be efficiently removed under mild acidic conditions to reveal a primary amine for payload attachment.[3][4]
-
PEG3 Spacer: A discrete chain of three ethylene (B1197577) glycol units serves as a hydrophilic spacer, physically separating the antibody from the cytotoxic payload.[3][5]
-
Disulfide Bond (SS): This bond provides a cleavable mechanism for drug release. It remains relatively stable in the bloodstream's oxidative environment but is susceptible to cleavage within the reducing intracellular environment of target cells.[6][7][8]
-
Carboxylic Acid: This terminal functional group allows for conjugation to a payload that has a reactive amine, typically through the formation of a stable amide bond.[9]
The strategic incorporation of each of these components is crucial for the overall efficacy and safety profile of the resulting ADC.
Core Functions of the PEG3 Spacer
The PEG3 spacer is not merely a passive connector; it actively contributes to the therapeutic potential of an ADC through several key mechanisms.
Enhancement of Hydrophilicity and Solubility
Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation, reduced solubility, and rapid clearance from circulation.[4][] The hydrophilic nature of the PEG3 spacer helps to mitigate these issues by increasing the overall water solubility of the ADC.[11][12][13] This improved solubility is critical for formulation, preventing aggregation during storage and administration, and maintaining the stability of the ADC in biological fluids.[][14]
Improvement of Pharmacokinetics and Stability
By increasing the hydrophilicity and hydrodynamic radius of the ADC, the PEG spacer contributes to a longer circulation half-life and can alter the biodistribution of the conjugate.[6][11][15] The PEG moiety can create a protective hydration shell around the ADC, which can shield it from enzymatic degradation and reduce recognition by the immune system, thereby enhancing its stability in biological fluids.[16] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[14][15]
Optimal Spacing and Reduction of Steric Hindrance
The defined length of the PEG3 spacer provides critical spatial separation between the large antibody and the often-complex cytotoxic payload. This spacing is crucial for several reasons:
-
Preservation of Antibody Function: It prevents the payload from sterically hindering the antigen-binding site of the antibody, ensuring that the ADC can efficiently target cancer cells.
-
Payload Accessibility: It ensures that the payload is accessible to its intracellular target once released.
-
Modulation of Drug-to-Antibody Ratio (DAR): The presence of a hydrophilic spacer can enable the attachment of a higher number of drug molecules (higher DAR) without causing significant aggregation, which can be a challenge with purely hydrophobic linkers.[4][]
Quantitative Data on PEG Spacer Function
The precise impact of a PEG3 spacer can be context-dependent, varying with the specific antibody, payload, and conjugation site. However, studies comparing different PEG lengths provide valuable insights into the expected effects.
| Parameter | PEG Length | Observation | Reference(s) |
| Pharmacokinetics | |||
| Clearance Rate | < PEG8 | Rapidly increased clearance rates observed for conjugates with PEG spacers smaller than PEG8. | [6] |
| PEG12 | Significant reduction in hepatic uptake and clearance. | [13] | |
| mPEG24 | Prolonged half-life and enhanced animal tolerability. | [15] | |
| In Vitro Binding Affinity (IC50) | |||
| PEG2 | 3.1 ± 0.2 nM | [18] | |
| PEG3 | 3.9 ± 0.3 nM | [18] | |
| PEG4 | 5.4 ± 0.4 nM | [18] | |
| PEG6 | 5.8 ± 0.3 nM | [18] | |
| In Vivo Tumor Uptake (%ID/g) | |||
| PEG3 | 4.6 ± 0.6% (PC-3 xenografts); 2.8 ± 0.4% (BT-474 xenografts) | [18] | |
| Plasma Stability | |||
| Disulfide Linker | Up to 20% payload loss in rat serum after 7 days. | [19][20] |
Note: The data presented is a compilation from various studies and may not be directly from ADCs using the exact this compound linker but provides a strong indication of the functional impact of the PEG3 spacer.
Mechanism of Action and Experimental Workflow Visualization
ADC Mechanism of Action
The following diagram illustrates the journey of an ADC from systemic circulation to the release of its cytotoxic payload within a target cancer cell.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 15. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets | MDPI [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. mdpi.com [mdpi.com]
The Strategic Application of Boc-amino-PEG3-SS-acid in Targeted Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted therapeutics, particularly in oncology, is increasingly dominated by precision molecules such as Antibody-Drug Conjugates (ADCs). The efficacy and safety of these complex entities are critically dependent on the linker that bridges the cytotoxic payload to the targeting moiety. This technical guide provides a comprehensive examination of Boc-amino-PEG3-SS-acid, a heterobifunctional linker designed for the development of redox-responsive drug delivery systems. We will delve into its core attributes, provide detailed experimental protocols for its application, and present quantitative data to inform the design and synthesis of next-generation targeted therapies. Furthermore, this guide will visualize key biological pathways and experimental workflows to facilitate a deeper understanding of its application in targeted drug delivery.
Introduction: The Role of Linkers in Targeted Drug Delivery
The effectiveness of a targeted drug delivery system hinges on the stability of the conjugate in circulation and the efficient release of the active payload at the site of action. This compound is a sophisticated linker molecule engineered to meet these demands. Its structure is comprised of three key functional components:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group offers a stable amine functionality that can be selectively deprotected under mild acidic conditions. This feature is crucial for a controlled, sequential conjugation process, allowing for the attachment of the payload to the linker before the final conjugation to the targeting molecule.
-
PEG3 Spacer: A three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker. This is vital for improving the solubility and pharmacokinetic properties of the resulting conjugate, as many potent cytotoxic payloads are hydrophobic. The PEG spacer can also mitigate aggregation and potential immunogenicity.
-
Disulfide-Acid Moiety: The terminal carboxylic acid allows for conjugation to amine-containing molecules, while the disulfide bond (SS) is the cornerstone of the linker's targeted release mechanism. This bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing intracellular environment of tumor cells, which have significantly higher concentrations of glutathione (B108866) (GSH).[1][2][3][4]
Mechanism of Action: Redox-Responsive Cleavage
The targeted release of the payload is achieved through the selective cleavage of the disulfide bond within the tumor microenvironment. The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 2- to 4-fold higher in tumor tissues compared to normal tissues.[1][2] This differential in GSH concentration creates a redox gradient that can be exploited for targeted drug delivery.
Once the ADC internalizes into the target cell, the high intracellular GSH concentration facilitates the reduction of the disulfide bond in the linker, leading to the release of the cytotoxic payload. This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the drug.
Below is a diagram illustrating the glutathione-mediated cleavage of the disulfide linker.
Caption: Glutathione-mediated cleavage of the disulfide linker.
Quantitative Data Presentation
The following tables summarize representative quantitative data for ADCs constructed with disulfide-containing PEG linkers. It is important to note that specific values will vary depending on the antibody, payload, and precise experimental conditions.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data
| ADC Component | Method | Average DAR | Reference(s) |
| Trastuzumab-SSPy-DM1 | HIC-HPLC | 3.8 | [5] |
| Anti-CD22-SSPy-MMAE | LC-MS | 4.0 | [5] |
| Anti-CD22-PBD (disulfide) | LC/MS | Variable | [6] |
Table 2: Representative In Vitro Plasma Stability Data
| Linker Type | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference(s) |
| SSPy-PEG | Human Plasma | 7 days | >90% | [5] |
| SSPy-PEG | Mouse Plasma | 7 days | ~85% | [5] |
| Disulfide PBD | Mouse Plasma | 7 days | >50% | [7] |
Table 3: Representative In Vitro Cytotoxicity (IC50) Data
| ADC Component | Cell Line | Target Antigen | IC50 (ng/mL) | Reference(s) |
| Anti-HER2-Tubulysin | SK-BR-3 | HER2 | 4-7 | [8] |
| Anti-HER2 ADC | HCC1954 | HER2 | <173 | [9] |
| Anti-CD22-PBD | WSU-DLCL2 | CD22 | Not Specified | [10] |
| CLL1-PBD ADC | Various AML | CLL1 | Variable | [11] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of ADCs using this compound.
Synthesis of the Antibody-Drug Conjugate
The synthesis of an ADC using this compound is a multi-step process, visualized in the workflow diagram below.
Caption: Experimental workflow for ADC synthesis and evaluation.
Protocol 4.1.1: Boc Deprotection of this compound
-
Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution.[12]
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[12]
-
Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.
-
The resulting amine-linker can be used directly in the next step after thorough drying.
Protocol 4.1.2: Payload Conjugation to the Deprotected Linker
-
Dissolve the deprotected amino-PEG3-SS-acid and the carboxylic acid-containing payload in anhydrous DMF.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution to activate the payload's carboxyl group.[13][14][15][16]
-
Stir the reaction at room temperature for 1-2 hours.
-
Add the deprotected linker to the activated payload solution.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the drug-linker conjugate by preparative HPLC.
Protocol 4.1.3: Antibody Reduction
-
Prepare a solution of the monoclonal antibody (e.g., 1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4) containing 1 mM EDTA.
-
Add a 10- to 20-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) solution to the antibody solution to partially reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with a nitrogen-sparged buffer.
Protocol 4.1.4: ADC Conjugation
-
Immediately after desalting, add the purified drug-linker conjugate to the reduced antibody solution. A 5- to 10-fold molar excess of the drug-linker over the available antibody thiol groups is recommended as a starting point.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.
-
Purify the final ADC using hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to remove unconjugated antibody, free drug-linker, and aggregates.[5][17][18][19][20][21]
Characterization of the ADC
Protocol 4.2.1: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
-
Perform HIC-HPLC analysis on the purified ADC.
-
Use a column such as Tosoh Bio Butyl-NPR.
-
Mobile Phase A: 1.2 M (NH4)2SO4, 25 mM NaH2PO4/Na2HPO4, pH 6.0.
-
Mobile Phase B: 25 mM NaH2PO4/Na2HPO4, pH 6.0 with 25% isopropanol (B130326) (v/v).
-
Run a gradient from high to low salt concentration to elute species with different DARs based on their hydrophobicity.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR by integrating the peak areas corresponding to each DAR species.[17][18]
In Vitro Evaluation of the ADC
Protocol 4.3.1: In Vitro Plasma Stability Assay
-
Incubate the ADC in human and mouse plasma at 37°C for a period of up to 7 days.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots and store at -80°C.
-
Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., Protein A/G beads).
-
Analyze the captured ADC by LC-MS to determine the amount of intact ADC and the average DAR over time.[22]
Protocol 4.3.2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates (5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways of Common Payloads
The efficacy of an ADC is ultimately determined by the mechanism of action of its cytotoxic payload. Below are diagrams of the signaling pathways for two common classes of payloads delivered using disulfide linkers.
Tubulin Inhibitors (e.g., Maytansinoids)
Maytansinoids are potent microtubule-destabilizing agents that bind to tubulin and inhibit its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[23][24][25][26][27][28]
Caption: Signaling pathway for ADCs with tubulin inhibitor payloads.
DNA Damaging Agents (e.g., Pyrrolobenzodiazepine Dimers)
Pyrrolobenzodiazepine (PBD) dimers are highly potent DNA-damaging agents that bind to the minor groove of DNA and form covalent interstrand cross-links.[10][29][30][31][32][33] This cross-linking prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway for ADCs with PBD dimer payloads.
Conclusion
This compound is a versatile and powerful tool in the development of targeted drug delivery systems. Its well-defined structure, featuring a Boc-protected amine, a hydrophilic PEG spacer, and a redox-responsive disulfide bond, enables the controlled synthesis of ADCs with enhanced stability, solubility, and targeted payload release. The detailed protocols and representative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this linker in the creation of next-generation targeted therapeutics. As our understanding of the tumor microenvironment and cancer cell biology continues to evolve, the rational design of linkers such as this compound will remain a cornerstone of advancing the field of precision medicine.
References
- 1. Glutathione Levels in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione levels and variability in breast tumors and normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. karger.com [karger.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
- 19. lcms.cz [lcms.cz]
- 20. cellmosaic.com [cellmosaic.com]
- 21. shimadzu.com [shimadzu.com]
- 22. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. semanticscholar.org [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. Inter- and intrastrand DNA crosslinks by 2-fluoro-substituted pyrrolobenzodiazepine dimers: stability, stereochemistry and drug orientation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - UCL Discovery [discovery.ucl.ac.uk]
- 33. Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Boc-amino-PEG3-SS-acid for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Boc-amino-PEG3-SS-acid, a heterobifunctional linker pivotal in the field of antibody-drug conjugate (ADC) development. We will delve into its core attributes, provide structured data, detail experimental protocols, and visualize key processes to empower researchers in their ADC discovery and development endeavors.
Introduction to this compound in ADCs
This compound is a cleavable linker designed for the conjugation of cytotoxic payloads to monoclonal antibodies (mAbs). Its structure is strategically designed with three key components: a Boc-protected amine, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a disulfide bond linked to a carboxylic acid. This design allows for a controlled and sequential conjugation process, leading to the generation of ADCs with a defined drug-to-antibody ratio (DAR).
The disulfide bond is a critical feature, providing stability in the systemic circulation while being susceptible to cleavage in the reducing intracellular environment of tumor cells, which have significantly higher concentrations of glutathione (B108866) (GSH) compared to the bloodstream. This selective cleavage ensures the targeted release of the cytotoxic payload within the cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window of the ADC.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in conjugation reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C16H31NO7S2 | [] |
| Molecular Weight | 413.54 g/mol | [] |
| Appearance | Colorless oil or solid | |
| Purity | >96% | [] |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | |
| Storage Conditions | Store at -20°C, protect from light and moisture. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using this compound. These protocols are intended as a starting point and may require optimization based on the specific antibody and payload being used.
Conjugation of Cytotoxic Drug to this compound
This protocol describes the activation of the carboxylic acid on the linker and its conjugation to a payload containing a primary or secondary amine.
Materials:
-
This compound
-
Cytotoxic drug with an amine handle (e.g., a derivative of maytansine, DM1)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of the Linker:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Conjugation to the Payload:
-
Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Add the activated linker solution to the drug solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting drug-linker conjugate by reverse-phase HPLC to obtain the pure product.
-
Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.
-
Boc Deprotection of the Drug-Linker Conjugate
This protocol outlines the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation to the antibody.
Materials:
-
Boc-protected drug-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected drug-linker conjugate in a solution of 20-50% TFA in DCM.[3]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[3] Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the deprotected drug-linker conjugate with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Antibody Reduction and Conjugation
This protocol describes the reduction of the interchain disulfide bonds of the antibody and the subsequent conjugation with the deprotected drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Deprotected drug-linker conjugate
-
DMSO
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
To the antibody solution (typically 5-10 mg/mL), add a 10-20 fold molar excess of TCEP or DTT.[4]
-
Incubate the reaction at 37°C for 1-2 hours to reduce the disulfide bonds.[4]
-
Remove the excess reducing agent using a desalting column equilibrated with a reaction buffer (e.g., PBS with 1 mM EDTA).[5]
-
-
Conjugation:
-
Dissolve the deprotected drug-linker conjugate in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a calculated molar excess of the drug-linker solution to the reduced antibody solution. The molar ratio will determine the final DAR and should be optimized.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.[4]
-
-
Purification:
-
Purify the resulting ADC by SEC to remove unconjugated drug-linker and other small molecules.[4]
-
Characterization of the ADC and Determination of DAR
The accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC.
Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drug molecules. The increase in hydrophobicity due to the attached drug-linker allows for the separation of species with DAR values of 0, 2, 4, 6, and 8. The average DAR can be calculated from the weighted average of the peak areas.[][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to confirm the identity of different drug-loaded species and calculate the average DAR.[7]
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload, the average DAR can be estimated using the Beer-Lambert law, provided the extinction coefficients of the antibody and the drug are known.[6]
In Vitro Linker Cleavage Assay
This assay demonstrates the selective cleavage of the disulfide linker in a reducing environment, simulating the intracellular conditions of a tumor cell.
Materials:
-
Purified ADC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
LC-MS system
Procedure:
-
Prepare a solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of GSH in PBS.
-
Initiate the cleavage reaction by adding GSH to the ADC solution to a final concentration of 5-10 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction, for example, by adding an equal volume of ice-cold acetonitrile.[8]
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and the released payload.
-
The rate of cleavage and the half-life of the linker in the reducing environment can be determined from this data.
Visualizing Key Processes in ADC Development
The following diagrams, generated using Graphviz, illustrate the conceptual framework of ADC action and the experimental workflow for its development.
Caption: Signaling pathway of an ADC with a tubulin inhibitor payload.
Caption: Experimental workflow for ADC development.
Conclusion
This compound is a well-designed and versatile linker that enables the controlled synthesis of cleavable ADCs. Its key features, including the Boc-protected amine for sequential conjugation, the hydrophilic PEG spacer for improved pharmacokinetics, and the glutathione-sensitive disulfide bond for targeted payload release, make it a valuable tool for ADC development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the field of targeted cancer therapy. Further research and optimization of conjugation strategies will continue to refine the efficacy and safety profiles of next-generation ADCs.
References
- 1. njbio.com [njbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Step-by-Step Protocol for the Conjugation of Boc-amino-PEG3-SS-acid to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of Boc-amino-PEG3-SS-acid to primary amine groups on antibodies. This heterobifunctional linker is frequently used in the development of Antibody-Drug Conjugates (ADCs), where precise control over linker attachment is critical.[1] The linker features a carboxylic acid for antibody conjugation, a cleavable disulfide bond for payload release within the reducing environment of a cell, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a Boc-protected amine.[1][2] The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the terminal amine, which can be deprotected in a subsequent step to allow for the attachment of a cytotoxic drug or other molecule of interest.[3][4]
The conjugation strategy relies on the widely used carbodiimide (B86325) crosslinker chemistry.[5][6] The carboxylic acid on the linker is first activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to form a semi-stable, amine-reactive Sulfo-NHS ester.[6][][8] This activated linker then readily reacts with primary amines (e.g., the side chains of lysine (B10760008) residues) on the antibody surface to form stable amide bonds.[][10]
Principle of the Method
The conjugation is performed as a two-step process to maximize efficiency and minimize undesirable side reactions such as antibody cross-linking.
-
Activation Step: The carboxyl group (-COOH) of this compound is reacted with EDC and Sulfo-NHS in an amine-free buffer at a slightly acidic pH (e.g., MES buffer, pH 6.0). This forms a highly reactive O-acylisourea intermediate which is then stabilized by Sulfo-NHS to create a more stable, water-soluble Sulfo-NHS ester.[6][8]
-
Conjugation Step: The activated linker is added to the antibody solution in a buffer with a pH of 7.2-8.5. The primary amine groups on the antibody nucleophilically attack the Sulfo-NHS ester, resulting in the formation of a stable amide bond and releasing the Sulfo-NHS leaving group.
Following conjugation, the reaction is quenched, and the resulting antibody conjugate is purified to remove excess reagents and byproducts. The final conjugate is then characterized to determine key quality attributes such as the degree of labeling (DOL).
Experimental Workflow Diagram
Caption: Workflow for conjugating this compound to antibodies.
Materials and Equipment
Reagents:
-
Antibody of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[6][8]
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 50 mM Borate (B1201080) Buffer, pH 8.5[11]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification Buffer: 1X PBS, pH 7.4
-
(Optional) Trifluoroacetic acid (TFA) for subsequent Boc deprotection
Equipment:
-
Spectrophotometer (UV-Vis)
-
Centrifugal filter units (e.g., 10K or 50K MWCO) for buffer exchange[12]
-
Size-Exclusion Chromatography (SEC) or Dialysis system for purification[]
-
pH meter
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Pipettes and tips
-
Vortex mixer and rotator
Experimental Protocols
Step 1: Antibody Preparation and Buffer Exchange
It is critical to remove any primary amine-containing substances from the antibody solution, as they will compete with the antibody for reaction with the activated linker.[12][14]
-
Buffer Exchange: If the antibody is in a buffer containing Tris, glycine, or preservatives like sodium azide, it must be exchanged into an amine-free buffer.[12] Use a centrifugal filter device (e.g., 10K MWCO) or dialysis. Wash the antibody with at least 5-10 volumes of Conjugation Buffer (e.g., PBS, pH 7.4).
-
Concentration Adjustment: After buffer exchange, determine the antibody concentration using its extinction coefficient at 280 nm. Adjust the final concentration to be within 2-10 mg/mL for optimal labeling.[14] Conjugation efficiency is significantly lower at concentrations below 2 mg/mL.[14]
Step 2: Preparation of Reagent Stock Solutions
Prepare stock solutions immediately before use, as EDC is moisture-sensitive and the Sulfo-NHS ester intermediate has a limited half-life in aqueous solutions.[10]
-
Linker Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
EDC Stock: Prepare a 100 mM stock solution of EDC in Activation Buffer (MES, pH 6.0).
-
Sulfo-NHS Stock: Prepare a 100 mM stock solution of Sulfo-NHS in Activation Buffer (MES, pH 6.0).
Step 3: Activation of this compound
This two-step procedure activates the linker's carboxyl group before its introduction to the antibody.
-
In a microcentrifuge tube, combine the required volume of the 10 mM linker stock solution with Activation Buffer .
-
Add the 100 mM EDC stock solution and the 100 mM Sulfo-NHS stock solution to the linker solution. The final molar ratio should be optimized, but a common starting point is provided in Table 1.
-
Vortex gently to mix and incubate the reaction for 15 minutes at room temperature.
Step 4: Conjugation of Activated Linker to Antibody
-
Immediately after the 15-minute activation, add the required volume of the activated linker mixture to the prepared antibody solution. A recommended starting molar excess of linker to antibody is 20:1.
-
If the activation was performed in MES buffer, ensure the final pH of the conjugation reaction is between 7.2 and 8.5 for efficient reaction with antibody amines.[10] If necessary, adjust the pH by adding a small amount of 1 M phosphate (B84403) or borate buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing on a rotator.
Step 5: Quenching the Reaction
-
To stop the conjugation reaction, add Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.[15]
-
Incubate for 15 minutes at room temperature to ensure all unreacted Sulfo-NHS esters are hydrolyzed or quenched.[15]
Step 6: Purification of the Antibody Conjugate
Purification is essential to remove unreacted linker, EDC/Sulfo-NHS byproducts, and quenching reagent.[][16]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the preferred method for separating the larger antibody conjugate from smaller molecules.[] Use a desalting column (e.g., Sephadex G-25) equilibrated with Purification Buffer (PBS, pH 7.4).[14]
-
Dialysis: Alternatively, dialyze the conjugate solution against Purification Buffer (1X PBS, pH 7.4) with multiple buffer changes over 24-48 hours.
Step 7: Characterization of the Conjugate
-
Concentration Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) to determine the final protein concentration.
-
Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of linker molecules conjugated per antibody, can be estimated using UV-Vis spectrophotometry if the linker has a distinct chromophore. Since this specific linker does not, an indirect method after payload attachment or a mass spectrometry-based analysis is required for precise DOL determination.[11] A common alternative is to perform a test reaction with a similar linker that contains a chromophore or to use HABA/Avidin assay if a biotinylated version is available. For ADCs, Hydrophobic Interaction Chromatography (HIC) is a powerful tool to resolve species with different drug-to-antibody ratios.[17]
(Optional) Step 8: Boc Group Deprotection
The Boc-protected amine on the conjugated linker can be deprotected to allow for subsequent reactions.
-
Acidic Deprotection: The Boc group is typically removed under strong acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[3][4][18]
-
Procedure: Dissolve the lyophilized antibody-linker conjugate in a solution of 50% TFA in DCM. The reaction is generally rapid at room temperature.[4]
-
Neutralization and Purification: Following deprotection, the TFA must be removed, and the conjugate buffer-exchanged back into a physiological buffer (e.g., PBS) using SEC or dialysis.
Note: Exposing antibodies to harsh organic solvents and strong acids can lead to denaturation and aggregation. This step must be performed with extreme care and optimized for the specific antibody.
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Lower concentrations can significantly reduce conjugation efficiency.[14] |
| Activation Buffer | 50 mM MES, pH 5.0 - 6.0 | Amine and carboxylate-free buffer is essential for the activation step.[6] |
| Conjugation Buffer | PBS, pH 7.2 - 8.5 or Borate Buffer, pH 8.5 | Reaction with primary amines is most efficient at slightly alkaline pH.[10] |
| Molar Ratio (Linker:Ab) | 10:1 to 50:1 | Start with a 20-fold molar excess and optimize to achieve desired DOL. |
| Molar Ratio (EDC:Linker) | 2:1 to 10:1 | A common starting point is a 4-fold molar excess over the linker. |
| Molar Ratio (Sulfo-NHS:Linker) | 2:1 to 10:1 | A common starting point is a 4-fold molar excess over the linker. |
| Activation Time/Temp | 15 minutes / Room Temp | |
| Conjugation Time/Temp | 2 hours / Room Temp or Overnight / 4°C | Longer incubation at 4°C may increase efficiency for some antibodies. |
| Quenching Agent Conc. | 20 - 50 mM (final) | Tris, Glycine, or Hydroxylamine can be used. |
| Characterization Method | Parameter Measured | Typical Expected Outcome |
| UV-Vis Spectroscopy | Protein Concentration (A280) | Quantitative measure of final conjugate concentration. |
| Size-Exclusion HPLC | Purity, Aggregation | A single, sharp peak indicates a homogenous, non-aggregated product. |
| Hydrophobic Interaction HPLC | Drug-to-Antibody Ratio (DAR) Distribution | Resolves species with different numbers of conjugated linkers/drugs. |
| Mass Spectrometry | Conjugate Mass, DOL | Provides precise mass of the conjugate and confirms DOL. |
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. enovatia.com [enovatia.com]
- 12. nanocomposix.com [nanocomposix.com]
- 14. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 18. BOC Protection and Deprotection [bzchemicals.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) Using a Boc-Protected, Disulfide-Containing PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action. This document provides detailed application notes and protocols for the synthesis of ADCs using Boc-amino-PEG3-SS-acid, a heterobifunctional and cleavable linker.
The this compound linker is comprised of three key elements:
-
A Boc-protected amine : The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the amine, allowing for controlled, sequential conjugation. This group is typically deprotected in a later step to attach a payload.
-
A PEG3 spacer : A three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility, stability, and pharmacokinetic properties of the resulting ADC.[1]
-
A Disulfide bond : This functional group reacts with free thiols, such as those on cysteine residues of a monoclonal antibody, to form a cleavable disulfide bond. This linkage is designed to be relatively stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells, ensuring targeted payload release.[2][3]
Principle of the Method
The synthesis of an ADC using this type of linker is a multi-step process that involves the initial conjugation of the linker to the antibody, followed by the attachment of the cytotoxic payload. The general workflow is as follows:
-
Antibody Preparation : Partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups.
-
Linker Conjugation : Reaction of the linker's disulfide group with the antibody's free thiols.
-
Payload Attachment : Activation of the linker's carboxylic acid and subsequent conjugation to the payload.
This approach allows for the creation of ADCs with a controlled drug-to-antibody ratio (DAR), a critical parameter influencing the therapeutic window of the ADC.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using a disulfide-containing PEG linker. Optimization of specific parameters may be necessary depending on the antibody, payload, and desired final product characteristics.
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution to a final concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 10-20 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.
Protocol 2: Conjugation of this compound to the Antibody
Materials:
-
Reduced antibody from Protocol 1
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
Procedure:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
Add the linker stock solution to the reduced antibody solution. A 5-10 fold molar excess of the linker over the available thiol groups is a recommended starting point to control the drug-to-antibody ratio (DAR).[4]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm if using a pyridyl disulfide variant of the linker.[4][5]
-
Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove excess linker.
Protocol 3: Boc Deprotection and Payload Conjugation
Materials:
-
Antibody-linker conjugate from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Cytotoxic payload with a primary or secondary amine
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., Tris buffer)
Procedure:
-
Boc Deprotection: To the purified antibody-linker conjugate, add a solution of 20-50% TFA in DCM.[5][6] Incubate at room temperature for 30-60 minutes to remove the Boc protecting group, exposing the primary amine. Purify the deprotected antibody-linker conjugate using a desalting column.
-
Payload Activation and Conjugation:
-
In a separate reaction, activate the cytotoxic payload if it contains a carboxylic acid group for conjugation to the deprotected amine on the linker.
-
Alternatively, if the payload has an amine and the linker has the carboxylic acid (as with this compound), activate the linker's carboxylic acid on the antibody-linker conjugate using EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.
-
Add the amine-containing payload to the activated antibody-linker conjugate solution. The molar ratio of payload to antibody will influence the final DAR.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding a quenching solution to react with any excess activated payload.
-
Final Purification: Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other impurities.[5]
Protocol 4: Characterization of the ADC
Methods:
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and the conjugated payload to calculate the drug-to-antibody ratio (DAR).
-
Hydrophobic Interaction Chromatography (HIC-HPLC): Separate and quantify the different drug-loaded ADC species (e.g., DAR0, DAR2, DAR4, etc.) to assess the homogeneity of the preparation.
-
Size-Exclusion Chromatography (SEC-HPLC): Assess the purity of the ADC and quantify the extent of aggregation.[5]
-
Mass Spectrometry: Confirm the molecular weight of the ADC and verify the successful conjugation of the linker and payload.[]
Quantitative Data Presentation
The following tables summarize typical reaction conditions and performance characteristics for ADCs synthesized with disulfide-containing linkers. Note that specific values will vary depending on the experimental setup.
Table 1: Typical Reaction Conditions
| Parameter | Value | Reference |
|---|---|---|
| Antibody Reduction | ||
| Reducing Agent | TCEP or DTT | [5] |
| Molar Excess of Reductant | 10-20 fold | [5] |
| Temperature | 37°C | [5] |
| Reaction Time | 1-2 hours | [5] |
| Linker Conjugation | ||
| pH | 6.5 - 7.5 | [5] |
| Temperature | 4 - 25°C | [5] |
| Reaction Time | 1-4 hours | [5] |
| Boc Deprotection | ||
| Reagent | 20-50% TFA in DCM | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 30-60 minutes |[5] |
Table 2: Stability of Disulfide Linkage in ADCs
| Environment | Half-life | Reference |
|---|---|---|
| Human Plasma | Several days | [5] |
| Intracellular (High Glutathione) | Minutes to hours |[5] |
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of an ADC with a cleavable disulfide linker.
Caption: General workflow for ADC synthesis using a Boc-protected, disulfide-containing linker.
Caption: Mechanism of intracellular drug release from an ADC with a disulfide linker.[6]
Conclusion
This compound is a versatile heterobifunctional linker that facilitates the controlled synthesis of antibody-drug conjugates. Its key features, including a Boc-protected amine for sequential payload attachment, a hydrophilic PEG spacer, and a glutathione-cleavable disulfide bond, contribute to the development of ADCs with improved homogeneity, stability, and targeted payload release. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted cancer therapy.
References
Application Notes and Protocols: Trifluoroacetic Acid-Mediated Deprotection of Boc-amino-PEG3-SS-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and bioconjugates. Its widespread use stems from its stability under various conditions and its clean, efficient removal under mild acidic conditions. One such critical application is in the synthesis of Antibody-Drug Conjugates (ADCs), where precise control over reactive functional groups is paramount.
Boc-amino-PEG3-SS-acid is a heterobifunctional linker integral to ADC development. It features a Boc-protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a cleavable disulfide bond terminating in a carboxylic acid. The Boc group allows for a strategic, stepwise conjugation process. Typically, the carboxylic acid end is first conjugated to a payload molecule. Subsequently, the Boc group is removed to reveal a primary amine, which can then be attached to a targeting moiety, such as an antibody.
This document provides a comprehensive protocol for the deprotection of the Boc group from this compound using trifluoroacetic acid (TFA), a standard and highly effective reagent for this transformation.[1][][3] Included are detailed experimental procedures, a summary of reaction parameters, and diagrams illustrating the chemical mechanism and experimental workflow.
Data Presentation
While extensive quantitative data specifically for this compound is not widely published, the following tables summarize typical reaction conditions and expected outcomes based on established protocols for the closely related Boc-amino-PEG3-SSPy and general Boc deprotection procedures.[1][4] These values serve as a robust starting point for reaction optimization.
Table 1: General Reaction Conditions for Boc Deprotection with TFA [1]
| Parameter | Recommended Value | Source(s) |
| Solvent | Dichloromethane (DCM), anhydrous | [4] |
| Reagent | Trifluoroacetic acid (TFA) | [4][5] |
| TFA Concentration | 20–50% (v/v) in DCM | [4][5] |
| Reaction Temperature | Room Temperature (20–25 °C) | [5] |
| Reaction Time | 30–120 minutes | [1][4] |
| Work-up | Neutralization with a mild base (e.g., NaHCO₃) | [1][6] |
Table 2: Representative Yield and Purity for Boc Deprotection
| Metric | Expected Outcome | Notes | Source(s) |
| Yield (Crude) | >95% | For the related compound Boc-amino-PEG3-SSPy. | [4] |
| Purity | High | Typically requires minimal purification post-work-up. | [7] |
| Product Form | TFA salt or free amine | Dependent on the work-up procedure. | [1] |
Experimental Protocols
This section details the materials and step-by-step procedure for the TFA-mediated deprotection of this compound.
Materials
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
Deprotection Procedure
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M.
-
Acid Addition: To the stirred solution, add TFA to achieve a final concentration of 20-50% (v/v). For example, to a solution of the substrate in 8 mL of DCM, add 2 mL of TFA for a 20% solution.
-
Reaction: Allow the reaction to stir at room temperature for 30 to 120 minutes. The reaction should be conducted in a well-ventilated fume hood.
-
Monitoring (Optional but Recommended): The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC).[1] Spot the reaction mixture on a silica (B1680970) gel plate alongside the starting material. The deprotected product (amine) will be more polar and thus have a lower Rf value than the Boc-protected starting material.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the amine product as its TFA salt.[1]
-
Work-up (for Free Amine):
-
Dissolve the residue in DCM.
-
Transfer the solution to a separatory funnel and wash carefully with a saturated NaHCO₃ solution to neutralize any remaining TFA. Caution: CO₂ gas will evolve during this step.[1][6]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected free amine, amino-PEG3-SS-acid.
-
Mandatory Visualizations
Boc Deprotection Mechanism
The deprotection of the Boc group with TFA proceeds through a well-established acid-catalyzed mechanism.
References
Application Notes: Thiol-Disulfide Exchange Reaction for Boc-amino-PEG3-SS-acid
Introduction
Boc-amino-PEG3-SS-acid is a heterobifunctional crosslinker that features a Boc-protected amine, a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer, a carboxylic acid, and a cleavable disulfide bond. This linker is instrumental in the fields of bioconjugation and drug delivery, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics. The disulfide bond serves as a key functional element, designed to be stable in systemic circulation but susceptible to cleavage within the reducing environment of the cell, which is rich in thiols like glutathione (B108866) (GSH). This targeted release mechanism is crucial for the efficacy of many modern therapeutics.[1]
The core chemical transformation is the thiol-disulfide exchange, a nucleophilic substitution reaction where a thiolate anion (R-S⁻) attacks one of the sulfur atoms of the disulfide bond.[2][3] This results in the formation of a new disulfide bond and the release of a new thiol.[4][5] Understanding and optimizing the conditions for this reaction is critical for researchers developing and characterizing molecules that incorporate this linker. These notes provide a comprehensive overview of the key parameters, detailed protocols for disulfide bond cleavage, and troubleshooting guidance.
Key Reaction Parameters for Thiol-Disulfide Exchange
The efficiency and rate of the thiol-disulfide exchange reaction are influenced by several critical parameters. The following table summarizes the recommended conditions based on established principles for similar disulfide-containing molecules.
| Parameter | Recommended Conditions | Notes |
| pH | 7.0 - 8.5 | The reaction rate is pH-dependent as it relies on the presence of the more nucleophilic thiolate anion (RS⁻).[2][3][5] Higher pH favors the deprotonation of the attacking thiol (pKa of cysteine thiol is ~8.3), increasing the reaction rate.[6] However, pH values above 8.5 can promote side reactions.[6] |
| Reducing Agent (Thiol) | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | DTT: A strong reducing agent, typically used at 10-50 mM.[6] It efficiently cleaves disulfide bonds.[2][7] TCEP: A highly effective, odorless, and more stable reducing agent than DTT.[2][8] It is often preferred as it is less prone to air oxidation and is effective over a wider pH range.[8] A 10- to 20-fold molar excess is commonly used.[1][6] |
| Temperature | Room Temperature (20-25°C) or 37°C | The reaction typically proceeds efficiently at room temperature.[6][9] Incubation at 37°C can be used to accelerate the reaction, especially when mimicking physiological conditions.[10][11] |
| Reaction Time | 30 minutes - 4 hours | Reaction times can vary based on reactant concentrations, pH, and temperature.[9] For complete cleavage, 1-2 hours is often sufficient.[2][11] Progress can be monitored by analytical techniques like HPLC or LC-MS. |
| Buffer System | Phosphate-buffered saline (PBS), Borate, HEPES, or Carbonate/Bicarbonate buffers | It is critical to use buffers free of competing thiols or primary amines (e.g., Tris buffer).[2] Buffers should be degassed to minimize oxidation of free thiols.[12] |
| Reactant Concentration | Molar excess of reducing agent (e.g., 10-50 fold) | A significant molar excess of the reducing agent ensures the equilibrium shifts towards the cleaved products, driving the reaction to completion.[1][6] |
Experimental Protocols
Protocol 1: Cleavage of Disulfide Bond in this compound using TCEP
This protocol describes a general method for the complete reduction of the disulfide bond within the this compound linker, a common procedure for analytical characterization or prior to subsequent conjugation steps.
Materials:
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Organic Solvent (if needed for initial dissolution): DMSO or DMF
-
Purification tools: Size-exclusion chromatography (SEC) or desalting column
-
Analytical tools: RP-HPLC, LC-MS
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of DMSO or DMF, then dilute to the desired final concentration (e.g., 1-10 mM) with the degassed reaction buffer.
-
Prepare TCEP Solution: Prepare a fresh stock solution of TCEP (e.g., 100 mM) in the reaction buffer.
-
Initiate the Reaction: Add a 10- to 20-fold molar excess of the TCEP solution to the this compound solution.[1][6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature (20-25°C).[1][6] Gentle mixing is recommended.
-
Reaction Monitoring (Optional): The progress of the cleavage can be monitored by taking aliquots at different time points and analyzing them via RP-HPLC or LC-MS to observe the disappearance of the starting material and the appearance of the cleaved thiol-containing products.
-
Purification: Once the reaction is complete, the excess TCEP and reaction byproducts can be removed if necessary for downstream applications. This is typically achieved using a desalting column or size-exclusion chromatography.[1][6]
Protocol 2: Thiol-Disulfide Exchange with a Cysteine-Containing Peptide
This protocol outlines the reaction of this compound with a thiol-containing molecule, such as a peptide with a free cysteine residue. This simulates the cleavage of the linker by biological thiols.
Materials:
-
This compound
-
Cysteine-containing peptide (e.g., Glutathione)
-
Reaction Buffer: PBS, pH 7.4, degassed
-
Quenching Reagent (optional): N-ethylmaleimide (NEM) to cap unreacted thiols
-
Analytical tools: RP-HPLC, LC-MS
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the this compound in the reaction buffer to a final concentration of 1 mM.
-
Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mM.
-
-
Initiate the Reaction: Mix the this compound and peptide solutions. A slight molar excess of the peptide thiol is recommended to drive the reaction.
-
Incubation: Incubate the mixture at 37°C for 1-4 hours.
-
Monitoring and Analysis:
-
Monitor the reaction by RP-HPLC. The formation of a new, mixed disulfide product will be observed with a different retention time from the starting materials.
-
Confirm the identity of the product peak using LC-MS to verify the expected mass of the new conjugate.
-
-
Quenching (Optional): To stop the reaction and prevent further disulfide exchange, add a thiol-capping agent like N-ethylmaleimide (NEM) in a slight molar excess over the initial total thiol concentration.
Visualizations
Reaction Mechanism and Workflow Diagrams
Caption: Thiol-disulfide exchange reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 8. Tris(2-carboxyethyl)phosphine hydrochloride - Enamine [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Purification of Boc-amino-PEG3-SS-acid Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of proteins conjugated with Boc-amino-PEG3-SS-acid. This linker contains a cleavable disulfide bond, allowing for the release of the conjugated molecule under reducing conditions, a feature often utilized in drug delivery systems. The purification strategies outlined below are designed to separate the desired conjugated protein from unreacted protein, excess linker, and other reaction byproducts, ensuring a high-purity product for downstream applications.
Overview of the Conjugation and Purification Workflow
The overall process involves the initial conjugation of the this compound linker to the protein, followed by one or more chromatographic purification steps. The Boc protecting group can be removed before or after purification, depending on the subsequent application.
Key Purification Strategies
Several chromatographic techniques can be employed for the purification of this compound conjugated proteins. The choice of method depends on the specific protein, the degree of conjugation (drug-to-antibody ratio, DAR), and the desired final purity.
-
Size-Exclusion Chromatography (SEC): This is often the initial purification step to remove unreacted, low-molecular-weight species such as the PEG linker and its byproducts. SEC separates molecules based on their hydrodynamic radius.[1][]
-
Tangential Flow Filtration (TFF): TFF is an alternative to SEC for buffer exchange and removal of small molecules, and it is readily scalable.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating protein conjugates with different DARs.[1] The addition of PEG and a potentially hydrophobic payload can increase the hydrophobicity of the protein, allowing for separation of species with varying numbers of attached linkers.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another high-resolution technique used to separate and analyze different conjugated species based on their hydrophobicity.[1][][3] It is particularly useful for analytical characterization.[1][3]
-
Ion-Exchange Chromatography (IEX): The PEGylation of proteins can shield surface charges, altering the protein's isoelectric point.[] This change in charge can be exploited for purification using IEX.[]
Experimental Protocols
Protocol 1: Partial Reduction of Protein Disulfide Bonds
For conjugation to native disulfide bonds, a partial reduction is necessary to generate free thiol groups.
Materials:
-
Protein solution (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4) containing EDTA.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Desalting column.
-
Nitrogen-sparged buffer (e.g., PBS with EDTA).
Procedure:
-
Prepare the protein solution in a thiol-free buffer at a concentration of 1-5 mg/mL.[4]
-
Add a 10- to 20-fold molar excess of the reducing agent (e.g., TCEP) to the protein solution.[4][5]
-
Incubate the reaction at room temperature (20-25°C) or 37°C for 30-60 minutes.[1][4][5]
-
Immediately remove the excess reducing agent using a desalting column equilibrated with a nitrogen-sparged, thiol-free buffer.[1][4][5] The removal of the reducing agent is critical to prevent it from reacting with the linker.[4]
Protocol 2: Conjugation of this compound to the Protein
Materials:
-
Reduced protein solution from Protocol 1.
-
This compound linker.
-
Anhydrous organic co-solvent (e.g., DMSO or DMF).
Procedure:
-
Dissolve the this compound linker in a minimal amount of an anhydrous organic co-solvent like DMSO to prepare a stock solution (e.g., 10 mM).[4]
-
Add a 5- to 20-fold molar excess of the linker stock solution to the reduced protein solution.[4] The optimal ratio should be determined empirically.
-
Add the linker solution dropwise while gently mixing to avoid protein precipitation.[4]
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.[1]
-
The reaction can be optionally monitored by measuring the absorbance of the released pyridine-2-thione byproduct at 343 nm if a pyridyl disulfide-containing linker is used as a model.[4]
Protocol 3: Purification of the Conjugated Protein by Size-Exclusion Chromatography (SEC)
Materials:
-
Crude conjugation reaction mixture.
-
SEC column (e.g., Superdex 200 or equivalent).
-
HPLC or FPLC system.
-
Purification buffer (e.g., PBS, pH 7.4).
Procedure:
-
Equilibrate the SEC column with at least two column volumes of purification buffer.
-
Load the crude conjugation reaction mixture onto the column.
-
Elute the sample with the purification buffer at a pre-determined flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the high molecular weight peak, which represents the conjugated protein.
-
Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the presence of the conjugate and assess purity.
Protocol 4: High-Resolution Separation by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
Partially purified conjugated protein from SEC.
-
HIC column (e.g., Phenyl Sepharose or similar).
-
HPLC or FPLC system.
-
Binding buffer (e.g., high salt concentration, such as 1-2 M ammonium (B1175870) sulfate (B86663) in buffer).
-
Elution buffer (e.g., low salt concentration or no salt in buffer).
Procedure:
-
Equilibrate the HIC column with binding buffer.
-
Adjust the salt concentration of the SEC-purified sample to match the binding buffer.
-
Load the sample onto the HIC column.
-
Wash the column with binding buffer to remove any unbound species.
-
Elute the bound conjugates using a decreasing salt gradient. Proteins will elute in order of increasing hydrophobicity.
-
Collect fractions and analyze for DAR distribution using mass spectrometry or RP-HPLC.
Data Presentation
Table 1: Representative Purification Summary
| Purification Step | Protein Concentration (mg/mL) | Total Protein (mg) | Purity (%) | Yield (%) | Average DAR |
| Crude Conjugate | 4.5 | 45 | ~60 | 100 | 3.8 |
| After SEC | 2.1 | 40 | >90 | 89 | 3.9 |
| After HIC | 1.5 | 35 | >98 | 78 | 4.0 |
Note: These are representative values and will vary depending on the protein, linker, and reaction conditions.
Table 2: Analytical Characterization Methods
| Analytical Technique | Purpose | Key Parameters Measured |
| UV-Vis Spectroscopy | Determine protein concentration and average DAR.[1] | A280 for protein, A343 for byproduct release (optional). |
| SDS-PAGE | Assess molecular weight shift and purity. | Apparent molecular weight. |
| Size-Exclusion Chromatography (SEC-HPLC) | Quantify aggregates and purity.[1] | Percentage of monomer, dimer, and higher-order aggregates. |
| Reversed-Phase HPLC (RP-HPLC) | Separate and quantify different DAR species.[1] | Retention time, peak area. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Determine intact mass and confirm conjugation.[6][7][8] | Molecular weight of conjugated and unconjugated protein, DAR distribution. |
| Peptide Mapping (LC-MS/MS) | Identify the specific site of conjugation.[8] | Mass of modified peptides. |
Boc Deprotection (Optional)
If the downstream application requires a free amine, the Boc protecting group can be removed.
Materials:
-
Purified antibody-linker conjugate.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
Procedure:
-
To the purified conjugate, add a solution of TFA in DCM to a final TFA concentration of 20-50%.[1]
-
Incubate at room temperature for 30-60 minutes.[1]
-
Neutralize the reaction and remove the TFA by buffer exchange using a desalting column or TFF.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds.[4] | Increase reducing agent concentration or incubation time. Ensure complete removal of the reducing agent before adding the linker.[4] |
| Steric hindrance of disulfide bonds.[4] | Use a mild denaturant during reduction (use with caution).[4] | |
| Hydrolysis of the linker. | Prepare fresh linker solutions in anhydrous solvent. | |
| Protein Aggregation | High protein concentration. | Optimize protein concentration during conjugation and purification. |
| Unfavorable buffer conditions. | Screen different buffers and pH values. | |
| Poor Separation in HIC | Inappropriate salt concentration. | Optimize the salt concentration in the binding and elution buffers. |
| Low hydrophobicity difference between species. | Try a different HIC resin or consider RP-HPLC for better resolution. |
These application notes provide a comprehensive framework for the successful purification of this compound conjugated proteins. The specific conditions for each step should be optimized for the particular protein and application to ensure the highest purity and yield.
References
Preparing Drug-Linker Complexes with Boc-amino-PEG3-SS-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), represents a significant leap forward in precision medicine. A critical component of these complex biomolecules is the linker that connects the targeting moiety (e.g., an antibody) to the potent therapeutic payload. Boc-amino-PEG3-SS-acid is a versatile, cleavable linker designed for the synthesis of drug-linker complexes. Its structure incorporates three key elements: a Boc-protected amine for sequential conjugation, a hydrophilic PEG3 spacer to enhance solubility, and a disulfide bond that allows for selective cleavage in the reducing intracellular environment of target cells.[1][2] This disulfide linkage is relatively stable in the bloodstream but is readily cleaved by the high intracellular concentrations of reducing agents like glutathione (B108866), ensuring targeted release of the payload.[1][3]
This document provides detailed application notes and protocols for the preparation of a drug-linker complex using this compound. It covers the chemical principles, step-by-step experimental procedures, purification, and characterization of the resulting conjugate. For illustrative purposes, the protocol describes the conjugation of the potent microtubule-inhibiting agent, Maytansinoid DM1, a drug commonly utilized in ADCs with disulfide linkers.[4]
Principle of the Method
The synthesis of a drug-linker complex using this compound is a two-step chemical process. First, the tert-butyloxycarbonyl (Boc) protecting group on the linker's primary amine is removed under acidic conditions. This exposes the amine for conjugation. Second, the carboxylic acid of the deprotected linker is activated using carbodiimide (B86325) chemistry (EDC/NHS) and then reacted with an amine-containing drug payload to form a stable amide bond. The resulting drug-linker complex can then be purified and characterized before its subsequent conjugation to a targeting molecule.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₁NO₇S₂ | [5] |
| Molecular Weight | 413.54 g/mol | [5] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
Table 2: Comparative Plasma Stability of Cleavable ADC Linkers
The stability of the linker in plasma is a critical parameter for the efficacy and safety of the final conjugate. Premature drug release can lead to off-target toxicity. Disulfide linkers are designed to be stable in the bloodstream and cleave in the reducing environment of the cell.[1][6]
| Linker Type | Stability in Human Plasma (t½) | Key Features |
| Disulfide | Variable (hours to days) | Cleaved by high intracellular glutathione concentrations. Stability can be modulated by steric hindrance near the disulfide bond.[2][7] |
| Hydrazone | ~24-48 hours | Acid-labile, cleaves in the acidic environment of endosomes/lysosomes. Can exhibit gradual hydrolysis in plasma.[1][8] |
| Peptide (e.g., Val-Cit) | >100 hours | Cleaved by specific lysosomal proteases (e.g., Cathepsin B). Generally very stable in circulation.[8][9] |
| β-glucuronide | Very stable | Cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[1] |
Note: Stability is highly dependent on the specific ADC construct, including the antibody, payload, and conjugation site.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in preparing a drug-linker complex with this compound and an amine-containing drug such as DM1.
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group from the linker to expose the primary amine for conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v) while stirring.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Add toluene to the residue and evaporate again (co-evaporation). Repeat this step two more times to ensure complete removal of residual TFA.
-
The resulting product, amino-PEG3-SS-acid as a TFA salt, can be used directly in the next step or stored under inert gas at -20°C.
Protocol 2: EDC/NHS Coupling of Deprotected Linker to DM1
Objective: To conjugate the deprotected amino-PEG3-SS-acid to the amine group of a drug payload (e.g., DM1) via an amide bond.
Materials:
-
Deprotected amino-PEG3-SS-acid (from Protocol 1)
-
DM1 (or other amine-containing drug)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the deprotected amino-PEG3-SS-acid (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC (1.2 equivalents) to the reaction mixture.
-
Let the activation reaction proceed at room temperature for 15-30 minutes. This forms the NHS-ester of the linker.
-
In a separate vial, dissolve DM1 (1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Add the DM1 solution to the activated linker solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to neutralize the TFA salt and facilitate the coupling reaction.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress by LC-MS.
-
Upon completion, the crude drug-linker complex can be purified by preparative HPLC.
Protocol 3: Purification of the Drug-Linker Complex by Reversed-Phase HPLC
Objective: To purify the DM1-linker conjugate from unreacted starting materials and side products.
Materials:
-
Crude drug-linker complex solution
-
Preparative Reversed-Phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% Acetonitrile
-
Lyophilizer
Procedure:
-
Dilute the crude reaction mixture with Mobile Phase A.
-
Inject the sample onto the preparative C18 column.
-
Elute the complex using a linear gradient of Mobile Phase B. A typical gradient might be 10-90% B over 30 minutes. The exact gradient should be optimized based on the hydrophobicity of the specific drug-linker.[10]
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm for DM1).
-
Collect the fractions corresponding to the desired drug-linker complex peak.
-
Confirm the identity of the product in the collected fractions by LC-MS analysis.
-
Pool the pure fractions and lyophilize to obtain the purified drug-linker complex as a solid.
Protocol 4: Characterization of the Drug-Linker Complex
Objective: To confirm the identity and purity of the final drug-linker complex.
Methods:
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight of the drug-linker complex. ESI-TOF is a common technique for this purpose.[8][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the conjugate and verify the formation of the amide bond.
-
High-Performance Liquid Chromatography (HPLC): Analytical reversed-phase HPLC can be used to determine the purity of the final product. A purity of >95% is typically desired.
Visualizations
Caption: Workflow for preparing a drug-linker complex.
Caption: Intracellular release and mechanism of action for a DM1 conjugate.[3][13]
References
- 1. benchchem.com [benchchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker [frontiersin.org]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enovatia.com [enovatia.com]
- 12. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Cysteine-Specific Antibody Modification with Boc-amino-PEG3-SS-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody modification is a cornerstone in the development of next-generation biotherapeutics, particularly antibody-drug conjugates (ADCs). Achieving a uniform drug-to-antibody ratio (DAR) is critical for producing homogeneous conjugates with predictable pharmacokinetic profiles and improved therapeutic indices. Cysteine-specific conjugation is a widely adopted strategy that utilizes the thiol groups of cysteine residues as chemical handles for payload attachment.[][] This approach, especially when applied to engineered cysteines or through the controlled reduction of interchain disulfide bonds, offers precise control over conjugation sites and stoichiometry.[][3]
Boc-amino-PEG3-SS-acid is a heterobifunctional linker designed for just this purpose. It features a Boc-protected amine for the eventual attachment of a payload and a disulfide acid moiety that can react with free thiols on an antibody via a thiol-disulfide exchange reaction. The integrated PEG3 spacer enhances solubility and provides spatial separation between the antibody and the payload, which can be beneficial for the efficacy of the conjugated molecule.[4][5] The disulfide bond within the linker is cleavable under reducing conditions, such as those found within the target cell, allowing for the controlled release of the payload.[5][6]
These application notes provide a comprehensive guide to the use of this compound for the cysteine-specific modification of antibodies, covering antibody preparation, two-stage conjugation, purification, and characterization.
Core Principles of the Conjugation Strategy
The modification of an antibody with a payload using this compound is a two-stage process:
-
Payload-Linker Synthesis: The first stage involves the conjugation of the desired payload (e.g., a cytotoxic drug) to the this compound linker. This is typically achieved by deprotecting the Boc group to reveal a primary amine, which is then coupled to a payload that has a reactive carboxyl group, forming a stable amide bond. Alternatively, the carboxylic acid on the linker can be activated to react with an amine-containing payload.
-
Antibody Conjugation: The second stage involves the reaction of the payload-linker construct with the antibody. The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups. The disulfide moiety of the payload-linker construct then reacts with these antibody thiols through a thiol-disulfide exchange, forming a new, stable disulfide bond between the antibody and the linker-payload.[4]
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the controlled reduction of an antibody's interchain disulfide bonds to generate reactive free thiol groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Reaction Buffer: PBS with 1 mM EDTA, pH 7.2-7.4
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer.
-
Add a 5-20 fold molar excess of TCEP solution to the antibody solution. The optimal molar excess needs to be determined empirically for each antibody to achieve the desired number of free thiols.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column with the Reaction Buffer.
-
Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent (DTNB) assay.
Protocol 2: Conjugation of Payload-Linker to Reduced Antibody
This protocol details the conjugation of a pre-synthesized Payload-Linker construct (Payload-NH-CO-PEG3-SS-acid) to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Payload-Linker construct dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction Buffer: PBS with 1 mM EDTA, pH 7.2-7.4
Procedure:
-
To the solution of the reduced antibody, add the Payload-Linker construct. A typical starting point is a 5-10 fold molar excess of the linker-payload over the available free thiols on the antibody.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed overnight at 4°C.[7]
-
The progress of the conjugation can be monitored by analyzing aliquots of the reaction mixture by hydrophobic interaction chromatography (HIC) to observe the formation of species with different DARs.[8]
-
Once the reaction is complete, the resulting antibody conjugate is purified to remove unreacted linker-payload and any aggregated protein.
Protocol 3: Purification of the Antibody Conjugate
This protocol describes the purification of the antibody conjugate from unreacted payload-linker and other reaction components.
Materials:
-
Crude antibody conjugate solution from Protocol 2
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) column or Protein A affinity chromatography column
Procedure:
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with Purification Buffer.
-
Load the crude conjugate solution onto the column.
-
Elute the conjugate with Purification Buffer. The antibody conjugate will elute in the earlier fractions, separated from the smaller, unreacted payload-linker molecules.
-
-
Protein A Affinity Chromatography:
-
Equilibrate the Protein A column with a suitable binding buffer.
-
Load the crude conjugate solution onto the column.
-
Wash the column to remove unbound material.
-
Elute the antibody conjugate using a low pH elution buffer.
-
Immediately neutralize the eluted fractions with a suitable buffer (e.g., 1M Tris, pH 8.0).
-
-
Pool the fractions containing the purified antibody conjugate and buffer exchange into a desired storage buffer.
Protocol 4: Characterization of the Antibody Conjugate
This protocol outlines key analytical techniques to characterize the final antibody conjugate.[9][10]
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates antibody species based on their hydrophobicity. Since the payload is typically hydrophobic, species with different numbers of conjugated payloads (and thus different DARs) can be resolved. The average DAR is calculated from the peak areas of the different species.[8][11]
-
Mass Spectrometry (MS): Intact mass analysis of the conjugate can determine the mass of the different conjugated species, from which the DAR can be calculated.[10][12]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of high molecular weight aggregates or fragments in the purified conjugate.[8]
-
SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and confirm the covalent attachment of the payload.
-
-
Confirmation of Conjugation Site:
-
Peptide Mapping: The conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the specific cysteine residues that have been modified.
-
Data Presentation
Table 1: Example Reaction Conditions for Antibody Reduction
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 5 mg/mL | 10 mg/mL | 5 mg/mL |
| TCEP:Antibody Molar Ratio | 10:1 | 15:1 | 20:1 |
| Incubation Temperature | 37°C | 37°C | Room Temperature |
| Incubation Time | 1 hour | 1.5 hours | 2 hours |
| Resulting Thiols/Ab | ~2 | ~4 | ~6 |
Table 2: Example Conjugation Reaction Parameters
| Parameter | Value |
| Reduced Antibody Conc. | 2 mg/mL |
| Payload-Linker:Thiol Ratio | 7.5:1 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 3 hours |
| Average DAR (from HIC) | 3.8 |
Table 3: Characterization Summary of a Purified Antibody Conjugate
| Analytical Method | Parameter Measured | Result |
| HIC-HPLC | Average DAR | 3.9 |
| SEC-HPLC | Monomer Purity | >98% |
| SEC-HPLC | Aggregates | <2% |
| Mass Spectrometry | Major Species (DAR) | 4 |
| SDS-PAGE (non-reducing) | Apparent Molecular Weight | Increased vs. naked Ab |
| Peptide Mapping | Conjugation Sites | Interchain Cysteines |
Visualizations
Caption: Experimental workflow for cysteine-specific antibody modification.
Caption: Logical relationship of components in ADC synthesis.
References
- 3. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino-PEG3-SS-acid | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. adcreview.com [adcreview.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Attaching Cytotoxic Payloads using Boc-amino-PEG3-SS-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of cytotoxic agents to cancer cells via antibody-drug conjugates (ADCs) has emerged as a powerful therapeutic strategy. The linker, which connects the monoclonal antibody (mAb) to the potent payload, is a critical component influencing the ADC's efficacy and safety. Boc-amino-PEG3-SS-acid is a heterobifunctional, cleavable linker designed for the synthesis of ADCs.[1] Its structure incorporates three key features:
-
Boc-protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be selectively deprotected under acidic conditions. This allows for the controlled and sequential conjugation of a cytotoxic drug.
-
PEG3 Spacer: A three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker. This is crucial for improving the solubility and pharmacokinetic properties of the resulting ADC, as many cytotoxic payloads are hydrophobic. The PEG spacer can also help reduce aggregation and potential immunogenicity.
-
Disulfide Bond: This functional group can be formed to link to the antibody, creating a cleavable disulfide bond. This disulfide linkage is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the intracellular space, primarily through the action of glutathione.[2] This ensures the targeted release of the cytotoxic payload within the cancer cell.[3][4]
These application notes provide detailed protocols for the synthesis and evaluation of ADCs using the this compound linker.
Experimental Protocols
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines a two-stage process for synthesizing an ADC. First, the cytotoxic payload is conjugated to the this compound linker. Following purification, the Boc protecting group is removed, and the linker-payload construct is then conjugated to the antibody.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Cytotoxic payload with a reactive amine group (e.g., MMAE, DM1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Size-exclusion chromatography (SEC) columns
-
Hydrophobic interaction chromatography (HIC) columns
Part A: Conjugation of Cytotoxic Payload to this compound
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.
-
-
Conjugation to Payload:
-
Add the amine-containing cytotoxic payload to the activated linker solution.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Purify the Boc-protected linker-payload conjugate using reverse-phase HPLC.
-
Part B: Conjugation of Linker-Payload to Antibody
-
Antibody Reduction:
-
Dissolve the mAb in PBS.
-
Add a 5-10 fold molar excess of TCEP to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting SEC column.
-
-
Boc Deprotection of Linker-Payload:
-
Dissolve the purified Boc-linker-payload in a solution of 20-50% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes to remove the Boc protecting group.
-
Neutralize the reaction and remove TFA by buffer exchange.
-
-
Final Conjugation:
-
Immediately add the deprotected linker-payload to the reduced mAb solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.
-
-
Purification of ADC:
-
Purify the final ADC using HIC to separate ADCs with different DARs and to remove any unconjugated antibody or free drug.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, and it can be determined using UV/Vis spectroscopy.[]
Materials:
-
Purified ADC solution
-
UV/Vis spectrophotometer
Procedure:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the cytotoxic payload.
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.[]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to determine the cytotoxicity of an ADC.[6][7]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Purified ADC
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Add the ADC dilutions to the cells and incubate for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Data Presentation
The following tables summarize representative quantitative data for ADCs utilizing disulfide-based cleavable linkers.
Table 1: Representative Drug-to-Antibody Ratios (DAR)
| Antibody | Payload | Linker Type | Average DAR | Reference |
| Trastuzumab | DM1 | Disulfide | 3.5 | [8] |
| Anti-CD30 | MMAE | Disulfide | 4 | [9] |
| Anti-HER2 | PBD | Disulfide | 2 | [6] |
Table 2: Representative In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen | ADC | IC50 (pM) | Reference |
| N87 (Gastric) | HER2 | Trastuzumab-Disulfide-Payload | 13-43 ng/mL | [10] |
| BT474 (Breast) | HER2 | Trastuzumab-Disulfide-Payload | 13-43 ng/mL | [10] |
| Karpas-299 (Lymphoma) | CD30 | Anti-CD30-vc-MMAE | 16 | [11] |
Table 3: Representative In Vivo Efficacy in Xenograft Models
| Xenograft Model | ADC | Dose | Outcome | Reference |
| HER2+ Fo5 Mammary Tumor | Tmab-Disulfide-PBD | 0.33 or 1 mg/kg | Significant tumor growth inhibition | [6] |
| Human Colon Cancer | huC242-SPDB-DM4 | Not Specified | Best efficacy among tested conjugates | [12] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. almacgroup.com [almacgroup.com]
- 9. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 10. researchgate.net [researchgate.net]
- 11. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Experimental Guide for Using Cleavable Linkers in Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cleavable linkers are critical components in the design of bioconjugates, particularly in the field of targeted therapeutics like Antibody-Drug Conjugates (ADCs).[1][2][3] These linkers are designed to be stable in systemic circulation and to selectively release their payload under specific physiological conditions prevalent at the target site, such as within tumor cells.[1][4][5] This targeted release mechanism is crucial for maximizing the therapeutic efficacy of the conjugate while minimizing off-target toxicity.[1][6] This guide provides a comprehensive overview of the major types of cleavable linkers, their mechanisms of action, and detailed protocols for their experimental evaluation.
Types of Cleavable Linkers and Their Mechanisms
Cleavable linkers can be broadly categorized based on their cleavage mechanism. The three most common types are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[4][7]
Protease-Sensitive Linkers
These linkers are designed to be cleaved by specific proteases, such as cathepsins, which are often overexpressed in the lysosomes of tumor cells.[1][4] A widely used example is the valine-citrulline (Val-Cit) dipeptide linker, which is cleaved by cathepsin B.[4][7][8] Upon internalization of the bioconjugate, the linker is hydrolyzed, releasing the payload within the target cell.[1]
pH-Sensitive (Acid-Labile) Linkers
Acid-labile linkers exploit the lower pH of endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments compared to the physiological pH of blood (pH 7.4).[5][7][9][10] Hydrazone linkers are a common example of this type.[7][] The acidic environment within the cell triggers the hydrolysis of the linker, leading to the release of the conjugated molecule.[10][]
Glutathione-Sensitive (Disulfide) Linkers
These linkers utilize the significantly higher concentration of glutathione (B108866) (GSH) within the cytoplasm of cells compared to the extracellular environment.[7][] Disulfide bonds within the linker are stable in the bloodstream but are readily cleaved by reduction in the presence of intracellular GSH, releasing the payload inside the cell.[][13][14]
Quantitative Comparison of Cleavable Linkers
The choice of a cleavable linker significantly impacts the performance of a bioconjugate. The following table summarizes key quantitative data for different types of cleavable linkers.
| Linker Type | Example | Cleavage Stimulus | Plasma Half-life (t½) | Intracellular Release Rate | Key Considerations |
| Protease-Sensitive | Val-Cit-PAB | Cathepsin B | Generally stable | Efficient release in lysosomes | Dependent on protease expression levels in target cells.[1][4] |
| pH-Sensitive | Hydrazone | Low pH (4.5-6.5) | Variable, can be prone to premature release.[6][10] | Rapid in acidic compartments | Stability in circulation can be a challenge.[10][15] |
| Glutathione-Sensitive | SPDB | Glutathione (GSH) | Generally stable | Dependent on intracellular GSH concentration | Steric hindrance around the disulfide bond can modulate release kinetics.[16][17] |
Note: The values presented are generalized and can vary significantly depending on the specific bioconjugate, payload, and experimental conditions.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers.
Protocol 1: Bioconjugation of a Payload to an Antibody using a Cleavable Linker
Objective: To covalently link a cytotoxic drug (payload) to a monoclonal antibody (mAb) using a cleavable linker. This protocol provides a general framework for conjugation to lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cleavable linker with an NHS-ester reactive group
-
Payload with a compatible functional group
-
Reaction buffer (e.g., PBS with 5% DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A affinity chromatography)
Procedure:
-
Antibody Preparation: Ensure the mAb is at the desired concentration and in a buffer free of primary amines.
-
Linker-Payload Activation: Dissolve the NHS-ester functionalized cleavable linker-payload in DMSO.
-
Conjugation Reaction: Add the activated linker-payload solution to the mAb solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-payload to mAb). Incubate the reaction at room temperature or 4°C for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS-ester groups.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using SEC or protein A chromatography.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the cleavable linker in plasma and determine the rate of premature payload release.[6]
Materials:
-
Purified ADC
-
Human or animal plasma
-
Incubator at 37°C
-
Quenching solution (e.g., cold PBS)
-
Analytical system (e.g., LC-MS)[1]
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Quenching: Immediately quench the reaction at each time point by diluting the sample in cold PBS.[1]
-
Analysis: Analyze the samples to determine the amount of intact ADC and released payload. This can be done by various methods:
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the plasma half-life of the ADC.[1]
Protocol 3: In Vitro Cleavage Assay
Objective: To confirm the specific cleavage of the linker under its intended stimulus (e.g., protease, low pH, or reducing agent). This protocol is an example for a protease-sensitive linker.
Materials:
-
Purified ADC
-
Specific protease (e.g., Cathepsin B)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, with DTT for protease activation)
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS or HPLC)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the ADC and the activated protease in the appropriate assay buffer. Include a control reaction without the protease.
-
Incubation: Incubate the reaction mixtures at 37°C.[1]
-
Time Points: Collect aliquots at different time intervals.
-
Analysis: Analyze the samples by LC-MS or HPLC to detect and quantify the released payload and the remaining intact ADC.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[1]
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To assess the potency of the ADC in killing target cancer cells.[1]
Materials:
-
Target cancer cell line
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
Purified ADC, control antibody, and free payload
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, control antibody, and free payload.[1] Include a vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-96 hours).
-
Cell Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[1]
Visualizations
General Mechanism of Antibody-Drug Conjugates with Cleavable Linkers
References
- 1. benchchem.com [benchchem.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 10. books.rsc.org [books.rsc.org]
- 13. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 14. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04531A [pubs.rsc.org]
- 17. njbio.com [njbio.com]
- 18. benchchem.com [benchchem.com]
Calculating drug-to-antibody ratio (DAR) for Boc-amino-PEG3-SS-acid ADCs
Application Note & Protocol
Topic: Calculating Drug-to-Antibody Ratio (DAR) for ADCs Utilizing a Boc-amino-PEG3-SS-acid Linker
Audience: Researchers, scientists, and drug development professionals involved in the characterization and development of Antibody-Drug Conjugates (ADCs).
Introduction
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic small molecule drug.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent by delivering it directly to antigen-expressing cells, thereby minimizing systemic toxicity.[2] A key Critical Quality Attribute (CQA) that dictates the efficacy and safety of an ADC is the Drug-to-Antibody Ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[1][3] An optimal DAR is essential, as low drug loading can diminish potency, while high loading may negatively impact pharmacokinetics, stability, and toxicity.[1][2]
This application note provides detailed protocols for determining the DAR of ADCs constructed with a This compound linker. This linker is characterized by a cleavable disulfide bond (-SS-), designed for intracellular drug release in the reducing environment of the cell.[4] We will detail three orthogonal analytical methods for robust DAR characterization:
-
UV-Vis Spectrophotometry for a simple, average DAR determination.
-
Hydrophobic Interaction Chromatography (HIC) for resolving different drug-loaded species and calculating a weighted average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for precise mass measurement and confirmation of DAR distribution.
Caption: Structure of an ADC with a this compound linker.
Overall Experimental Workflow
Accurate DAR determination relies on a systematic workflow employing orthogonal analytical techniques. The process begins with sample preparation, followed by analysis using methods that measure different physicochemical properties of the ADC. The results are then used to calculate the average DAR and characterize the distribution of drug-loaded species.
Caption: General experimental workflow for ADC characterization and DAR calculation.
Experimental Protocols
Protocol 1: Average DAR by UV-Vis Spectrophotometry
This method is a simple and rapid technique for determining the average DAR.[5][6] It relies on the Beer-Lambert law and requires that the antibody and the cytotoxic drug have distinct absorbance maxima.[2][7] Typically, proteins absorb maximally at 280 nm, so the drug should have a unique absorbance peak at another wavelength (λ_max).
Materials:
-
ADC Sample
-
Formulation Buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Known molar extinction coefficients (ε) for the antibody and the drug at 280 nm and the drug's λ_max.
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Blank Measurement: Use the formulation buffer to zero the spectrophotometer at 280 nm and the drug's λ_max.
-
Sample Measurement:
-
Prepare a dilution of the ADC sample to ensure the absorbance readings are within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the diluted ADC sample at 280 nm (A_280) and at the drug's λ_max (A_λmax).
-
-
Calculations:
-
Use the following system of equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug).[8]
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
The equations can be rearranged to solve for C_Ab and C_Drug:
-
C_Drug = (A_λmax - (ε_Ab,λmax * A_280 / ε_Ab,280)) / (ε_Drug,λmax - (ε_Ab,λmax * ε_Drug,280 / ε_Ab,280))
-
C_Ab = (A_280 - (ε_Drug,280 * C_Drug)) / ε_Ab,280
-
-
Calculate the average DAR:
-
DAR = C_Drug / C_Ab
-
-
Protocol 2: DAR Profile by Hydrophobic Interaction Chromatography (HIC)
HIC is the preferred method for determining the drug load distribution for ADCs.[9] It separates ADC species based on hydrophobicity; since most cytotoxic drugs are hydrophobic, species with more drugs attached are more hydrophobic and elute later from the column.[10][11] This technique provides the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4).
References
- 1. agilent.com [agilent.com]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. hpst.cz [hpst.cz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting & Optimization
Troubleshooting low conjugation yield with Boc-amino-PEG3-SS-acid
Welcome to the technical support center for Boc-amino-PEG3-SS-acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of their conjugation experiments, particularly those involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a two-step EDC/NHS coupling reaction with this compound?
A1: A two-step pH process is optimal. The activation of the carboxyl group on the PEG linker with EDC and NHS is most efficient at a pH of 4.5-6.0, using a buffer like MES (2-(N-morpholino)ethanesulfonic acid).[1][2] Following activation, the pH should be raised to 7.2-8.5 for the reaction with the amine-containing molecule.[3][] This higher pH facilitates the nucleophilic attack by the primary amine on the NHS-ester intermediate.[]
Q2: My EDC and NHS are not freshly opened. Can I still use them?
A2: It is highly discouraged. EDC is notoriously sensitive to moisture and can rapidly hydrolyze, rendering it inactive.[5] For best results, use freshly opened vials of EDC and NHS for each experiment.[5] If you must use previously opened reagents, ensure they have been stored under desiccated conditions at -20°C.[2]
Q3: I am observing precipitation during my reaction. What could be the cause?
A3: Precipitation can occur for several reasons. If the molecule you are conjugating is a protein, it may aggregate due to a change in pH or the addition of reagents. Ensure your protein is soluble and stable in the chosen reaction buffers. High concentrations of EDC can also sometimes lead to precipitation. Additionally, if your target molecule or the linker itself has poor solubility in the reaction buffer, precipitation may occur. The PEG3 spacer in the linker is designed to enhance aqueous solubility, but this can be concentration-dependent.
Q4: What are common buffers to use and which should I avoid?
A4: For the activation step (carboxyl activation), non-amine and non-carboxylate buffers like MES are ideal.[2] For the coupling step (amine reaction), phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is commonly used.[3][6] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS-activated linker.[7]
Q5: How can I remove unreacted linker and byproducts after the conjugation reaction?
A5: Unreacted materials can be removed using size-exclusion chromatography (SEC) or dialysis.[3][8] The choice of method will depend on the size and properties of your final conjugate. For larger molecules like antibodies, desalting columns (a form of SEC) are effective for quick removal of small molecule reagents.[9][10]
Troubleshooting Low Conjugation Yield
Low or no yield is one of the most common issues encountered. The following section breaks down potential causes and their solutions.
Problem Area 1: Reagents and Reaction Conditions
| Potential Cause | Recommended Solution |
| Degraded EDC/NHS | Always use freshly opened EDC and NHS. Store reagents desiccated at -20°C and allow them to warm to room temperature before opening to prevent moisture condensation.[2][11] |
| Suboptimal pH | Verify the pH of your buffers. Use a pH of 4.5-6.0 (e.g., MES buffer) for the EDC/NHS activation step and then increase the pH to 7.2-8.5 (e.g., PBS) for conjugation to the amine.[1][3] |
| Presence of Competing Nucleophiles | Ensure your buffers are free of primary amines (e.g., Tris, glycine) which can quench the reaction.[7] If your starting material is in such a buffer, perform a buffer exchange before the reaction. |
| Hydrolysis of NHS-Ester | The NHS-ester intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[] Add your amine-containing molecule immediately after the activation step. Work efficiently to minimize the time the activated linker is in solution before the coupling reaction. |
| Incorrect Molar Ratios | An insufficient molar excess of the linker over the amine-containing molecule can lead to low yield. Conversely, a large excess of EDC can lead to side products.[5] Optimize the molar ratio of reactants; a 2 to 5-fold molar excess of EDC and NHS over the carboxyl groups is a good starting point.[3] |
Problem Area 2: Starting Materials
| Potential Cause | Recommended Solution |
| Inaccessible Amine Groups | The primary amine on your target molecule (e.g., protein) may be sterically hindered or buried within its 3D structure. The PEG3 spacer is designed to help overcome some steric hindrance, but if yield is still low, consider using a linker with a longer PEG chain. |
| Low Concentration of Reactants | Low concentrations can slow down the reaction rate, increasing the chance of NHS-ester hydrolysis. If possible, concentrate your starting materials. For antibody conjugations, a concentration of at least 0.5 mg/mL is recommended.[12] |
| Impure Starting Materials | Impurities in your target molecule solution (especially other amine-containing molecules like BSA) can compete in the reaction, lowering the yield of the desired conjugate.[12] Ensure the purity of your starting material is high (>95%).[12] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conjugation yield.
Caption: Troubleshooting workflow for low conjugation yield.
Quantitative Data Summary
The following table provides recommended starting parameters for your conjugation reaction. Optimization may be required for your specific application.
| Parameter | Activation Step | Coupling Step | Quenching Step |
| pH | 4.5 - 6.0 | 7.2 - 8.5 | 7.2 - 8.5 |
| Recommended Buffer | 0.1 M MES | 0.1 M PBS | 0.1 M PBS |
| EDC Molar Excess (over -COOH) | 2 - 5 fold[3] | - | - |
| NHS Molar Excess (over -COOH) | 2 - 5 fold[3] | - | - |
| Reaction Time | 15 - 30 minutes[3] | 2 hours - Overnight[3] | 15 - 30 minutes |
| Temperature | Room Temperature | Room Temp or 4°C | Room Temperature |
| Quenching Agent | - | - | 10-50 mM Hydroxylamine, Tris, or Glycine |
Experimental Protocol: Two-Step EDC/NHS Conjugation
This protocol outlines a general procedure for conjugating this compound to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule ("Protein-NH2")
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: 0.1 M PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reactants:
-
Equilibrate EDC and NHS vials to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.[3]
-
Prepare your Protein-NH2 in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein buffer contains amines, exchange it for the Coupling Buffer.
-
-
Activation of this compound:
-
Conjugation to Amine:
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification:
-
Purify the final conjugate from excess reagents and reaction byproducts.
-
For proteins and other large molecules, use a desalting column or dialysis equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the final conjugate to confirm successful conjugation and determine the yield or degree of labeling using appropriate techniques (e.g., SDS-PAGE, Mass Spectrometry, HPLC).
-
Experimental Workflow Diagram
Caption: A typical workflow for a two-step EDC/NHS coupling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Antibody Conjugation Troubleshooting [bio-techne.com]
Technical Support Center: Optimizing Thiol-Disulfide Exchange with Boc-amino-PEG3-SS-acid
Welcome to the technical support center for the use of Boc-amino-PEG3-SS-acid in thiol-disulfide exchange reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-disulfide exchange reaction with this compound?
A1: The optimal pH for the thiol-disulfide exchange reaction is typically in the range of 7.0-8.0. This pH range represents a crucial balance between two factors:
-
Thiol Deprotonation: The reaction proceeds through a nucleophilic attack of a thiolate anion (R-S⁻) on the disulfide bond. Higher pH values favor the deprotonation of the thiol group (e.g., on a cysteine residue) to the more reactive thiolate.
-
Reaction Specificity: While higher pH increases the concentration of the reactive thiolate, extremely alkaline conditions (pH > 8.5) can lead to side reactions, such as disulfide scrambling or hydrolysis of other functional groups on your molecule of interest.
A common and effective compromise for many bioconjugation reactions is a pH of 6.5-7.5.
Q2: What are suitable buffers for this reaction?
A2: Phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate/bicarbonate buffers, MES, and HEPES are commonly used for thiol-disulfide exchange reactions. It is critical to use buffers that are free of thiols (like dithiothreitol (B142953) - DTT) and primary amines (like Tris), as these can compete with the intended reaction. The inclusion of a chelating agent like EDTA (1-10 mM) is also recommended to prevent metal-catalyzed oxidation of thiols.
Q3: How can I monitor the progress of the reaction with this compound?
A3: Unlike linkers that release a chromogenic byproduct, this compound does not produce a color change upon reaction. Therefore, reaction progress should be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the starting materials (your thiol-containing molecule and this compound) from the conjugated product. By taking aliquots of the reaction mixture at different time points, you can track the decrease in the starting material peaks and the increase in the product peak.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the conjugated product by detecting its expected molecular weight. This is a powerful tool for both qualitative and quantitative analysis of the reaction progress.
Q4: What is the role of the Boc protecting group?
A4: The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine of the PEG linker. It is stable under the conditions of the thiol-disulfide exchange reaction. The Boc group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid - TFA) to expose the primary amine for subsequent conjugation steps if required.
Q5: Can the newly formed disulfide bond be cleaved?
A5: Yes, the disulfide bond formed during the exchange is cleavable. It can be reduced using common reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This property is often exploited in drug delivery systems for the controlled release of a payload in the reducing environment of the cell.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Incorrect pH: The reaction buffer is outside the optimal pH range, leading to insufficient thiolate formation. | Verify that the pH of your reaction buffer is between 7.0 and 8.0. |
| Presence of interfering substances: The buffer contains thiols or primary amines that compete with the reaction. | Perform a buffer exchange of your biomolecule into a recommended buffer like PBS or HEPES. | |
| Oxidized thiols: The thiol groups on your molecule of interest have formed disulfide bonds and are not available for reaction. | Reduce your biomolecule with TCEP or DTT prior to the conjugation reaction. Ensure complete removal of the reducing agent before adding this compound. | |
| Degraded this compound: The reagent may have degraded due to improper storage (e.g., exposure to moisture). | Use a fresh vial of the reagent and ensure it is stored under the recommended conditions (typically at -20°C, desiccated). | |
| Precipitation during reaction | Low solubility of reactants or product: The concentration of one or both reactants is too high, or the resulting conjugate is not soluble in the reaction buffer. | Decrease the concentration of the reactants. Consider adding a small amount of an organic co-solvent (e.g., DMSO or DMF) to improve solubility, but be mindful of its potential effects on your biomolecule. |
| Side Reactions | High pH: The pH of the reaction is too high, leading to disulfide scrambling or other side reactions. | Lower the pH of the reaction to the recommended range of 7.0-8.0. |
| Presence of oxygen: Oxygen can lead to the oxidation of free thiols. | Degas your buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 8.0 | A compromise of 6.5-7.5 is often effective for bioconjugation. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures are generally not necessary and may compromise the stability of biomolecules. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time. |
| Molar Ratio (Linker:Thiol) | 5:1 to 20:1 | A molar excess of the linker is used to drive the reaction to completion. The optimal ratio should be determined empirically. |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in a Protein
This protocol is for proteins where the target thiol groups are in the form of disulfide bonds.
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
Addition of Reducing Agent: Add a 10- to 20-fold molar excess of TCEP solution to the protein solution. TCEP is recommended as it does not contain a thiol and does not need to be removed before the subsequent reaction. If using DTT, it must be removed before adding the linker.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Removal of Reducing Agent (if using DTT): If DTT was used, remove it by using a desalting column or dialysis against a nitrogen-sparged buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
Protocol 2: General Protocol for Thiol-Disulfide Exchange
-
Prepare Thiol-Containing Molecule: Dissolve the thiol-containing molecule (or the reduced protein from Protocol 1) in a thiol-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in an organic solvent such as DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule. Add the linker solution dropwise while gently stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 30, 60, 120 minutes) and analyzing them by RP-HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the conjugate using a desalting column, size-exclusion chromatography, or dialysis to remove excess linker and the reaction byproduct.
Visualizations
Caption: Experimental workflow for thiol-disulfide exchange.
Caption: Troubleshooting logic for low conjugation yield.
Addressing linker stability issues with Boc-amino-PEG3-SS-acid
Welcome to the technical support center for Boc-amino-PEG3-SS-acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address linker stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of conjugates synthesized using this compound.
Question 1: My disulfide-linked conjugate is showing premature cleavage in my in vitro assay. What are the primary factors influencing the stability of the disulfide bond?
Answer: The stability of the disulfide bond in your conjugate is primarily influenced by the redox environment. The disulfide bond is designed to be cleaved in the highly reducing intracellular environment where concentrations of glutathione (B108866) (GSH) are high (millimolar range)[1]. Conversely, it is intended to be more stable in the bloodstream, which has a lower concentration of reducing agents[1]. Other factors that can affect stability include:
-
pH: While the disulfide bond itself is relatively stable across a range of pH values, the rate of thiol-disulfide exchange (the cleavage mechanism) can be pH-dependent. Some studies suggest an optimal pH range of 4-5 for this exchange, though it still occurs at physiological pH (7.4)[1].
-
Steric Hindrance: The this compound linker is a linear linker with minimal steric hindrance around the disulfide bond. This lack of steric bulk can make it more susceptible to cleavage by reducing agents compared to hindered disulfide linkers[2][3][].
-
Presence of Free Thiols: The presence of free thiol-containing molecules in your assay medium can lead to thiol-disulfide exchange and premature cleavage of your conjugate.
Question 2: How can I enhance the stability of my conjugate in circulation or in my experimental setup?
Answer: To improve the stability of a conjugate with a linear disulfide linker, consider the following strategies:
-
Introduce Steric Hindrance: While this would require using a different linker, introducing methyl groups adjacent to the disulfide bond is a common strategy to significantly increase plasma stability[1].
-
Optimize Conjugation Site: The choice of the conjugation site on a protein or antibody can influence stability. Some sites may offer more steric protection from the surrounding protein structure[2].
-
Control Experimental Conditions: Ensure your buffers and media are free of exogenous reducing agents. If your assay system requires reducing agents, their concentration should be carefully controlled and monitored.
Question 3: What are the expected degradation pathways for my this compound conjugate?
Answer: The primary and intended degradation pathway is the reductive cleavage of the disulfide bond by reducing agents like glutathione (GSH)[5]. This thiol-disulfide exchange reaction results in the release of the conjugated molecule. Other potential, though less common, degradation pathways for the overall conjugate could include hydrolysis of other labile bonds within the conjugated molecule, particularly under harsh pH or temperature conditions. The Boc protecting group is generally stable under conditions that cleave the disulfide bond and is typically removed under acidic conditions (e.g., with trifluoroacetic acid) in a controlled synthesis step[6].
Question 4: I am having difficulty analyzing the stability of my conjugate by LC-MS. What are some common issues and solutions?
Answer: Analyzing conjugate stability by LC-MS can be challenging. Here are some common problems and potential solutions:
-
Low Sensitivity: Use immuno-capture techniques to enrich the conjugate from complex matrices like plasma before LC-MS analysis[1].
-
Complex Mixtures: High-resolution mass spectrometry is essential to differentiate between conjugated, unconjugated, and partially degraded species. Developing methods to analyze the average drug-to-antibody ratio (DAR) can also be informative[1].
-
In-source Fragmentation: The conjugate may fragment within the mass spectrometer's source. Optimize the source conditions, such as using a gentler ionization method, to minimize this[1].
Quantitative Data Summary
The stability of disulfide linkers is highly dependent on their chemical structure and environment. The following table summarizes expected stability trends.
| Condition | Expected Impact on Stability | Rationale |
| Intracellular Environment (High Glutathione) | Decreased stability | The intracellular concentration of glutathione is approximately 1000-fold higher than in blood, leading to efficient cleavage of accessible disulfide bonds[1]. |
| Extracellular Environment (Low Glutathione) | Increased stability | The low reducing potential of blood plasma contributes to the relative stability of disulfide bonds in circulation[1]. |
| Increased Steric Hindrance (e.g., adjacent methyl groups) | Increased stability | Bulky groups near the disulfide bond make it less accessible to reducing agents, significantly increasing the conjugate's half-life in plasma[1][3][]. |
| Acidic pH (e.g., 4-5) | Faster thiol-disulfide exchange | While the disulfide bond itself is stable, the rate of exchange with a free thiol is often optimal in this pH range[1]. |
| Physiological pH (e.g., 7.4) | Slower thiol-disulfide exchange | The reaction still proceeds but generally at a slower rate compared to more acidic conditions[1]. |
Experimental Protocols
1. In Vitro Plasma Stability Assay
Objective: To determine the stability of the disulfide-linked conjugate and the rate of payload deconjugation in plasma.
Methodology:
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
Prepare a stock solution of your conjugate in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Incubate the conjugate at a defined concentration (e.g., 100 µg/mL) in the plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Immediately stop the reaction by flash-freezing the aliquots in liquid nitrogen and store them at -80°C.
-
-
Sample Analysis (LC-MS):
-
Thaw the samples.
-
To analyze the intact conjugate, you can use immuno-affinity capture (e.g., using Protein A/G beads) to isolate the conjugate from plasma proteins.
-
To analyze the released payload, precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant.
-
Quantify the amount of intact conjugate or released payload at each time point using a suitable LC-MS method.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour sample to determine the stability profile.
-
2. Glutathione (GSH) Cleavage Assay
Objective: To simulate the intracellular reducing environment and assess the cleavage kinetics of the disulfide linker.
Methodology:
-
Preparation:
-
Prepare a stock solution of the conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Freshly prepare a stock solution of reduced glutathione (GSH) in the same buffer.
-
-
Incubation:
-
Incubate the conjugate at a defined concentration with a physiologically relevant concentration of GSH (e.g., 1-10 mM) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes, 4 hours).
-
Stop the reaction in the aliquots, for instance, by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Analysis (LC-MS):
-
Analyze the samples from each time point by LC-MS to quantify the remaining intact conjugate and the amount of released payload.
-
This data can be used to determine the cleavage kinetics (e.g., half-life) of the linker in a reducing environment.
-
3. Forced Degradation Study
Objective: To identify potential degradation pathways and assess the intrinsic stability of the conjugate under various stress conditions.
Methodology:
-
Stress Conditions: Expose the conjugate to a range of conditions, including:
-
Acidic and Basic Hydrolysis: Incubate in buffers of varying pH (e.g., pH 3, 5, 7.4, 9).
-
Oxidation: Treat with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose to light according to ICH guidelines.
-
-
Analysis: Analyze the stressed samples using a stability-indicating method, such as HPLC or LC-MS, to identify and quantify any degradation products.
Visualizations
Caption: Reductive cleavage of a disulfide-linked conjugate.
Caption: Workflow for an in vitro plasma stability assay.
Caption: Troubleshooting logic for disulfide linker stability issues.
References
Technical Support Center: Purification of Disulfide-Linked Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of disulfide-linked antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
1. What are the primary causes of heterogeneity in disulfide-linked ADCs?
Heterogeneity in disulfide-linked ADCs arises from several factors during the manufacturing process. The partial reduction of interchain disulfide bonds can result in a mixture of ADC species with varying drug-to-antibody ratios (DAR), including molecules with 0, 2, 4, 6, or 8 drugs attached.[1] Additionally, disulfide bond scrambling, particularly under neutral or alkaline conditions, can lead to the reconfiguration of interchain disulfide bonds, further contributing to the heterogeneity of the final product.[2][3]
2. How does the drug-to-antibody ratio (DAR) impact ADC purification and efficacy?
The DAR is a critical quality attribute that significantly influences both the purification process and the therapeutic efficacy of an ADC.[4] Higher DAR values increase the hydrophobicity of the ADC, which can be leveraged for separation by techniques like Hydrophobic Interaction Chromatography (HIC).[4][5] However, increased hydrophobicity can also lead to a higher propensity for aggregation, complicating purification and potentially impacting the ADC's stability, efficacy, and safety.[6][7] In vivo, the DAR affects plasma clearance and dose-limiting toxicity, with higher drug loading sometimes leading to faster clearance.[7][8]
3. What are the common analytical techniques used to characterize purified disulfide-linked ADCs?
Several analytical techniques are essential for characterizing the purity, homogeneity, and stability of disulfide-linked ADCs. Hydrophobic Interaction Chromatography (HIC) is a reference method for determining the DAR distribution.[4][5] Size Exclusion Chromatography (SEC) is widely used to quantify high molecular weight species, such as aggregates.[9][10][11] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another valuable tool for assessing purity and can be used to separate different ADC species.
4. Why is aggregation a significant issue during ADC purification?
Protein aggregation is a major challenge in ADC development and can occur at various stages, including purification, storage, and transportation.[6][7] The conjugation of hydrophobic payloads and linkers to the antibody increases the molecule's propensity to aggregate to minimize exposure of these hydrophobic regions to the aqueous environment.[6] Aggregation can negatively impact the ADC's stability, efficacy, and safety, as aggregates can elicit immunogenic reactions and lead to off-target toxicity.[6][12] Factors such as unfavorable buffer conditions, temperature fluctuations, and the presence of solvents used during conjugation can also promote aggregation.[2][13]
5. How can disulfide bond reduction be controlled during the manufacturing process?
Controlling the reduction of interchain disulfide bonds is crucial for achieving the desired DAR.[1][14] The extent of reduction can be managed by carefully controlling factors such as the concentration of the reducing agent (e.g., TCEP or DTT), temperature, pH, and reaction time.[1][2] Alkaline conditions can favor the conversion of certain IgG isoforms, impacting the final ADC distribution.[2][3] Modifications to cell culture media, such as the addition of cupric sulfate (B86663), can also help prevent unwanted disulfide bond reduction during production.[15]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the purification of disulfide-linked ADCs.
Table 1: Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Acceptable Range/Target |
| Low ADC Yield | - Suboptimal conjugation reaction conditions.[16] - Aggregation and subsequent loss of product during purification.[13] - Inefficient binding or elution from chromatography columns.[16] | - Optimize conjugation parameters (e.g., pH, temperature, reagent concentrations). - Screen for non-aggregating buffer conditions.[13] - Adjust chromatography parameters (e.g., gradient, flow rate, resin choice). | Target yield: > 70% |
| High Levels of Aggregation | - Increased hydrophobicity due to high DAR.[6][7] - Unfavorable buffer conditions (pH, salt concentration).[13] - Exposure to thermal stress or shaking.[6] - Presence of residual solvents from conjugation.[2] | - Use SEC to remove aggregates.[13] - Optimize buffer composition to enhance stability. - Consider immobilization on a solid support during conjugation to prevent aggregation.[13] | Aggregates: < 5% |
| Incorrect or Broad DAR Profile | - Incomplete or excessive reduction of disulfide bonds.[1] - Disulfide bond scrambling during conjugation.[2][3] - Inaccurate analytical methods for DAR determination. | - Precisely control the concentration of reducing agent, temperature, and pH during reduction.[1] - Perform conjugation at a lower pH to minimize scrambling.[2] - Use a well-characterized HIC method for accurate DAR analysis.[4] | Target DAR should be well-defined with a narrow distribution. |
| Presence of Free Drug | - Incomplete removal of unreacted cytotoxic payload after conjugation.[17] | - Optimize tangential flow filtration (TFF) steps.[18] - Employ specialized chromatography techniques like reverse-phase or HIC for removal.[19] | Free drug level: Below the limit of detection. |
| Product Fragmentation | - Instability of the ADC under certain pH or temperature conditions.[16] - Cleavage of the linker or antibody backbone. | - Optimize buffer pH and storage conditions to enhance stability.[16] - Analyze for fragments using SEC or RP-HPLC. | Fragments: < 1% |
Experimental Protocols
1. Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
-
Objective: To separate and quantify ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio.[4]
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0.[20]
-
Mobile Phase B: 20% isopropanol (B130326) (v/v) in 50 mM sodium phosphate, pH 7.0.[20]
-
Purified ADC sample
-
-
Method:
-
Equilibrate the HIC column with 80% Mobile Phase A and 20% Mobile Phase B.
-
Inject the ADC sample.
-
Apply a linear gradient from 80% Mobile Phase A to 86% Mobile Phase B over 20 minutes at a flow rate of 0.8 mL/min.[20]
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species to determine the distribution and average DAR.
-
2. Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
Objective: To separate molecules based on their size to quantify aggregates and fragments.[11]
-
Materials:
-
Method:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Run the separation isocratically at a flow rate of 0.35 mL/min.[21]
-
Monitor the elution profile at 280 nm.
-
Identify and quantify the peaks corresponding to aggregates (eluting earlier) and the monomeric ADC.
-
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To assess the purity and heterogeneity of the ADC sample.
-
Materials:
-
RP-HPLC column (e.g., C4 or C8)
-
HPLC system
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Purified ADC sample
-
-
Method:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the ADC sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the ADC species.
-
Monitor the elution profile at 280 nm.
-
Analyze the chromatogram for purity and the presence of any impurities or variants.
-
Visualizations
Caption: Workflow for the purification of disulfide-linked ADCs.
Caption: Potential degradation pathways for disulfide-linked ADCs.
Caption: Troubleshooting workflow for ADC purification issues.
References
- 1. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 5. agilent.com [agilent.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 12. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Antibody Disulfide Bonds and ADCs_Hangzhou Healsun Biopharm Co.,Ltd. [en.hs-biopharm.com]
- 15. Identification and prevention of antibody disulfide bond reduction during cell culture manufacturing | Semantic Scholar [semanticscholar.org]
- 16. Tips For Antibody Purification Troubleshooting [biochain.in]
- 17. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 18. lonza.com [lonza.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. agilent.com [agilent.com]
Identifying and minimizing side reactions with Boc-amino-PEG3-SS-acid
Welcome to the technical support center for Boc-amino-PEG3-SS-acid. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential side reactions during its use in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and how should it be stored?
A1: this compound is sensitive to moisture, acidic conditions, and reducing agents. The disulfide bond is susceptible to cleavage by thiols, and the Boc-protecting group is labile in strong acid.[1][2] To ensure its integrity, the compound should be stored at -20°C, protected from light and moisture.[3] It is also recommended to store it under an inert atmosphere like argon or nitrogen to prevent degradation.[3] Before use, allow the container to equilibrate to room temperature to prevent moisture condensation upon opening.[3]
Q2: What are the primary side reactions associated with the Boc-protecting group during deprotection?
A2: The most common side reactions occur during the acid-catalyzed removal of the Boc group (e.g., using Trifluoroacetic Acid - TFA).
-
t-Butylation: The reaction generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic sites on your target molecule, such as tryptophan, methionine, or free thiols, resulting in an unwanted mass addition of 56 Da.[1][4][5]
-
Incomplete Deprotection: The reaction may not go to completion, leaving a portion of the starting material unreacted, which can complicate downstream purification.[4]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, leading to another common byproduct.[4][]
Q3: How can I prevent t-butylation of my target molecule during Boc deprotection?
A3: The most effective strategy is to use "scavengers" in your deprotection reaction.[1][5][7] Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule of interest. The choice of scavenger depends on the specific nucleophilic residues present in your molecule.
Q4: What side reactions can occur at the disulfide bond?
A4: The disulfide bond is dynamic and its primary reactivity involves thiol-disulfide exchange.[8][9]
-
Premature Cleavage: The disulfide bond is designed to be cleaved by reducing agents like glutathione (B108866) (GSH) inside cells.[2][10][11] However, it can be prematurely cleaved by other free thiols in the reaction mixture or in biological media with significant concentrations of reducing agents.
-
Disulfide Scrambling (Reshuffling): In the presence of free thiols, a process of disulfide exchange can occur where the disulfide bonds rearrange, potentially leading to the formation of unintended dimers or oligomers.[9] This process does not change the total number of disulfide bonds but alters their connectivity.
Q5: I'm observing low yield during my amide coupling reaction with the carboxylic acid. What are the common causes?
A5: Low yields in amide coupling reactions (e.g., using EDC/NHS) are a common issue. Potential causes include:
-
Hydrolysis of Activated Ester: The NHS-ester, once formed, is susceptible to hydrolysis, especially in aqueous buffers. It is crucial to use anhydrous solvents when preparing the linker solution and to use it immediately.[12]
-
Suboptimal pH: Amine coupling with NHS esters is most efficient at a pH of 7.2-8.5.[12][13] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule and should be avoided.[14]
-
Steric Hindrance: The accessibility of the amine on your target molecule can significantly impact coupling efficiency. Using a longer PEG linker might be necessary for large biomolecules to overcome steric hindrance.[13]
Q6: Can the PEG linker itself cause side reactions or impurities?
A6: While the PEG chain is generally considered biocompatible and inert, the raw material can contain impurities from its manufacturing process.[15] Toxic impurities like ethylene (B1197577) glycol (EG) and diethylene glycol (DG) can be present in lower-grade PEG reagents.[16] It is critical to use high-purity, monodisperse PEG linkers from a reputable supplier to ensure consistency, minimize unwanted side reactions, and avoid introducing heterogeneous mixtures into your experiment.[13][17]
Troubleshooting Guide
This guide addresses common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected mass increase of +56 Da in final product. | t-Butylation of a nucleophilic residue (e.g., Trp, Met, Cys) by the tert-butyl cation generated during Boc deprotection.[4][5] | Add a scavenger to the deprotection reaction mixture. See Table 1 for scavenger selection. |
| Low yield of desired product after amide coupling. | 1. Hydrolysis of the activated carboxylic acid. 2. Reaction buffer contains primary amines (e.g., Tris). 3. Suboptimal pH for the reaction. | 1. Prepare activating agents (e.g., EDC/NHS) and linker solutions immediately before use in an anhydrous solvent.[12] 2. Exchange the target molecule into an amine-free buffer (e.g., PBS, MES).[12][14] 3. Maintain the reaction pH between 7.2 and 8.5 for NHS-ester chemistry.[12][13] |
| Formation of unexpected dimers or oligomers. | Disulfide scrambling/reshuffling due to the presence of free thiols.[9] | 1. Ensure all reducing agents (e.g., DTT, TCEP) are removed after initial reduction and before conjugation. 2. Control the stoichiometry to avoid a large excess of thiol-containing molecules. 3. Optimize pH, as the rate of thiol-disulfide exchange is pH-dependent. |
| Incomplete Boc deprotection. | 1. Insufficient acid concentration or reaction time. 2. Degradation of the acid reagent. | 1. Increase the reaction time or the concentration of the acid (e.g., TFA). Monitor the reaction by TLC or LC-MS.[4] 2. Use a fresh bottle of acid. |
| Heterogeneity in the final product mass spectrum. | Use of a polydisperse PEG linker raw material.[17] | Ensure the this compound is from a reputable source that provides monodisperse, high-purity linkers. |
Data and Analytical Methods
Table 1: Common Scavengers for Boc Deprotection This table summarizes common scavengers used to prevent t-butylation side reactions.
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Anisole | Tryptophan | 5% (v/v) | Commonly used to protect electron-rich aromatic side chains.[1] |
| Thioanisole | General purpose, Methionine | 5% (v/v) | Also helps to prevent oxidation of methionine. |
| 1,2-Ethanedithiol (EDT) | Tryptophan, Cysteine | 2.5% (v/v) | Effective for scavenging cations and reducing methionine sulfoxide. |
| Triisopropylsilane (TIS) | General purpose | 1-5% (v/v) | Reduces the tert-butyl cation to isobutane. Very effective scavenger. |
Table 2: Analytical Techniques for Side Product Identification Use the following techniques to identify and characterize potential side products.
| Analytical Technique | Information Provided | Common Side Product Signatures |
| LC-MS | Provides mass identification of the main product and impurities. | - Mass + 56 Da (t-Butylation) - Unchanged mass of starting material (Incomplete reaction) - Mass + 96 Da (Trifluoroacetylation with TFA) |
| Size-Exclusion Chromatography (SEC) | Separates molecules by size to detect aggregation or fragmentation.[18] | - High molecular weight species (dimers/oligomers from disulfide scrambling) - Fragments (from premature cleavage) |
| Gas Chromatography (GC-FID) | Detects volatile impurities in the starting linker material.[16] | Presence of ethylene glycol (EG) or diethylene glycol (DG). |
Visual Workflows and Mechanisms
Caption: A typical experimental workflow for bioconjugation using this compound.
Caption: Boc deprotection mechanism showing the desired pathway and the t-butylation side reaction.
Caption: Diagram illustrating desired thiol-disulfide exchange versus the scrambling side reaction.
Experimental Protocols
Protocol 1: Boc Deprotection with Scavengers
This protocol describes the removal of the Boc protecting group from a peptide or conjugate while minimizing t-butylation.
-
Preparation: Dry the Boc-protected substrate under high vacuum for at least 1 hour.
-
Reagent Mixture: In a clean, dry flask, prepare the deprotection cocktail. For every 1 mL of Trifluoroacetic Acid (TFA), add 50 µL of water and 50 µL of a scavenger (e.g., Triisopropylsilane (TIS) or thioanisole). Caution: Work in a fume hood. TFA is highly corrosive.
-
Reaction: Dissolve the dried substrate in the deprotection cocktail (a typical ratio is 100 mg of substrate per 2 mL of cocktail).
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using LC-MS by taking small aliquots.
-
Workup: Once the reaction is complete, precipitate the deprotected product by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the product. Decant the ether.
-
Washing: Wash the pellet two more times with cold diethyl ether to remove residual TFA and scavengers.
-
Drying: Dry the final product under vacuum.
Protocol 2: Amide Coupling via EDC/NHS Activation
This protocol details the conjugation of a primary amine-containing molecule to the carboxylic acid of this compound.
-
Reagent Preparation:
-
Dissolve this compound in an anhydrous solvent like DMF or DMSO to a concentration of 10-20 mM.
-
Prepare fresh solutions of EDC (1.5 equivalents to the linker) and Sulfo-NHS (1.2 equivalents to the linker) in the same anhydrous solvent or reaction buffer (e.g., MES buffer, pH 6.0).
-
-
Activation: Add the EDC and Sulfo-NHS solutions to the linker solution. Let the activation reaction proceed for 15-30 minutes at room temperature.
-
Conjugation:
-
Ensure your amine-containing molecule is in an amine-free buffer (e.g., PBS) at pH 7.2-8.0.
-
Add the activated linker solution to the amine-containing molecule. A 5- to 20-fold molar excess of the linker is a common starting point.[12] The final concentration of the organic solvent should ideally not exceed 10%.[12]
-
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle stirring.
-
Purification: Remove unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography, depending on the size of the final conjugate.[12]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disulfide - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. chempep.com [chempep.com]
- 16. azom.com [azom.com]
- 17. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 18. agilent.com [agilent.com]
Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with Boc-amino-PEG3-SS-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Boc-amino-PEG3-SS-acid for the controlled conjugation of drugs to antibodies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful development of antibody-drug conjugates (ADCs) with a desired drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound in ADC development?
A1: this compound is a heterobifunctional linker used in the synthesis of antibody-drug conjugates. It facilitates the covalent attachment of a cytotoxic drug to an antibody. Its key features include a Boc-protected amine for sequential drug attachment, a hydrophilic PEG spacer to improve solubility, and a cleavable disulfide bond for targeted drug release within the reducing environment of a target cell.[1]
Q2: How is the drug-to-antibody ratio (DAR) controlled using this linker?
A2: The DAR is primarily controlled at two stages:
-
Antibody Reduction: By controlling the molar ratio of the reducing agent (e.g., TCEP or DTT), a specific number of interchain disulfide bonds on the antibody are cleaved to generate a defined number of free thiol groups for linker conjugation.
-
Linker and Drug Conjugation: The molar ratio of the linker-drug conjugate to the reduced antibody is a critical factor.[2][3] Optimizing reaction parameters such as pH, temperature, and reaction time also plays a significant role in achieving the desired DAR.[1][3]
Q3: What is the role of the Boc protecting group?
A3: The tert-butyloxycarbonyl (Boc) group protects the terminal amine of the linker. This prevents the amine from reacting during the initial conjugation of the linker to the antibody's thiol groups. The Boc group is stable during this step and can be selectively removed under mild acidic conditions to expose the primary amine for the subsequent conjugation of the drug.
Q4: Why is the disulfide bond important in this linker?
A4: The disulfide bond is designed to be stable in the bloodstream but is susceptible to cleavage in the reducing environment inside a target cell, where the concentration of glutathione (B108866) (GSH) is high. This selective cleavage ensures that the cytotoxic drug is released from the ADC primarily at the site of action, minimizing off-target toxicity.
Q5: What analytical methods are recommended for determining the DAR?
A5: Several methods can be used to determine the DAR, each with its advantages and limitations:
-
UV/Vis Spectroscopy: A simple and rapid method that provides an average DAR but not the distribution of drug-loaded species.[]
-
Hydrophobic Interaction Chromatography (HIC): A standard technique for determining the distribution of different DAR species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to estimate the average DAR and can be coupled with mass spectrometry.
-
Mass Spectrometry (MS): Provides precise mass measurements of the different ADC species, allowing for accurate DAR determination and characterization of heterogeneity.
Troubleshooting Guide
This guide addresses common issues encountered during ADC synthesis with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation of Linker to Antibody | 1. Incomplete reduction of antibody disulfide bonds. 2. Oxidation of free thiols back to disulfide bonds. 3. Degradation of the this compound linker. 4. Suboptimal reaction pH. | 1. Increase the molar excess of the reducing agent (e.g., TCEP) or extend the reduction time. Ensure the reducing agent is fresh.2. Perform the conjugation step immediately after removing the reducing agent. Use de-gassed buffers.3. Store the linker at -20°C in a desiccated environment. Prepare linker solutions immediately before use.4. Maintain the reaction pH between 6.5 and 7.5 for efficient thiol-disulfide exchange. |
| Low or No Conjugation of Drug to Linker-Antibody | 1. Incomplete removal of the Boc protecting group. 2. Inefficient activation of the linker's carboxylic acid. 3. Hydrolysis of the activated NHS-ester. 4. Suboptimal pH for amide bond formation. | 1. Ensure the deprotection reaction with an acid like TFA goes to completion. Optimize reaction time and TFA concentration.2. Use fresh EDC and NHS/Sulfo-NHS. Optimize the molar ratio of EDC/NHS to the linker-antibody conjugate.3. Perform the drug conjugation step immediately after activating the carboxylic acid. The NHS ester is susceptible to hydrolysis.[5] 4. The reaction of the NHS-activated linker with an amine-containing drug is most efficient at a pH of 7-8.[6] |
| High Levels of Antibody Aggregation | 1. Hydrophobicity of the drug molecule. 2. High DAR. 3. Harsh reaction conditions (e.g., high temperature, extreme pH). | 1. The PEG spacer on the linker helps to increase hydrophilicity. If aggregation persists, consider formulation optimization with excipients.2. Reduce the molar excess of the drug-linker during conjugation to target a lower average DAR.3. Perform conjugation reactions at room temperature or 4°C. Avoid extreme pH changes. |
| Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches | 1. Variability in antibody reduction. 2. Inconsistent molar ratios of reactants. 3. Fluctuations in reaction parameters (pH, temperature, time). 4. Degradation of reagents. | 1. Precisely control the concentration and addition of the reducing agent. 2. Accurately determine the concentrations of antibody, linker, and drug solutions before each conjugation.3. Standardize all reaction conditions and use calibrated equipment.4. Use fresh, high-quality reagents for each batch. |
Quantitative Data Tables
The following tables provide representative data on how varying reaction conditions can influence the final DAR. These values are illustrative and should be optimized for each specific antibody-drug combination.
Table 1: Effect of Reducing Agent (TCEP) Concentration on Available Thiol Groups
| Molar Ratio (TCEP:Antibody) | Average Number of Free Thiols per Antibody |
| 2.0 | ~2 |
| 3.5 | ~4 |
| 5.0 | ~6 |
| 7.5 | ~8 |
Table 2: Effect of Linker-to-Antibody Molar Ratio on Linker Conjugation (Assuming 4 available thiols per antibody)
| Molar Ratio (Linker:Antibody) | Average Number of Linkers per Antibody |
| 3:1 | ~2.5 |
| 5:1 | ~3.5 |
| 10:1 | ~3.9 |
| 20:1 | ~4.0 |
Table 3: Effect of Activated Drug-to-Linker Molar Ratio on Final DAR (Assuming 4 available amines per antibody-linker conjugate)
| Molar Ratio (Activated Drug:Antibody-Linker) | Average Final DAR |
| 3:1 | ~2.8 |
| 5:1 | ~3.7 |
| 10:1 | ~4.0 |
| 20:1 | ~4.0 |
Experimental Protocols
Protocol 1: Antibody Reduction and Linker Conjugation
-
Antibody Preparation: Prepare the antibody solution in a suitable buffer (e.g., PBS, pH 7.4) containing 1 mM EDTA.
-
Reduction of Interchain Disulfide Bonds:
-
Add a calculated amount of a reducing agent, such as TCEP, to the antibody solution. The molar ratio of TCEP to antibody will determine the number of reduced disulfide bonds (see Table 1).
-
Incubate at 37°C for 1-2 hours.
-
-
Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Linker Conjugation:
-
Dissolve this compound in an organic co-solvent like DMSO.
-
Add the linker solution to the reduced antibody solution at a specific molar ratio (see Table 2).
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.
-
-
Purification: Purify the antibody-linker conjugate using SEC or TFF to remove the unreacted linker.
Protocol 2: Boc Deprotection and Drug Conjugation
-
Boc Deprotection:
-
To the purified antibody-linker conjugate, add a solution of trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM) to a final concentration of 20-50%.
-
Incubate at room temperature for 30-60 minutes to remove the Boc protecting group.
-
Neutralize the reaction and remove the TFA by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2).
-
-
Activation of Linker's Carboxylic Acid:
-
In a separate reaction, activate the carboxylic acid of the drug payload if it has one, or proceed to activate the linker on the antibody.
-
Prepare fresh solutions of EDC and Sulfo-NHS in an activation buffer (e.g., 0.1 M MES, pH 6.0).
-
Add EDC and Sulfo-NHS to the antibody-linker solution. A typical molar excess is 10-20 fold of EDC and 20-40 fold of Sulfo-NHS over the antibody-linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Drug Conjugation:
-
Immediately add the amine-containing drug to the activated antibody-linker solution. The molar ratio of the drug to the antibody-linker will influence the final DAR (see Table 3).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Quench the reaction by adding a solution of hydroxylamine (B1172632) or Tris buffer to a final concentration of 10-50 mM to deactivate any unreacted NHS-esters.
-
Final Purification: Purify the final ADC using SEC or TFF to remove unconjugated drug, unreacted reagents, and byproducts.
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Logical relationship of factors influencing the final Drug-to-Antibody Ratio.
References
Technical Support Center: Monitoring Boc-amino-PEG3-SS-acid Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of Boc-amino-PEG3-SS-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to monitor the progress of a this compound conjugation reaction?
A1: The progress of a this compound conjugation reaction can be monitored using several analytical techniques. The most common methods include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The choice of method depends on the available equipment, the scale of the reaction, and the required level of detail.[1]
Q2: How can I use Thin Layer Chromatography (TLC) to monitor the reaction?
A2: TLC is a rapid and straightforward qualitative method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[1] The conjugated product will typically have a different Retention Factor (Rf) value compared to the starting materials.[1]
Q3: What should I do if I see streaking on my TLC plate?
A3: Streaking of PEGylated compounds on TLC plates is a common issue due to their polarity.[1] To mitigate this, you can try using a more polar solvent system. For example, adding a small amount of methanol (B129727) to a dichloromethane (B109758) or chloroform-based mobile phase can improve separation.[1]
Q4: Can I use HPLC for quantitative analysis of my reaction?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantitative monitoring of PEGylation reactions.[1][] A well-developed HPLC method can separate the starting materials, the product, and any by-products. The peak areas in the chromatogram can then be used to determine the percentage of conversion and the purity of the product.[1] Reversed-phase HPLC is commonly used for this purpose.[1]
Q5: What type of HPLC column and mobile phase is suitable for this analysis?
A5: A C4 or C8 reversed-phase column is often suitable for the separation of PEGylated molecules.[1] A gradient elution using a mobile phase of water and an organic solvent like acetonitrile, both typically containing 0.1% trifluoroacetic acid (TFA), is commonly employed.[1][2] The specific gradient will need to be optimized based on the hydrophobicity of your reactants and product.[1]
Q6: How can LC-MS aid in monitoring the reaction?
A6: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that confirms the identity of the product by providing its molecular weight.[4][5][6] This is particularly useful for confirming that the desired conjugation has occurred and for identifying any side products.[4]
Q7: What is the role of the Boc protecting group?
A7: The tert-butyloxycarbonyl (Boc) group protects the terminal amine.[7] It is stable during the conjugation reaction and can be removed later under mild acidic conditions (e.g., with trifluoroacetic acid) to expose the primary amine for subsequent conjugation steps if needed.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No product formation observed by TLC/HPLC. | - Inactive reagents.- Incorrect reaction conditions (e.g., pH, temperature).- Inappropriate solvent. | - Confirm the activity of your reagents.- Verify that the reaction pH is within the optimal range for amide bond formation (typically pH 7-9 for NHS esters).[9]- Ensure the reaction temperature is appropriate.- Check that your starting materials are soluble in the chosen solvent.[1] |
| Multiple spots/peaks on TLC/HPLC. | - Formation of side products.- Degradation of starting materials or product.- Presence of impurities in starting materials. | - Use LC-MS to identify the mass of the different species to understand the side reactions.[1]- Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time) to minimize side product formation.- Ensure the purity of your starting materials.[1] |
| Low conjugation yield. | - Incomplete activation of the carboxylic acid.- Hydrolysis of the activated ester.- Steric hindrance at the conjugation site. | - Ensure complete activation of the carboxylic acid using an appropriate coupling agent (e.g., EDC/NHS).- Prepare fresh solutions of activated linkers and use anhydrous solvents where possible.- Consider using a longer PEG spacer to reduce steric hindrance. |
| Premature cleavage of the disulfide linker. | - Presence of reducing agents in the reaction mixture. | - Ensure all reducing agents from previous steps (e.g., DTT, TCEP) are completely removed before conjugation.[10]- Perform the reaction in a deoxygenated buffer to minimize disulfide reduction. |
| Difficulty interpreting NMR spectra. | - Overlapping peaks, especially with the PEG signals.- Low signal-to-noise ratio. | - Use a higher field NMR spectrometer if available.- For ¹H NMR, the large PEG signal can obscure other peaks. Consider using 2D NMR techniques like COSY or HSQC for better structural elucidation.- Ensure your sample is sufficiently concentrated and pure.[1] |
Experimental Protocols
Protocol 1: General Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica (B1680970) gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of your starting materials (this compound and the amine-containing molecule) and the reaction mixture in a suitable volatile solvent (e.g., Dichloromethane, Methanol).
-
Spotting: Using a capillary tube, spot the individual starting materials, a co-spot of the starting materials, and the reaction mixture at different time points (e.g., 0h, 2h, 4h, overnight) on the baseline of the TLC plate.
-
Development: Develop the plate in a sealed tank with an appropriate mobile phase (e.g., a mixture of dichloromethane and methanol). The optimal solvent system will need to be determined empirically.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Analysis: Calculate the Rf values for the starting materials and the product. The formation of a new spot with a different Rf value indicates the progress of the reaction.
Protocol 2: Quantitative Monitoring by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Set up a reversed-phase HPLC system with a C4 or C8 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient: Develop a suitable gradient to separate your starting materials and product. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B (This gradient is a starting point and should be optimized for your specific molecules.)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm for peptide bonds or a wavelength where one of your molecules has a strong absorbance).
-
Analysis: Inject aliquots of your reaction mixture at various time points. The decrease in the peak area of the starting materials and the increase in the peak area of the product can be used to calculate the reaction conversion over time.
Visualizations
Caption: Experimental workflow for monitoring a this compound conjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. enovatia.com [enovatia.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Preventing homodimer formation of Boc-amino-PEG3-SS-acid
Welcome to the Technical Support Center for Boc-amino-PEG3-SS-acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the use of this linker, with a specific focus on preventing homodimer formation. Here you will find detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the success of your conjugation experiments.
Troubleshooting Guide: Preventing Homodimer Formation
This section addresses the most common issues encountered during conjugation reactions with this compound that can lead to the unwanted formation of homodimers.
Question 1: I am observing a significant amount of homodimer in my reaction mixture. What are the primary causes?
Homodimerization of this compound occurs through a disulfide exchange reaction, where a thiol group attacks the disulfide bond of another molecule, resulting in a symmetrical dimer.[1] This side reaction consumes your linker, reduces the yield of your desired conjugate, and complicates the purification process.[1] The primary causes include:
-
Presence of Reducing Agents: Residual reducing agents, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), used to reduce disulfide bonds on your target molecule (e.g., a protein or peptide) can also reduce the disulfide bond of the linker, creating a free thiol that can initiate homodimerization.[1]
-
Suboptimal pH: The pH of the reaction buffer can significantly influence the rate of disulfide exchange. pH levels outside the optimal range can accelerate undesirable side reactions.[1]
-
Incorrect Order of Reagent Addition: Adding the linker to the reaction buffer for an extended period before introducing the target molecule can increase the likelihood of homodimer formation.[1]
-
High Linker Concentration: A large excess of the linker relative to your thiol-containing molecule can increase the probability of linker-linker reactions.[1]
Question 2: How can I minimize homodimer formation during my conjugation reaction?
Optimizing your reaction conditions is key to preventing homodimerization. Consider the following solutions:
-
Complete Removal of Reducing Agents: After reducing the disulfide bonds on your target molecule, it is critical to completely remove the reducing agent before adding the this compound. This can be effectively achieved using desalting columns or size-exclusion chromatography.[2]
-
Optimize Reaction pH: The ideal pH range for the reaction of a disulfide linker with a thiol is between 6.5 and 7.5.[1] Within this range, the thiol is sufficiently nucleophilic to react efficiently with the disulfide bond, while minimizing other side reactions.[1] We recommend using a phosphate (B84403) buffer at a pH of 7.0-7.2.[1]
-
Control Reagent Addition: Always add the this compound solution directly to the solution containing your purified and prepared thiol-containing molecule.[1] Adding the linker dropwise while gently vortexing can also help to prevent localized high concentrations.[2]
-
Optimize Molar Ratio: A large excess of the linker can drive the reaction towards homodimerization. A starting molar ratio of 1.5:1 to 5:1 of linker to your thiol-containing molecule is recommended.[1] The optimal ratio should be determined empirically for your specific system.[1]
Question 3: How can I detect and quantify the formation of homodimers?
Several analytical techniques can be used to identify and quantify homodimers in your reaction mixture:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the desired conjugate from unreacted linker and homodimers based on differences in their hydrophobicity.[3]
-
Mass Spectrometry (MS): LC-MS can be used to identify the different species in your reaction mixture by their mass-to-charge ratio, confirming the presence of the homodimer.[4]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE can be used to visualize the formation of higher molecular weight species, which may include the desired conjugate and protein-protein dimers, as well as to assess the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker. It contains a Boc-protected amine, a disulfide bond, and a terminal carboxylic acid, all connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The disulfide moiety reacts with free thiols (sulfhydryl groups), typically on cysteine residues of proteins or peptides, to form a new, cleavable disulfide bond. The Boc-protected amine can be deprotected under acidic conditions to allow for subsequent conjugation to another molecule. The terminal carboxylic acid can be activated to react with primary amines. This linker is commonly used in the development of bioconjugates, including antibody-drug conjugates (ADCs).
Q2: Why is the disulfide bond in this linker considered "cleavable"?
A2: The disulfide bond is relatively stable in the bloodstream but can be cleaved in a reducing environment, such as inside a cell where the concentration of reducing agents like glutathione (B108866) is high.[5] This property is advantageous for drug delivery applications, as it allows for the release of a therapeutic payload at the target site.
Q3: What is the purpose of the PEG spacer?
A3: The polyethylene glycol (PEG) spacer enhances the hydrophilicity and solubility of the linker and the resulting conjugate.[5] This is particularly important when working with hydrophobic molecules. The PEG spacer can also reduce potential aggregation and immunogenicity of the final conjugate.[5]
Q4: What are suitable storage conditions for this compound?
A4: To prevent degradation, this compound should be stored at -20°C in a desiccated environment.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis.[2]
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Thiol-Containing Protein
This protocol outlines the essential steps for conjugating this compound to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.2, degassed
-
Reducing Agent (if needed): TCEP (Tris(2-carboxyethyl)phosphine) solution
-
Desalting column
-
Anhydrous DMSO or DMF
-
Quenching Reagent (optional): N-acetylcysteine
Procedure:
-
Protein Preparation (Reduction of Disulfides - if necessary):
-
Dissolve the protein in the Reaction Buffer.
-
Add a 10- to 20-fold molar excess of TCEP solution.
-
Incubate at room temperature for 30-60 minutes.
-
Crucially, remove the TCEP using a desalting column equilibrated with the Reaction Buffer.[1]
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1]
-
-
Conjugation Reaction:
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[1]
-
While gently vortexing, add the desired molar excess (e.g., 3-fold) of the this compound solution to the protein solution.[1]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.[1]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a 10-fold molar excess of N-acetylcysteine relative to the initial amount of the linker.
-
Incubate for 20 minutes at room temperature.[1]
-
-
Purification:
-
Remove excess linker and byproducts using size-exclusion chromatography or another suitable purification method.[1]
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.[1]
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol reactivity and minimizing side reactions.[1] |
| Linker:Thiol Molar Ratio | 1.5:1 to 5:1 | A modest excess drives the reaction without significantly promoting homodimerization.[1] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for a faster reaction, while 4°C can be used for longer incubations to maintain protein stability.[1][2] |
| Reaction Time | 1 - 2 hours (RT) or Overnight (4°C) | Should be optimized for the specific reactants.[1] |
Visualizations
Caption: Mechanism of homodimer formation of this compound.
Caption: Troubleshooting workflow for minimizing homodimer formation.
References
Storage and handling guidelines for Boc-amino-PEG3-SS-acid to prevent degradation
This technical support center provides essential guidance for the storage, handling, and troubleshooting of Boc-amino-PEG3-SS-acid to ensure its stability and optimal performance in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To prevent degradation, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Storing under an inert atmosphere such as argon or nitrogen is also recommended to minimize oxidation and hydrolysis.[1]
Q2: How should I handle this compound in the laboratory?
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form.[1][2] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), is essential to prevent skin and eye contact.[1][2] Avoid inhalation of dust or vapors.[1]
Q3: What are the primary degradation pathways for this molecule?
The two primary points of degradation for this compound are the disulfide bond and the Boc-protecting group.
-
Disulfide Bond Cleavage: The disulfide bond is susceptible to reduction by thiols, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and endogenous thiols like glutathione.[3][4]
-
Boc Group Removal: The tert-butyloxycarbonyl (Boc) protecting group is labile and can be removed under acidic conditions (e.g., using trifluoroacetic acid (TFA)).[5][6]
Q4: Can I dissolve this compound in aqueous buffers?
While the PEG spacer enhances hydrophilicity, it is best to first dissolve this compound in a dry, water-miscible organic solvent such as DMSO or DMF before preparing aqueous solutions.[1] Direct dissolution in aqueous buffers can be slow and may increase the risk of hydrolysis.
Q5: My conjugation yield is low. What could be the cause?
Low conjugation efficiency can stem from several factors:
-
Degraded Linker: Improper storage or handling may have led to the degradation of the this compound.
-
Suboptimal Reaction Conditions: The pH of the reaction buffer and the molar ratio of the linker to your substrate are critical parameters that may need optimization.[7]
-
Issues with the Substrate: For example, if conjugating to a protein, ensure that the target functional groups are available and not sterically hindered.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Degraded this compound due to improper storage. | Use a fresh vial of the reagent stored under recommended conditions (-20°C, dry, protected from light).[1][7] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[1][7] |
| Inactivated substrate (e.g., oxidized thiols on a protein). | If conjugating to thiols, pre-treat your substrate with a reducing agent like TCEP, followed by its removal before adding the linker.[3][7] | |
| Suboptimal reaction pH. | The optimal pH for reactions involving the carboxylic acid group (e.g., amide bond formation) is typically in the slightly acidic to neutral range, while reactions involving the disulfide bond are influenced by the redox environment.[3] Optimize the pH of your reaction buffer. | |
| Precipitation During Reaction | Low solubility of the linker in the reaction buffer. | Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction mixture.[7] Add the linker solution dropwise while gently vortexing.[7] |
| Unexpected Deprotection | The reaction or purification conditions are too acidic. | The Boc group is sensitive to acidic conditions.[6] Ensure that all buffers and solvents used are within a pH range that does not cause premature deprotection. |
| Cleavage of Disulfide Bond | Presence of reducing agents in the reaction mixture. | Ensure that no reducing agents are present during the conjugation reaction unless disulfide cleavage is the intended outcome.[3] |
Storage Condition Stability Summary
| Condition | Recommendation | Rationale |
| Temperature | -20°C[1][8] | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Prevents oxidation of the disulfide bond. |
| Light | Protect from light | Prevents light-induced degradation. Some PEGylated compounds are light-sensitive.[1][2] |
| Moisture | Store in a desiccated environment | Minimizes hydrolysis of the carboxylic acid and other functional groups.[7] |
Experimental Protocols
Protocol: Checking the Integrity of this compound via TLC
This protocol provides a general method to assess the integrity of your this compound using Thin Layer Chromatography (TLC).
Materials:
-
This compound
-
TLC plate (silica gel)
-
Mobile phase (e.g., a mixture of dichloromethane (B109758) and methanol)
-
Staining solution (e.g., potassium permanganate (B83412) stain or iodine chamber)
-
Microcapillary tubes
Procedure:
-
Prepare a small amount of a concentrated solution of your this compound in a suitable solvent (e.g., dichloromethane).
-
Using a microcapillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the chosen mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate and visualize the spots using a suitable staining method.
-
A single, well-defined spot indicates a high degree of purity. The presence of multiple spots may suggest degradation or impurities.
Visualizations
Caption: Recommended storage conditions for this compound.
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Boc-amino-PEG3-SS-acid Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of linker molecules is a critical, foundational step. This guide provides a comparative overview of analytical methods for validating the purity of Boc-amino-PEG3-SS-acid, a heterobifunctional linker featuring a Boc-protected amine, a PEG3 spacer, and a disulfide bond. The methodologies and data presented herein offer a framework for establishing robust quality control protocols.
Core Analytical Techniques for Purity Assessment
The validation of this compound purity relies on a combination of chromatographic and spectroscopic techniques, each providing unique insights into the compound's identity, purity, and potential impurities. The primary methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Elemental analysis can also be employed for fundamental compositional verification.
Quantitative Data Summary
While batch-specific data will vary, the following table summarizes the expected results from the analytical validation of a high-purity this compound sample. Data for closely related compounds are used to provide representative values where specific data for the target molecule is not publicly available.
| Analytical Method | Parameter | Specification/Expected Result | Alternative Methods & Comparison |
| RP-HPLC | Purity (by UV absorbance) | >95%[1] | Gas Chromatography (GC): Suitable for volatile impurities but not for the thermally labile this compound itself.[1] |
| LC-MS | Identity (Mass-to-charge ratio) | [M+H]⁺, [M+Na]⁺ consistent with C₁₆H₃₁NO₇S₂ (MW: 413.54 g/mol )[2] | MALDI-TOF: Can be used, but LC-MS provides superior resolution and is better suited for complex mixtures. |
| ¹H NMR | Structural Confirmation | Spectrum consistent with the proposed structure. | ¹³C NMR: Provides complementary structural information about the carbon backbone. |
| Elemental Analysis | Elemental Composition | %C, %H, %N, %S within ±0.4% of theoretical values. | Provides fundamental purity information but lacks the ability to identify and quantify specific impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. The following protocols are representative for the analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for purity determination, separating the main compound from its impurities based on hydrophobicity.[3]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A C8 or Phenyl-Hexyl column can be used as an alternative to modify selectivity.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN).[3]
-
Gradient: A typical gradient for analysis would be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 220 nm and 254 nm.
-
Sample Preparation: Dissolve the this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the identity of the main peak observed in the HPLC analysis and helps in the characterization of any impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Same as the RP-HPLC method described above, though formic acid (0.1%) is often substituted for TFA as it is more compatible with mass spectrometry.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer Scan Range: m/z 100-1000.
-
Data Analysis: The resulting mass spectrum should be analyzed for the protonated molecule [M+H]⁺ and other adducts like the sodium adduct [M+Na]⁺. The theoretical monoisotopic mass of C₁₆H₃₁NO₇S₂ is 413.16 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The spectrum should be integrated and the chemical shifts and multiplicities of the signals should be consistent with the structure of this compound. Key expected signals include those for the Boc group, the PEG linker ethylene (B1197577) glycol units, and the protons of the disulfide-acid moiety.
-
¹³C NMR Analysis: Acquire a proton-decoupled carbon NMR spectrum. The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule.
Potential Impurities
The purity profile of this compound is largely dependent on the synthetic route. Potential impurities may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
By-products from Boc protection: Di-Boc protected species or by-products from the Boc-anhydride reaction.
-
Products of disulfide exchange: Symmetrical disulfides or other mixed disulfides.
-
PEG-related impurities: Oligomers of different PEG chain lengths if a polydisperse PEG starting material was used.[4]
These impurities can typically be detected and resolved from the main compound using the RP-HPLC method described. Their identities can be further investigated using LC-MS.
Visualized Workflows
References
A Head-to-Head Comparison of ADC Linker Stability: Boc-amino-PEG3-SS-acid vs. SMCC
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The stability of this linker dictates the ADC's ability to deliver its cytotoxic payload specifically to tumor cells while minimizing off-target toxicity. This guide provides an objective comparison of two widely used linkers: the cleavable Boc-amino-PEG3-SS-acid and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This comparison summarizes key stability data, details the experimental protocols used to assess linker stability, and visualizes the distinct mechanisms of payload release.
Linker Properties and Mechanism of Action
This compound is a heterobifunctional, cleavable linker.[1] Its structure includes a Boc-protected amine for sequential drug attachment, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a disulfide bond.[2] The disulfide bond is designed to be stable in the bloodstream but is susceptible to cleavage in the reducing environment of the intracellular space, primarily due to the high concentration of glutathione (B108866).[3][][5] The PEG spacer enhances the hydrophilicity of the ADC, which can improve solubility and pharmacokinetic properties.[2]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable, heterobifunctional crosslinker.[6][7] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine (B10760008) residues on an antibody) and a maleimide (B117702) group that reacts with sulfhydryl groups to form a stable thioether bond.[8][9] Unlike cleavable linkers, ADCs constructed with SMCC do not release the payload in its free form. Instead, the entire antibody-linker-drug conjugate is internalized, and upon lysosomal degradation of the antibody, the payload is released with the linker and a remnant amino acid still attached.[10][11] This mechanism relies on the payload retaining its cytotoxic activity even with the linker fragment attached.[]
Quantitative Data Summary
The stability of an ADC linker is paramount to its function. Premature release of the cytotoxic payload in circulation can lead to systemic toxicity, while insufficient cleavage at the tumor site can diminish efficacy. The following table summarizes the stability profiles of ADCs constructed with disulfide-containing linkers (representative of this compound) and SMCC.
| Stability Parameter | This compound (Cleavable Disulfide) | SMCC (Non-Cleavable) | Reference |
| Mechanism of Payload Release | Reduction of the disulfide bond in the high glutathione environment of the cell. | Proteolytic degradation of the antibody in the lysosome. | [3][5][6] |
| Plasma Stability | Stability can be variable and is a point of optimization. Unhindered disulfides can be unstable, but engineering the steric hindrance around the bond can improve stability. Some studies show significant payload loss over time. | Generally high stability with minimal premature payload release. A Cys-linker-MMAE ADC showed <0.01% MMAE release in human plasma over 7 days. | [13][14] |
| Half-life of Payload in Circulation | Generally shorter due to susceptibility to reduction. Can be as low as ~36 hours for some acid-cleavable linkers. | Generally longer due to the stability of the thioether bond. | [15] |
| Bystander Effect | Yes, the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. | No, the payload-linker-amino acid complex is charged and generally cannot cross the cell membrane. | [3] |
| In Vitro Cytotoxicity (IC50) | Can be highly potent. The released payload is in its native, highly active form. | Potency can be slightly lower than the free drug due to the attached linker-amino acid remnant. However, still highly effective. | [16] |
| In Vivo Efficacy | Can be very effective, especially in heterogeneous tumors due to the bystander effect. | Highly effective, particularly in tumors with high and homogenous antigen expression. The high stability can lead to a better therapeutic window. | [10][16] |
| Off-target Toxicity | Higher potential for off-target toxicity if the linker is unstable in circulation, leading to premature payload release. | Generally lower off-target toxicity due to high plasma stability. | [15][] |
Experimental Protocols
Accurate assessment of linker stability is crucial for ADC development. Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Plasma Stability Assay
This assay evaluates the stability of the ADC and quantifies the amount of prematurely released payload in plasma.
-
Incubation: The ADC is incubated in plasma (e.g., human, monkey, rat, mouse) at a concentration of 100 µg/mL at 37°C. Aliquots are collected at various time points (e.g., 0, 8, 24, 48, 96 hours).[14]
-
Sample Preparation for Drug-to-Antibody Ratio (DAR) Analysis: The ADC is purified from the plasma sample using affinity capture, for instance, with protein A magnetic beads.[14]
-
Analysis: The purified ADC is analyzed by a technique such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
Quantification of Released Payload: The plasma supernatant (after removal of the ADC) can be analyzed by LC-MS/MS to quantify the concentration of the free payload.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.
-
Cell Culture: Target cancer cells expressing the antigen of interest are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, the free payload, and a non-targeting control ADC for a period of 72-96 hours.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are plotted as cell viability versus concentration, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.
Protocol 3: In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen.
-
ADC Administration: Once the tumors reach a predetermined size, the mice are treated with the ADC, a vehicle control, and potentially other control groups (e.g., unconjugated antibody, free drug) via intravenous injection.
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size. The efficacy of the ADC is determined by the extent of tumor growth inhibition.
Mandatory Visualization
Caption: Workflow for ADC synthesis and payload release using a cleavable this compound linker.
Caption: Workflow for ADC synthesis and payload release using a non-cleavable SMCC linker.
Caption: Comparison of payload release and the bystander effect for cleavable vs. non-cleavable linkers.
Conclusion
This compound and similar cleavable disulfide linkers offer the advantage of releasing the payload in its native, highly potent form, which can lead to a bystander effect beneficial for treating heterogeneous tumors.[3] However, their stability in circulation can be a concern and may require careful engineering to prevent premature payload release and associated off-target toxicity.[13]
SMCC and other non-cleavable linkers generally offer superior plasma stability, which can translate to a better safety profile and a wider therapeutic window.[10][] The lack of a bystander effect makes them most suitable for tumors with high and homogenous antigen expression. The payload must also be carefully selected to ensure it remains active with the linker remnant attached.
Ultimately, the optimal linker choice must be determined empirically for each specific ADC, balancing the need for stability in circulation with efficient payload release at the target site.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
- 7. SMCC - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. What are ADC Linkers? | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Disulfide vs. Thioether Linkers: A Comparative Analysis for Antibody-Drug Conjugates
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of linker technology in Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of disulfide and thioether linkers, supported by experimental data, detailed protocols, and mechanistic diagrams to inform rational ADC design.
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently release the payload within the target tumor cell. This guide provides a detailed comparative analysis of two commonly employed linker technologies: cleavable disulfide linkers and non-cleavable thioether linkers.
Mechanism of Action: A Tale of Two Chemistries
Disulfide and thioether linkers operate on fundamentally different principles of payload release, which dictates their suitability for different ADC strategies.
Disulfide Linkers: Reductive Cleavage in the Intracellular Environment
Disulfide linkers are designed to be cleaved in the reducing environment of the cell.[1][2] The concentration of reducing agents like glutathione (B108866) is significantly higher inside cells (1-10 mM) compared to the bloodstream (~5 µM).[2] This differential allows the disulfide bond to remain relatively stable in circulation but undergo rapid cleavage upon internalization into a tumor cell, releasing the cytotoxic payload.[2] The steric hindrance around the disulfide bond can be modified to fine-tune its stability.[3]
Thioether Linkers: Proteolytic Degradation in the Lysosome
In contrast, thioether linkers form a stable, non-cleavable bond between the antibody and the payload.[4][5] The release of the cytotoxic drug from these ADCs is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cell.[4][5] This process results in the release of the payload with the linker and an attached amino acid residue.
Data Presentation: A Head-to-Head Comparison
The choice between a disulfide and a thioether linker can significantly impact the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from a comparative study of two maytansinoid-based ADCs: huC242-SPDB-DM4 (disulfide linker) and huC242-SMCC-DM1 (thioether linker).[6][7]
| ADC Construct | Linker Type | Payload |
| huC242-SPDB-DM4 | Disulfide (cleavable) | DM4 |
| huC242-SMCC-DM1 | Thioether (non-cleavable) | DM1 |
In Vitro Cytotoxicity
The in vitro potency of the two ADCs was assessed against antigen-positive (COLO 205) and antigen-negative (Nalmawa) cell lines.
| Cell Line | ADC Construct | IC50 (pM) |
| COLO 205 (Antigen-Positive) | huC242-SPDB-DM4 | 40 |
| COLO 205 (Antigen-Positive) | huC242-SMCC-DM1 | 40 |
| Nalmawa (Antigen-Negative) | huC242-SPDB-DM4 | 20,000 - 80,000 |
| Nalmawa (Antigen-Negative) | huC242-SMCC-DM1 | 20,000 - 80,000 |
Table 1: In vitro cytotoxicity of disulfide- and thioether-linked ADCs. Data extracted from Erickson et al., 2006.[7]
Both ADCs demonstrated potent and specific cytotoxicity against the antigen-positive cell line, with similar IC50 values.[7]
In Vivo Efficacy
The anti-tumor activity of the ADCs was evaluated in a human colon tumor xenograft model (HT-29) in SCID mice.
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition |
| PBS Control | - | - |
| huC242-SPDB-DM4 | 50 µg/kg (single dose) | Significant tumor regression |
| huC242-SPDB-DM4 | 150 µg/kg (single dose) | More pronounced tumor regression |
| huC242-SMCC-DM1 | 150 µg/kg (five daily injections) | Less effective than a single low dose of huC242-SPDB-DM4 |
Table 2: In vivo efficacy of disulfide- and thioether-linked ADCs in a xenograft model. Data extracted from Erickson et al., 2006.[6]
The disulfide-linked ADC, huC242-SPDB-DM4, demonstrated significantly greater in vivo anti-tumor activity compared to the thioether-linked ADC, huC242-SMCC-DM1, even at a lower single dose.[6] This enhanced efficacy is attributed to the intracellular processing of the disulfide linker, which can lead to the formation of membrane-permeable metabolites of the payload, enabling a "bystander effect" where the payload can kill neighboring antigen-negative tumor cells.[1][7]
Experimental Protocols
Reproducible and robust experimental design is paramount in the evaluation of ADCs. The following are detailed methodologies for key experiments cited in the comparative analysis of disulfide and thioether linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification:
-
ELISA for Intact ADC: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the antibody-conjugated drug. A capture antibody specific for the ADC's monoclonal antibody is coated on a 96-well plate. Plasma samples are added, and the intact ADC is detected using an enzyme-conjugated secondary antibody that recognizes the payload.
-
ELISA for Total Antibody: A separate ELISA is used to measure the total antibody concentration, regardless of whether it is conjugated to the payload.
-
-
Analysis: The rate of drug deconjugation is determined by the decrease in the concentration of intact ADC over time, relative to the total antibody concentration.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic potency (IC50) of the ADC against cancer cell lines.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effect of the payload to manifest (typically 72-120 hours).
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours. Viable cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression model.[8]
In Vivo Efficacy in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., HT-29) into the flank of immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, ADC at different doses, unconjugated antibody). Administer the treatments intravenously.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[6]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.
References
- 1. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine metabolic engineering and selective disulfide reduction produce superior antibody-drug-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protein Bioconjugation: A Comparative Guide to Mass Spectrometry Analysis of Boc-amino-PEG3-SS-acid Conjugated Proteins
For researchers, scientists, and drug development professionals engaged in the precise engineering of bioconjugates, the characterization of the final product is paramount. This guide provides a comprehensive comparison of mass spectrometry-based analytical strategies for proteins conjugated with the cleavable linker, Boc-amino-PEG3-SS-acid. We present supporting, representative experimental data and detailed protocols to facilitate robust and reliable characterization of these complex biomolecules.
The development of targeted therapeutics, such as antibody-drug conjugates (ADCs), relies on the covalent attachment of payloads to proteins via chemical linkers. This compound is a heterobifunctional linker that enables the conjugation of a molecule to a protein through a disulfide bond, which is cleavable under reducing conditions. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility, and the Boc-protected amine provides a handle for subsequent modifications. Mass spectrometry (MS) is an indispensable tool for verifying the successful conjugation, determining the drug-to-antibody ratio (DAR), and identifying the specific conjugation sites.
Performance Comparison: this compound vs. Alternatives
The choice of a linker is a critical decision in the design of protein conjugates. Here, we compare the mass spectrometry analysis characteristics of proteins conjugated with this compound against two common alternatives: a maleimide-based linker (e.g., SMCC) and another cleavable disulfide linker with a different reactive group (e.g., SPDP).
| Feature | This compound | Maleimide-based Linker (e.g., SMCC) | Pyridyl Disulfide Linker (e.g., SPDP) |
| Bond Type | Disulfide (Cleavable) | Thioether (Non-cleavable) | Disulfide (Cleavable) |
| Intact Mass Analysis | Heterogeneous mass profile corresponding to different DARs. Deconvolution reveals mass shifts of the linker-payload adduct. | Heterogeneous mass profile. Stable mass adduct. | Heterogeneous mass profile. Deconvolution reveals mass shifts. |
| Peptide Mapping (MS/MS) | Modified peptides show a characteristic mass addition. The disulfide bond can be cleaved in-source or by pre-treatment with reducing agents, aiding in identification. | Modified peptides show a stable mass addition. Fragmentation patterns are predictable. | Modified peptides show a characteristic mass addition. Similar fragmentation behavior to this compound conjugates. |
| Site Identification | Straightforward. Comparison of reduced and non-reduced peptide maps pinpoints the cysteine residue involved. | Straightforward. Identification of the modified peptide and subsequent MS/MS fragmentation confirms the site. | Straightforward. Similar to this compound, analysis of reduced vs. non-reduced samples confirms the conjugation site. |
| Advantages | - Reducible linkage allows for payload release studies.- Cleavage simplifies MS/MS spectra for site confirmation. | - Highly stable bond.- Well-established and predictable reactivity. | - Reducible linkage.- Release of pyridine-2-thione allows for spectrophotometric monitoring of the conjugation reaction. |
| Disadvantages | - Potential for in-source cleavage during MS analysis, complicating spectral interpretation.- Disulfide bond instability in some biological environments. | - Irreversible conjugation.- Potential for off-target reactions with other nucleophiles. | - Potential for disulfide exchange with free thiols. |
Note: The data presented in the following sections is representative and intended for illustrative purposes.
Quantitative Data Summary
Intact Mass Analysis of a Conjugated Monoclonal Antibody (mAb)
Intact mass analysis is crucial for determining the average and distribution of the drug-to-antibody ratio (DAR).
| Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated mAb | 148,000 | 148,002 | 10 |
| DAR 2 | 149,256 | 149,258 | 35 |
| DAR 4 | 150,512 | 150,515 | 45 |
| DAR 6 | 151,768 | 151,771 | 10 |
Note: The mass of the this compound linker and a hypothetical payload is assumed to be 628 Da.
Peptide Mapping Analysis of a Conjugated Peptide
Peptide mapping provides precise information on the site of conjugation.
| Peptide Sequence | Modification | Precursor m/z (z=2) | Key Fragment Ions Observed |
| TPC*GAELVSEK | Boc-amino-PEG3-SS-payload | 985.45 | y-ions, b-ions, and a neutral loss corresponding to the payload upon CID. |
| TPCGAELVSEK | Unmodified | 671.32 | y-ions, b-ions. |
C* indicates the conjugated cysteine residue.
Experimental Protocols
Protocol 1: Protein Conjugation with this compound
-
Protein Preparation: If targeting native disulfide bonds, partially reduce the protein (e.g., a monoclonal antibody) using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups. A 2-5 molar excess of TCEP incubated for 1-2 hours at 37°C is a typical starting point. Remove excess TCEP using a desalting column.
-
Linker Preparation: Dissolve this compound in a compatible organic solvent such as DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the prepared protein. The reaction is typically performed in a phosphate (B84403) or borate (B1201080) buffer at pH 7.0-7.5. Incubate at room temperature for 2-4 hours.
-
Purification: Remove unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Intact Mass Analysis by LC-MS
-
Sample Preparation: Desalt the purified conjugate into a volatile buffer (e.g., 100 mM ammonium (B1175870) acetate). The final protein concentration should be approximately 1 mg/mL.
-
LC Separation: Use a reversed-phase column (e.g., C4) with a shallow gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
-
MS Analysis: Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the different conjugated species.
Protocol 3: Peptide Mapping by LC-MS/MS
-
Protein Digestion:
-
Denature the conjugated protein in 8 M urea (B33335).
-
Reduce all disulfide bonds with DTT (dithiothreitol).
-
Alkylate all free cysteines with iodoacetamide.
-
Dilute the solution to reduce the urea concentration and digest the protein with trypsin overnight at 37°C.
-
-
LC Separation: Separate the resulting peptides on a C18 reversed-phase column using a gradient of acetonitrile in water with 0.1% formic acid.
-
MS/MS Analysis: Use a data-dependent acquisition method to select precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest). Include the mass of the linker-payload as a variable modification on cysteine residues.
Visualizations
A Comparative Guide to Cytotoxicity Assays for Antibody-Drug Conjugates with Disulfide-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) with disulfide-based linkers represent a promising class of targeted cancer therapeutics. The efficacy of these ADCs hinges on the selective cleavage of the disulfide bond within the reducing environment of tumor cells, leading to the release of the cytotoxic payload. Accurate and reliable evaluation of their cytotoxic potential is therefore a critical step in their preclinical development. This guide provides a comparative overview of common cytotoxicity assays, offering insights into their principles, protocols, and data interpretation to aid in the selection of the most appropriate methods for evaluating ADCs with disulfide-based linkers.
Principles of Disulfide Linker Cleavage and Cytotoxicity
Disulfide linkers are designed to be stable in the bloodstream's oxidizing environment but are susceptible to cleavage in the presence of intracellular reducing agents like glutathione (B108866) (GSH).[][] The concentration of GSH is significantly higher inside cells (millimolar range) compared to the extracellular environment (micromolar range), providing a mechanism for targeted drug release.[][3] Upon internalization of the ADC into a cancer cell, the disulfide bond is reduced, liberating the potent cytotoxic payload, which then induces cell death, often through apoptosis.[4][5]
Comparison of Common Cytotoxicity Assays
The choice of a cytotoxicity assay can significantly impact the interpretation of an ADC's potency. Below is a comparison of three widely used assays: MTT, XTT, and LDH release assays. Each assay measures a different aspect of cell health and has distinct advantages and limitations.
| Assay | Principle | Advantages | Disadvantages | Typical Endpoint |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Measures metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. | Well-established, cost-effective, and sensitive.[6] | Requires a solubilization step for the formazan crystals, which can introduce variability. Can be affected by compounds that alter cellular metabolism.[7] | IC50 (half-maximal inhibitory concentration) |
| XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | Also measures metabolic activity. Similar to MTT, but the formazan product is water-soluble, simplifying the protocol. | Simpler and faster protocol than MTT as it does not require a solubilization step. | Generally less sensitive than MTT. Can be affected by the presence of reducing agents in the test compound. | IC50 |
| LDH (Lactate Dehydrogenase) Release Assay | Measures membrane integrity. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. | Directly measures cell death (necrosis or late apoptosis). Non-destructive to remaining viable cells, allowing for multiplexing with other assays.[8] | Less sensitive for detecting early apoptotic events where the cell membrane is still intact. Can be affected by LDH present in serum-containing media.[9] | Percent cytotoxicity |
Experimental Protocols
Detailed and optimized protocols are crucial for generating reliable and reproducible data. Below are representative protocols for the MTT and LDH assays, which can be adapted for the evaluation of ADCs with disulfide-based linkers.
MTT Assay Protocol
This protocol is a standard procedure for assessing cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC with disulfide-based linker
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include untreated cells as a negative control and a vehicle control if the ADC is dissolved in a solvent.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 48-96 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH Release Assay Protocol
This protocol measures the release of lactate (B86563) dehydrogenase from damaged cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (preferably with low serum to reduce background LDH)
-
ADC with disulfide-based linker
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 15-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Visualizing the Mechanisms
To better understand the processes involved in ADC-mediated cytotoxicity, the following diagrams illustrate the key pathways and experimental workflows.
Caption: General experimental workflow for in vitro cytotoxicity assays.
Caption: Signaling pathway of ADC-induced apoptosis.
Conclusion
The selection of an appropriate cytotoxicity assay is paramount for the accurate assessment of ADCs with disulfide-based linkers. While metabolic assays like MTT and XTT are valuable for determining overall cell viability and calculating IC50 values, LDH release assays provide a direct measure of cell death due to compromised membrane integrity. Researchers should consider the specific mechanism of action of the ADC's payload and the desired experimental endpoint when choosing an assay. For a comprehensive evaluation, a combination of assays that measure different cellular parameters is often beneficial. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for designing and executing robust cytotoxicity studies for this important class of anti-cancer agents.
References
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 5. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Measuring Drug Release Kinetics of Boc-amino-PEG3-SS-acid ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the controlled release of their cytotoxic payload. The linker connecting the antibody to the drug plays a pivotal role in this process, demanding stability in systemic circulation and timely cleavage within the target tumor microenvironment. This guide provides a comparative analysis of methods to measure the drug release kinetics of ADCs featuring the Boc-amino-PEG3-SS-acid linker, a cleavable linker system that relies on a disulfide bond for payload release. We will compare its performance with other common cleavable linker technologies, supported by experimental data and detailed protocols.
The Critical Role of the Linker in ADC Performance
An ideal ADC linker must strike a delicate balance: it needs to be stable enough to prevent premature drug release in the bloodstream, which could lead to systemic toxicity, yet labile enough to efficiently release the payload within the tumor cells.[1][2] The this compound linker belongs to the category of cleavable linkers, which are designed to be severed by specific triggers prevalent in the tumor microenvironment or intracellularly.[2] In the case of the disulfide-containing linker, the trigger is the high concentration of reducing agents, particularly glutathione (B108866) (GSH), found inside cells compared to the extracellular space.[3][4]
Comparative Analysis of Cleavable Linker Technologies
The choice of linker chemistry dictates the drug release mechanism and kinetics. Besides disulfide linkers, other major classes of cleavable linkers include pH-sensitive (e.g., hydrazone) and enzyme-sensitive (e.g., peptide) linkers.[5]
Table 1: Comparative Performance of Cleavable ADC Linkers
| Linker Type | Cleavage Mechanism | Typical In Vitro Half-life (t½) in Plasma | Release Trigger | Key Advantages | Key Disadvantages |
| Disulfide (e.g., this compound) | Reduction of disulfide bond | >90% intact after 7 days (human plasma) | High intracellular glutathione (GSH) concentration (1-10 mM)[3][4] | Good plasma stability; specific release in the reducing intracellular environment. | Potential for premature release in plasma due to interaction with free thiols. |
| Hydrazone (pH-Sensitive) | Acid-catalyzed hydrolysis | ~2 days (human and mouse plasma)[6] | Low pH in endosomes and lysosomes (pH 4.5-6.5)[1][7] | Rapid drug release in acidic intracellular compartments. | Can exhibit instability in circulation, leading to off-target toxicity.[4][8] |
| Peptide (Enzyme-Sensitive, e.g., Val-Cit) | Proteolytic cleavage by enzymes (e.g., Cathepsin B) | >95% intact after 7 days (human plasma)[9] | Overexpression of specific proteases in tumor cells.[9] | High plasma stability and specific cleavage by tumor-associated enzymes. | Efficacy is dependent on the expression levels of the target enzyme in the tumor. |
Note: The presented data is compiled from different studies, and experimental conditions may vary. Direct comparison between linkers should be interpreted with caution.
Experimental Protocols for Measuring Drug Release Kinetics
Accurate measurement of drug release is crucial for ADC development. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Glutathione-Mediated Drug Release Assay for this compound ADCs
This assay simulates the intracellular reducing environment to measure the rate of payload release from a disulfide-linked ADC.
Materials:
-
ADC with this compound linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Tris(2-carboxyethyl)phosphine (TCEP) as a positive control (optional)
-
Quenching solution (e.g., N-ethylmaleimide)
-
LC-MS/MS system
Procedure:
-
Prepare ADC Solution: Dilute the ADC to a final concentration of 1 mg/mL in PBS.
-
Prepare Release Buffer: Prepare solutions of GSH in PBS at various concentrations (e.g., 1 mM, 5 mM, 10 mM) to mimic different intracellular levels. Also, prepare a control buffer with PBS only.
-
Initiate Release: Mix the ADC solution with the release buffers at a 1:1 ratio. For a positive control, incubate the ADC with a high concentration of a strong reducing agent like TCEP.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Quench Reaction: Immediately stop the reduction reaction by adding a quenching solution to the aliquots.
-
Sample Preparation for LC-MS/MS: Precipitate the protein from the samples (e.g., with acetonitrile) to separate the released payload from the ADC. Centrifuge and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released drug over time to determine the release kinetics (e.g., calculate the half-life of release).
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in a more physiologically relevant matrix.
Materials:
-
ADC
-
Human or mouse plasma
-
PBS, pH 7.4
-
LC-MS or ELISA instrumentation
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing: At each time point, process the plasma samples to separate the ADC from other plasma proteins. This can be done by affinity capture using Protein A/G beads or by protein precipitation.
-
Analysis:
-
Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the plasma stability and calculate the half-life.
Protocol 3: LC-MS/MS Method for Quantification of Released Payload
This method provides a sensitive and specific way to measure the concentration of the released drug.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Optimize the gradient to achieve good separation of the payload from other components.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Optimize the MS parameters (e.g., capillary voltage, source temperature) for the specific payload.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Select a specific precursor ion for the payload and one or more product ions.
-
-
Quantification:
-
Prepare a standard curve of the pure payload in the same matrix as the samples (e.g., quenched release buffer, plasma extract).
-
Analyze the samples and quantify the payload concentration by comparing its peak area to the standard curve.[11]
-
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental and biological processes, the following diagrams are provided.
References
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. njbio.com [njbio.com]
- 9. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Boc-amino-PEG3-SS-acid: A Comparative Guide to Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of a cleavable linker is a critical design consideration, directly influencing an ADC's stability in circulation, its payload release mechanism, and ultimately its efficacy and safety profile. This guide provides an objective comparison of Boc-amino-PEG3-SS-acid, a disulfide-based cleavable linker, against other prevalent cleavable linker technologies, supported by a summary of available experimental data and detailed methodologies for key evaluation assays.
Introduction to Cleavable ADC Linkers
Cleavable linkers are designed to be stable in the systemic circulation and to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1] This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[2] The most common classes of cleavable linkers are categorized by their cleavage mechanism:
-
Disulfide Linkers: These linkers, such as this compound, incorporate a disulfide bond that is susceptible to cleavage in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[1][] The stability of these linkers can be modulated by introducing steric hindrance near the disulfide bond.[4]
-
Peptide Linkers: These linkers are designed to be cleaved by specific proteases, such as cathepsins, which are often overexpressed in the lysosomes of tumor cells.[5] The valine-citrulline (Val-Cit) dipeptide is a common example of a protease-sensitive linker.[5]
-
Hydrazone Linkers: These are acid-labile linkers that are stable at physiological pH but are designed to hydrolyze in the acidic environment of endosomes and lysosomes.[4] While historically important, earlier hydrazone linkers showed susceptibility to premature hydrolysis in the bloodstream, leading to the development of more stable alternatives.[5]
The this compound linker combines the glutathione-sensitive disulfide cleavage mechanism with a polyethylene (B3416737) glycol (PEG) spacer. The PEG moiety is intended to improve the hydrophilicity and solubility of the ADC, which can be beneficial when working with hydrophobic payloads and may help to reduce aggregation.[6] The Boc-protected amine provides a handle for the conjugation of the cytotoxic payload.[7]
Data Presentation: A Comparative Overview of Linker Performance
The following tables summarize quantitative data on the performance of different cleavable ADC linkers. It is important to note that the data is compiled from various studies using different antibody and payload combinations, as well as distinct experimental conditions. Therefore, direct cross-study comparisons should be interpreted with caution.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric (Half-life or % Release) | Reference |
| Disulfide | SPDB-DM4 | huC242-SPDB-DM4 | Mouse | Intermediate stability compared to other disulfide variants | [8] |
| Peptide | mc-vc-PAB-MMAE | Trastuzumab-vc-MMAE | Human, Monkey | <1% MMAE release after 6 days | [9] |
| Mouse | ~25% MMAE release after 6 days | [9] | |||
| Hydrazone | Phenylketone-derived | Not Specified | Human, Mouse | Half-life (t1/2) ~2 days | [10] |
Table 2: Comparative In Vivo Efficacy of ADCs with Cleavable Linkers
| Linker Type | ADC Construct | Tumor Model | Key Efficacy Outcome | Reference |
| Disulfide | anti-CD22-SG3451 (disulfide PBD) | WSU-DLCL2 Lymphoma Xenograft | Significant tumor growth inhibition at 0.5 and 2 mg/kg | [11] |
| Peptide | anti-CD22-SG3203 (peptide PBD) | WSU-DLCL2 Lymphoma Xenograft | Similar tumor growth inhibition to disulfide-linked ADC at the same doses | [11] |
| Peptide | Exolinker-ADC | NCI-N87 Gastric Cancer Xenograft | Superior tumor inhibitory effects compared to trastuzumab-deruxtecan at equivalent payload doses | [12][13] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate benchmarking of ADC linker performance. The following sections provide methodologies for key assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and the release of free payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS, ELISA)
-
Protein A affinity purification reagents
Procedure:
-
Incubation: Dilute the ADC to a final concentration of 100 µg/mL in the plasma of different species. Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, and 144 hours).
-
Sample Processing for Total Antibody and Intact ADC Analysis:
-
For total antibody quantification by ELISA, samples can be directly analyzed after appropriate dilution.
-
For intact ADC analysis by LC-MS, purify the ADC from the plasma using protein A affinity chromatography to remove plasma proteins.
-
-
Sample Processing for Free Payload Analysis:
-
Precipitate plasma proteins from the aliquots using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant containing the released payload.
-
-
Analysis:
-
Quantify the total antibody concentration using a standard ELISA protocol.
-
Analyze the intact ADC samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.
-
Quantify the concentration of the released payload in the supernatant using a calibrated LC-MS/MS method.
-
-
Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma for each species.
Protocol 2: Intracellular Cleavage Assay
Objective: To quantify the rate of payload release from an ADC following internalization into target cells.
Materials:
-
Target antigen-positive and negative cell lines
-
ADC with the linker of interest
-
Cell culture medium and supplements
-
Lysates from target cells or purified lysosomal enzymes (e.g., Cathepsin B for peptide linkers)
-
Reducing agents (e.g., glutathione for disulfide linkers)
-
LC-MS/MS system for payload quantification
Procedure:
-
Cellular Uptake and Lysosomal Trafficking:
-
Plate antigen-positive cells and treat with the ADC for various time points.
-
At each time point, wash the cells thoroughly to remove non-internalized ADC.
-
Lyse the cells and collect the lysate.
-
-
In Vitro Cleavage with Lysosomal Enzymes (for peptide linkers):
-
Incubate the ADC with a purified lysosomal protease (e.g., Cathepsin B) in an appropriate assay buffer at 37°C.
-
Collect aliquots at different time intervals.
-
-
In Vitro Cleavage with Reducing Agents (for disulfide linkers):
-
Incubate the ADC with varying concentrations of glutathione (GSH) to mimic the intracellular reducing environment.
-
Collect aliquots at different time intervals.
-
-
Sample Preparation and Analysis:
-
Process the cell lysates or in vitro reaction aliquots to extract the released payload.
-
Quantify the amount of released payload using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 3: In Vitro Cytotoxicity and Bystander Effect Assay
Objective: To determine the potency of the ADC against antigen-positive cells and its ability to kill neighboring antigen-negative cells (bystander effect).
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP for identification)
-
ADCs with different linkers
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Fluorescence microscope or high-content imager
Procedure:
-
Monoculture Cytotoxicity Assay:
-
Seed Ag+ and Ag- cells in separate 96-well plates.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate for a period appropriate for the payload's mechanism of action (e.g., 72-120 hours).
-
Measure cell viability using a standard assay.
-
Calculate the IC50 value for each cell line.
-
-
Co-culture Bystander Assay:
-
Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3, 3:1) in 96-well plates.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for the same duration as the monoculture assay.
-
Assess the viability of the total cell population and specifically the Ag- (GFP-positive) cell population using fluorescence imaging and cell counting.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Protocol 4: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human tumor cell line that expresses the target antigen
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, ADC).
-
ADC Administration: Administer the ADC and control treatments intravenously at the specified dose and schedule.
-
Monitoring: Measure tumor volumes with calipers two to three times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a specified maximum size or for a predetermined duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to ADC linker technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. PEPTIDES & ANTIBODIES - Peptides in Antibody & Peptide Drug Conjugates [drug-dev.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
Assessing the Homogeneity of Antibody-Drug Conjugates Synthesized with Boc-amino-PEG3-SS-acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The homogeneity of antibody-drug conjugates (ADCs) is a critical quality attribute that significantly influences their therapeutic index, encompassing efficacy, safety, and pharmacokinetic profile. The choice of linker technology is paramount in achieving a desirable drug-to-antibody ratio (DAR) and maintaining a homogeneous ADC product. This guide provides an objective comparison of ADCs synthesized using the cleavable linker, Boc-amino-PEG3-SS-acid, with other alternatives, supported by experimental data and detailed methodologies.
The Role of this compound in ADC Synthesis
This compound is a heterobifunctional linker that incorporates a Boc-protected amine, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a disulfide bond terminating in a carboxylic acid. The Boc-protected amine allows for the controlled attachment of a cytotoxic payload, while the carboxylic acid can be activated to react with nucleophilic residues on the antibody, such as lysine (B10760008). The disulfide bond is designed to be stable in the systemic circulation but is readily cleaved in the reducing intracellular environment of target cells, releasing the payload. The short PEG3 spacer is intended to enhance the hydrophilicity of the linker-payload, which can help to mitigate aggregation and improve the solubility of the resulting ADC.
Comparative Analysis of ADC Homogeneity
The homogeneity of an ADC preparation is primarily assessed by its DAR distribution. A more homogeneous ADC will have a narrower distribution of drug-loaded species. Various analytical techniques are employed to characterize this distribution, with hydrophobic interaction chromatography (HIC) and mass spectrometry (MS) being the most prominent.
Data Summary: Comparison of ADC Characteristics with Different Linker Technologies
| Linker Type | Key Features | Expected Average DAR | DAR Distribution | Advantages | Disadvantages |
| This compound | Cleavable (disulfide), Short PEG spacer (hydrophilic) | 2-4 (typical for lysine conjugation) | Moderately Heterogeneous | Enhanced hydrophilicity from PEG spacer may reduce aggregation. Cleavable disulfide bond allows for intracellular payload release. | Lysine conjugation leads to a heterogeneous mixture of species. |
| SMCC (Non-cleavable) | Non-cleavable thioether bond | 2-4 (typical for cysteine/lysine conjugation) | Heterogeneous (lysine) or more homogeneous (cysteine) | High plasma stability. | Released payload is an amino acid-linker-drug adduct, which may have reduced cell permeability and lack a bystander effect. |
| Valine-Citrulline (VC) Linker (Cleavable) | Enzymatically cleavable dipeptide | 2-4 (typical for cysteine conjugation) | More Homogeneous (cysteine) | Susceptible to cleavage by lysosomal proteases (e.g., Cathepsin B), leading to efficient payload release. Can elicit a bystander effect. | Potential for premature cleavage in circulation, leading to off-target toxicity. |
| Longer PEG Linkers (e.g., PEG8, PEG12) | Cleavable or non-cleavable, longer hydrophilic spacer | Can achieve higher DARs (e.g., 8) | Can be homogeneous with site-specific conjugation | Significantly improves solubility and pharmacokinetics, especially for hydrophobic payloads. Can enable higher drug loading. | May decrease in vitro potency in some cases. The optimal length is payload and antibody-dependent. |
| Site-Specific Conjugation Linkers | Various chemistries (e.g., enzymatic, unnatural amino acids) | Highly controlled (e.g., 2 or 4) | Highly Homogeneous | Produces ADCs with a uniform DAR, leading to improved batch-to-batch consistency and a better-defined safety profile. | May require antibody engineering and more complex manufacturing processes. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of ADCs. Below are representative protocols for key experiments.
Protocol 1: Synthesis of an ADC using a Boc-amino-PEG-SS-acid Linker
This protocol is adapted for a linker with a terminal carboxylic acid for conjugation to antibody lysine residues.
1. Payload-Linker Synthesis: a. Boc Deprotection: Dissolve the this compound linker in a suitable solvent (e.g., dichloromethane). Add an excess of an acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours to remove the Boc protecting group. b. Payload Conjugation: Activate the carboxylic acid group of the cytotoxic payload using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Add the deprotected amino-PEG3-SS-acid linker to the activated payload and stir overnight at room temperature. Purify the payload-linker conjugate by chromatography.
2. Antibody Conjugation: a. Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). b. Linker Activation: Activate the terminal carboxylic acid of the payload-linker conjugate using EDC and NHS to form an NHS ester. c. Conjugation Reaction: Add the activated payload-linker to the antibody solution at a desired molar ratio. The optimal ratio needs to be determined empirically to achieve the target DAR. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. d. Purification: Remove unreacted payload-linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
a. Instrumentation: A biocompatible HPLC system equipped with a UV detector. b. Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR). c. Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 6.95. d. Mobile Phase B: 25 mM sodium phosphate, pH 6.95, with 25% (v/v) isopropanol. e. Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over approximately 30 minutes. f. Detection: Monitor absorbance at 280 nm. g. Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks due to increasing hydrophobicity with higher drug loading. The average DAR is calculated based on the relative peak area of each species.
Protocol 3: In Vitro Cytotoxicity Assay
a. Cell Culture: Culture target antigen-positive and antigen-negative cell lines in appropriate media. b. ADC Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload. c. Incubation: Incubate the cells for 72-96 hours. d. Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay. e. Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values to determine the potency and specificity of the ADC.
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Caption: Experimental workflow for ADC synthesis.
Caption: General mechanism of action for a disulfide-linked ADC.
Conclusion
The homogeneity of an ADC is a critical determinant of its clinical success. The this compound linker offers a means to conjugate payloads to antibodies via a cleavable disulfide bond, with a short PEG spacer to potentially improve solubility. However, traditional lysine conjugation with this type of linker will inherently produce a heterogeneous mixture of ADC species. For applications where a highly homogeneous product is desired, alternative strategies such as site-specific conjugation should be considered. The choice of linker technology should be guided by the specific properties of the payload, the target antigen, and the desired therapeutic outcome, with thorough analytical characterization being essential to ensure the quality and consistency of the final ADC product.
The Influence of PEG Spacer Length in Disulfide Linkers: A Comparative Guide for ADC Development
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This guide provides a comparative analysis of different polyethylene (B3416737) glycol (PEG) spacer lengths within disulfide linkers, supported by experimental data to inform the selection of the most suitable linker for your research.
The incorporation of PEG spacers in disulfide linkers of ADCs has emerged as a key strategy to modulate their physicochemical and biological properties.[1][2] The length of the PEG chain can significantly impact the drug-to-antibody ratio (DAR), solubility, stability, and in vivo performance of the ADC.[3][4] Hydrophilic PEG chains can counteract the hydrophobicity of the payload, reducing the propensity for aggregation and improving the pharmacokinetic profile.[1][2]
Comparative Analysis of PEG Spacer Lengths on ADC Properties
The selection of an appropriate PEG spacer length is a balancing act to enhance desirable properties without compromising others. The following tables summarize the quantitative effects of varying PEG spacer lengths on key ADC performance metrics.
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Average DAR | Antibody & Payload | Conjugation Chemistry | Key Observation |
| PEG4 | 2.5 | Trastuzumab-MMAD | Maleimide | Shorter PEG spacer resulted in lower drug loading.[3] |
| PEG6 | 5.0 | Trastuzumab-MMAD | Maleimide | Intermediate PEG lengths yielded higher DAR.[3] |
| PEG8 | 4.8 | Trastuzumab-MMAD | Maleimide | Intermediate PEG lengths yielded higher DAR.[3] |
| PEG12 | 3.7 | Trastuzumab-MMAD | Maleimide | Intermediate PEG lengths yielded higher DAR.[3] |
| PEG24 | 3.0 | Trastuzumab-MMAD | Maleimide | Longer PEG spacer led to a decrease in DAR, possibly due to steric hindrance.[3] |
| PEG12 | 3.0 | Antibody-Val-Ala-PABC-Payload | DTPM | Incorporation of PEG12 increased the DAR for a more hydrophobic trigger.[3] |
| PEG12 | 2.7 | Antibody-Val-Cit-PABC-Payload | DTPM | Incorporation of PEG12 decreased the DAR for a less hydrophobic trigger.[3] |
Table 2: Effect of PEG Spacer Length on ADC Aggregation
| PEG Spacer Length | Aggregation (% HMW Species) | Antibody & Payload | Key Observation |
| Pentyl (No PEG) | ~1.5% | Farletuzumab-Val-Cit-PABC-eribulin | Baseline aggregation.[3] |
| PEG2 | <1.0% | Farletuzumab-Val-Cit-PABC-eribulin | A short PEG spacer reduced aggregation compared to the parent antibody.[3] |
| PEG8 | ~6.0% | Farletuzumab-Val-Cit-PABC-eribulin | Increasing the PEG length to PEG8 led to a significant increase in aggregation.[3] |
Table 3: Influence of PEG Spacer Length on In Vitro Cytotoxicity
| PEG Spacer Length | IC50 (nM) | Cell Line & Target | Key Observation |
| PEG2 | 3.1 ± 0.2 | PC-3 (GRPR-expressing) | Shorter PEG length showed higher binding affinity in this specific context.[5] |
| PEG3 | 3.9 ± 0.3 | PC-3 (GRPR-expressing) | [5] |
| PEG4 | 5.4 ± 0.4 | PC-3 (GRPR-expressing) | Increasing PEG length led to a slight decrease in binding affinity.[5] |
| PEG6 | 5.8 ± 0.3 | PC-3 (GRPR-expressing) | [5] |
| No PEG | - | Affibody-Drug Conjugate | Baseline cytotoxicity.[2] |
| 4 kDa PEG | 4.5-fold reduction vs. No PEG | Affibody-Drug Conjugate | Longer PEG chains led to a reduction in in vitro cytotoxicity.[2] |
| 10 kDa PEG | 22-fold reduction vs. No PEG | Affibody-Drug Conjugate | [2] |
Table 4: Impact of PEG Spacer Length on Pharmacokinetics (PK)
| PEG Spacer Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Key Observation |
| No PEG | ~8.5 | 1.0x | Baseline clearance of a non-binding IgG-MMAE conjugate (DAR 8).[6] |
| PEG8 | ~4.5 | 0.53x | Increasing PEG length generally leads to decreased clearance and longer half-life.[6] |
| PEG12 | ~3.0 | 0.35x | [6] |
| PEG24 | ~2.0 | 0.24x | [6] |
Visualizing the Concepts
Diagrams created using Graphviz to illustrate key concepts in ADC design with PEG spacers.
Figure 1: General structure of an Antibody-Drug Conjugate with a variable length PEG spacer in the disulfide linker.
Figure 2: A typical experimental workflow for the comparative study of ADCs with different PEG spacer lengths.
Figure 3: The influence of shorter versus longer PEG spacer lengths on the properties of an Antibody-Drug Conjugate.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of ADCs with varying PEG spacer lengths.
ADC Synthesis and Characterization
-
Antibody Reduction: A monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2) is partially reduced to expose free sulfhydryl groups on the interchain cysteines.[1] This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for 1-2 hours.[6]
-
Drug-Linker Preparation: The disulfide linker containing a PEG spacer of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group, such as a maleimide, for conjugation to the antibody's sulfhydryl groups.[1][2] The other end of the linker is attached to the cytotoxic payload.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate the formation of a stable thioether bond.[1]
-
Purification: The resulting ADC is purified from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC).[2][7]
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is determined. This can be measured using UV-Vis spectroscopy by analyzing the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.[6] Hydrophobic Interaction Chromatography (HIC) is also a common method to determine the distribution of different DAR species.[2][6]
-
Purity and Aggregation: SEC is used to assess the purity of the ADC and quantify the percentage of high molecular weight species (aggregates).[2][8]
-
Mass Spectrometry: The identity and integrity of the ADC can be confirmed by mass spectrometry.[2]
-
In Vitro Stability Assay
The stability of the ADC is assessed by incubating it in plasma from relevant species (e.g., mouse, human) at 37°C for various time points. The amount of intact ADC and the release of the payload are quantified over time, typically by ELISA or LC-MS.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the unconjugated antibody.
-
Viability Assessment: After a set incubation period (e.g., 72-96 hours), cell viability is measured using a colorimetric assay such as MTT or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.[2]
In Vivo Pharmacokinetic (PK) and Efficacy Studies
-
Animal Models: PK studies are typically conducted in rodents (e.g., mice or rats). Efficacy studies utilize tumor-bearing animal models, such as xenografts in immunodeficient mice.
-
ADC Administration: A single dose of the ADC is administered intravenously.
-
PK Analysis: Blood samples are collected at various time points, and the concentration of the ADC is measured using methods like ELISA to determine key PK parameters such as clearance, half-life, and exposure (AUC).
-
Efficacy Evaluation: For efficacy studies, tumor growth is monitored over time by measuring tumor volume.[1] Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to a vehicle control group.[1]
Conclusion
The length of the PEG spacer in a disulfide linker is a critical design parameter that significantly influences the therapeutic index of an ADC. While shorter PEG linkers may be advantageous for ADC stability and in some cases, in vitro potency, longer PEG linkers generally improve the pharmacokinetic profile and in vivo efficacy, particularly for ADCs with hydrophobic payloads.[1] However, the optimal PEG spacer length is context-dependent and should be empirically determined for each specific antibody, payload, and target combination through a systematic evaluation process as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Navigating Conjugation: A Guide to Validating Boc-amino-PEG3-SS-acid Linkage on Antibodies
For researchers, scientists, and drug development professionals, ensuring the precise location of payload conjugation on an antibody is a critical quality attribute that profoundly impacts the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides a comparative analysis of key analytical methods for validating the conjugation site of Boc-amino-PEG3-SS-acid, a linker featuring a cleavable disulfide bond. We present experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable validation strategy.
The conjugation of this compound to an antibody typically occurs at cysteine residues, either those engineered into the antibody sequence or those made available through the reduction of interchain disulfide bonds. Validating the specific cysteine residues that have been modified is paramount for ensuring product homogeneity, stability, and predictable in vivo performance. The primary methodologies for this validation are mass spectrometry-based peptide mapping and hydrophobic interaction chromatography (HIC).
Comparative Analysis of Key Validation Methodologies
The two predominant techniques for elucidating the site of conjugation are Peptide Mapping coupled with Mass Spectrometry and Hydrophobic Interaction Chromatography. Each offers distinct advantages and provides complementary information regarding the ADC's molecular characteristics.
| Feature | Peptide Mapping with LC-MS/MS | Hydrophobic Interaction Chromatography (HIC) |
| Primary Output | Direct identification of modified amino acid residues (conjugation sites).[1][2][3][4] | Assessment of drug-to-antibody ratio (DAR) distribution and overall hydrophobicity.[5][6][7][8] |
| Resolution | Amino acid level.[4][9] | Isomeric (separates species with the same number of conjugated drugs).[7] |
| Information Provided | Site-specific occupancy, sequence confirmation.[9][10] | Heterogeneity, average DAR, presence of unconjugated antibody.[5][8] |
| Sample Preparation | Enzymatic digestion, reduction, and alkylation.[1][11] | Minimal, analysis is performed on the intact ADC under native-like conditions.[5] |
| Throughput | Lower, due to complex sample preparation and data analysis. | Higher, with simpler sample preparation and faster run times. |
| Instrumentation | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system.[11][12] | HPLC or UPLC system with a HIC column.[6][13] |
| Advantages | - Provides definitive site of conjugation.[3] - Can identify unexpected modifications. - Offers detailed structural information.[14] | - Non-denaturing conditions preserve the native ADC structure.[5] - Excellent for monitoring lot-to-lot consistency. - Robust and reproducible method for DAR analysis.[8] |
| Limitations | - Complex sample preparation can introduce artifacts.[10] - Hydrophobic drug-conjugated peptides can be difficult to analyze.[4][10] - Data analysis can be challenging. | - Does not directly identify the conjugation site. - Provides an indirect measure of conjugation. |
Experimental Protocols
Peptide Mapping using LC-MS/MS
This protocol outlines the steps for identifying the specific cysteine residues conjugated with this compound.
1. ADC Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
To approximately 100 µg of the ADC in a suitable buffer (e.g., PBS), add a denaturing agent like 8 M guanidine (B92328) hydrochloride or urea.
-
Reduce the disulfide bonds (both interchain and the linker's disulfide bond) by adding a 20-fold molar excess of a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Incubate at 37°C for 1 hour.
-
Alkylate all free cysteine residues to prevent re-oxidation. Add a 50-fold molar excess of an alkylating agent like iodoacetamide (B48618) (IAA) and incubate in the dark at room temperature for 1 hour. This step ensures that only the originally conjugated cysteines will be identified as modified.
-
Remove excess reagents by buffer exchange using a desalting column.
-
-
Enzymatic Digestion:
-
Dilute the alkylated ADC sample with a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the denaturant concentration.
-
Add a protease, such as trypsin, at an enzyme-to-substrate ratio of 1:20 (w/w).
-
Incubate at 37°C for 12-16 hours.
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the peptide digest onto a reverse-phase C18 column.
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration containing 0.1% formic acid.
-
-
Mass Spectrometry:
-
Analyze the eluted peptides using a high-resolution mass spectrometer in data-dependent acquisition mode.
-
The MS1 scan will detect the mass-to-charge ratio (m/z) of the intact peptides.
-
The MS/MS scan will fragment the peptides and provide sequence information.
-
3. Data Analysis:
-
Use a protein sequence database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS data.
-
Search for the expected mass shift on cysteine-containing peptides corresponding to the remnant of the this compound linker after reduction.
-
The presence of this mass modification on a specific cysteine-containing peptide confirms it as a site of conjugation.[1][11]
Hydrophobic Interaction Chromatography (HIC)
This protocol describes the use of HIC to determine the drug-to-antibody ratio (DAR) distribution.
1. Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in the HIC mobile phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
2. HPLC Analysis:
-
Column: Use a HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: Run a linear gradient from 100% mobile phase A to 100% mobile phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
3. Data Interpretation:
-
The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated drugs (DAR 1, DAR 2, etc.).[7][8]
-
The increased hydrophobicity of the conjugated payload leads to stronger retention on the HIC column.[13]
-
The relative area of each peak corresponds to the proportion of that DAR species in the sample. The average DAR can be calculated from the weighted average of the peak areas.
Visualizing the Workflows
To further clarify these complex processes, the following diagrams illustrate the experimental workflows for peptide mapping and HIC, as well as the logical relationship between different validation techniques.
Caption: Workflow for conjugation site validation using peptide mapping LC-MS/MS.
Caption: Workflow for determining DAR distribution using HIC.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellmosaic.com [cellmosaic.com]
- 7. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. criver.com [criver.com]
- 13. HIC columns – what they do and how to find the right one | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. ペプチドマッピングの情報 | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Boc-amino-PEG3-SS-acid
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide outlines the essential, step-by-step procedures for the safe disposal of Boc-amino-PEG3-SS-acid, a molecule featuring a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) linker, and a disulfide bond. Adherence to these protocols is vital for maintaining a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not always available, an analysis of its constituent functional groups provides a clear framework for its safe handling and disposal. The primary safety concern is the reactivity of the disulfide bond. Therefore, the disposal strategy focuses on proper segregation, and for smaller quantities, deactivation prior to collection by a certified hazardous waste management service.
Hazard and Reactivity Profile
A summary of the components of this compound and their general hazard profiles is presented below.
| Component | Hazard Profile | Disposal Consideration |
| Boc-Protected Amine | Generally stable but can be cleaved under acidic conditions to release the amine and generate gaseous byproducts.[1][2] | Avoid mixing with strong acids in an uncontrolled manner.[1][3] |
| PEG Linker | Generally considered to have low toxicity and hazard. | Dispose of in accordance with general chemical waste guidelines. |
| Disulfide Bond | Can be cleaved by reducing agents. The reactivity is a key consideration for safe disposal. | Deactivation through reduction is the preferred method for small quantities before disposal. |
| Carboxylic Acid | Corrosive. | Neutralization may be necessary depending on local regulations and the final waste stream composition. |
Core Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant nitrile gloves.[4][5]
2. Waste Segregation and Collection:
-
All waste materials containing this compound must be collected in a designated and clearly labeled hazardous waste container.[4][6]
-
Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizing agents, to prevent uncontrolled reactions.[7][8]
-
The container must be kept tightly closed except when adding waste.[6][9]
3. Disposal of Small Quantities (< 1 gram):
-
For small quantities, deactivation of the disulfide bond is the recommended procedure before collection. A detailed experimental protocol for this deactivation is provided below.
4. Disposal of Large Quantities:
-
Larger quantities of this compound should be disposed of directly through your institution's certified hazardous waste management program without in-lab treatment.[10]
5. Disposal of Contaminated Materials:
-
All materials, such as gloves, absorbent pads from spills, and other solid items contaminated with this compound, should be placed in the designated solid hazardous waste container.[10][11]
6. Empty Container Disposal:
-
Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol).[10]
-
The rinsate from this process must be collected and treated as hazardous chemical waste.[10]
-
After triple-rinsing, and with the original label defaced, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[10]
Important: Never dispose of this compound or its rinsate down the drain.[4][5][9] All disposal must comply with local, state, and federal regulations.[4][5]
Experimental Protocol: Deactivation of Disulfide Bond
This protocol details the deactivation of the disulfide bond in this compound waste for small quantities.
Materials:
-
This compound waste
-
A suitable reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[10]
-
A compatible buffer solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).[10]
-
A designated chemical waste container.[10]
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of a compatible solvent.[10]
-
Add a 10-fold molar excess of the reducing agent (e.g., DTT) to the solution.[10]
-
Allow the reaction to proceed at room temperature for at least one hour to ensure the complete reduction of the disulfide bond.[10]
-
The resulting solution, which now contains the cleaved and less reactive thiol products, should be collected in a properly labeled hazardous waste container.[10]
-
Dispose of this container through your institution's hazardous waste management program.[10]
Visual Workflow and Reaction Diagrams
The following diagrams illustrate the decision-making process for disposal and the chemical deactivation of the disulfide bond.
Caption: Disposal decision workflow for this compound.
Caption: Deactivation of the disulfide bond via reduction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. essex.ac.uk [essex.ac.uk]
Safeguarding Your Research: Essential Protocols for Handling Boc-amino-PEG3-SS-acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Boc-amino-PEG3-SS-acid. Adherence to strict safety and disposal protocols is critical not only for personal safety but also for maintaining the integrity of research and complying with regulatory standards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, providing a clear and structured overview for laboratory personnel.
| Protection Category | Specific Equipment | Standard | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield | EN 166 (EU) or NIOSH (US) | Protects against potential splashes and airborne particles. Disulfide-containing compounds can be irritating to the eyes.[1] |
| Hand Protection | Chemical-resistant, disposable nitrile gloves | Check manufacturer's resistance data | Nitrile gloves offer good resistance against a range of chemicals.[2] Always inspect gloves before use and change them immediately if contaminated.[2] |
| Body Protection | Laboratory coat or chemical-resistant coveralls | --- | Prevents skin contact with the chemical.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3] | NIOSH/MSHA approved respirator if ventilation is inadequate | Handling the solid compound may generate dust. A fume hood minimizes the risk of inhalation.[2] |
Operational Plan for Safe Handling and Storage
A systematic workflow is essential to minimize risks associated with this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.[3]
-
Verify that the compound name and structure on the label match your order.[3]
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition.[1][2] Many similar compounds are stored at -20°C and protected from light.[3]
Handling and Solution Preparation:
-
Ventilation: Always handle this chemical in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of any potential dust or vapors.[2][3]
-
Donning PPE: Before handling, put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[2]
-
Dissolution: When preparing solutions, add the solvent to the weighed compound slowly and mix gently until fully dissolved.
-
Avoid Contact: Take all necessary precautions to prevent contact with eyes, skin, and clothing.[2]
-
Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[3]
The following diagram outlines the standard operating procedure for safely managing this compound from receipt to disposal.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Waste Collection and Segregation:
-
Collect all waste materials containing this compound, including contaminated PPE and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.[3][4]
-
Store the waste container separately from other incompatible waste streams.
Deactivation and Disposal:
-
For small quantities, deactivation of the disulfide group may be a preferred method before disposal.[4] This can be achieved by reacting the compound with an excess of a reducing agent like dithiothreitol (B142953) (DTT).[4]
-
The resulting solution should be collected in a properly labeled hazardous waste container.[4]
-
For larger quantities, direct disposal via a certified hazardous waste management service is required.[4]
-
Never dispose of the chemical down the drain or in regular trash.[2]
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol).[4]
-
The rinsate must be collected and treated as chemical waste.[4]
-
After triple-rinsing, and once the original label is defaced, the container can be disposed of as regular laboratory glass or plastic waste.[4]
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
